2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Description
BenchChem offers high-quality 2-Methyl-2,6-diazaspiro[3.4]octane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,6-diazaspiro[3.4]octane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUQKINHURNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular scaffolds that offer three-dimensional diversity is a cornerstone of modern medicinal chemistry. Spirocyclic systems, in particular, have garnered significant attention due to their rigid structures, which can lead to improved potency and selectivity for biological targets. Among these, the 2,6-diazaspiro[3.4]octane core is an emerging and valuable building block in drug discovery. This guide provides a comprehensive overview of the chemical properties of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a key derivative of this scaffold.
The 2,6-diazaspiro[3.4]octane framework is featured in compounds investigated for a range of therapeutic areas, including antitubercular agents and sigma-1 receptor antagonists.[1] The inherent conformational rigidity of the spirocyclic system allows for a precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding sites. The methyl group at the 2-position of the azetidine ring in 2-Methyl-2,6-diazaspiro[3.4]octane can influence the compound's basicity and lipophilicity, while the free secondary amine in the pyrrolidine ring provides a convenient handle for further functionalization. The oxalate salt form is often utilized to improve the handling, stability, and aqueous solubility of the parent amine.
This technical guide will delve into the physicochemical properties, synthesis, spectral analysis, and potential applications of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, providing valuable insights for researchers leveraging this promising scaffold in their drug discovery endeavors.
Physicochemical Properties
While specific experimental data for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is not extensively available in public literature, we can infer its properties from the data available for the free base and general knowledge of oxalate salts.
| Property | Value (Free Base unless specified) | Source/Comment |
| CAS Number | 135380-30-2 | [2] |
| Molecular Formula | C7H14N2 (Free Base) | [2] |
| Molecular Weight | 126.20 g/mol (Free Base) | [2][3] |
| Molecular Formula | C9H16N2O4 (Oxalate Salt) | Calculated |
| Molecular Weight | 216.23 g/mol (Oxalate Salt) | Calculated |
| Physical Form | Expected to be a solid | Oxalate salts of amines are typically crystalline solids.[4] |
| Melting Point | Not available | Expected to be significantly higher than the boiling point of the free base due to the ionic nature of the salt. |
| Boiling Point | 177.5 °C at 760 mmHg | [2] |
| Flash Point | 69.6 °C | [2] |
| Solubility | Expected to have good solubility in water and polar protic solvents like methanol and ethanol. Low solubility is expected in nonpolar aprotic solvents like diethyl ether and hydrocarbons. | The oxalate salt form is intended to enhance aqueous solubility. |
| pKa | Not available | The two nitrogen atoms will have distinct pKa values. The pyrrolidine nitrogen is expected to be more basic than the azetidine nitrogen. The presence of the methyl group on the azetidine nitrogen will slightly increase its basicity compared to the unsubstituted parent. |
Synthesis and Purification
A practical, multi-step synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane is not explicitly detailed in the available literature. However, based on the synthesis of analogous diazaspirocycles, a plausible synthetic route can be proposed.[5][6] The general strategy involves the construction of a suitably protected diazaspirocycle, followed by selective deprotection and methylation, and finally, formation of the oxalate salt.
A potential synthetic workflow is illustrated below:
Caption: Proposed synthetic workflow for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate.
Experimental Protocol: Synthesis and Salt Formation
This protocol is a representative example based on general procedures for the synthesis of similar compounds.[7][8]
Step 1: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base)
-
Starting Material: Begin with a suitable orthogonally protected 2,6-diazaspiro[3.4]octane, for example, N-Boc-2,6-diazaspiro[3.4]octane. The synthesis of such precursors can be achieved through various literature methods.[5]
-
Deprotection: Dissolve the protected spirocycle in a suitable solvent such as dichloromethane or methanol.
-
Add a deprotecting agent. For a Boc group, trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent is commonly used.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) and extract the free amine into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude 2,6-diazaspiro[3.4]octane.
-
Methylation (Reductive Amination): Dissolve the crude 2,6-diazaspiro[3.4]octane in a suitable solvent for reductive amination, such as dichloromethane or 1,2-dichloroethane.
-
Add one equivalent of formaldehyde (as an aqueous solution or as paraformaldehyde).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)3], portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-Methyl-2,6-diazaspiro[3.4]octane as a liquid.[2]
Step 2: Formation of the Oxalate Salt
-
Dissolve the purified 2-Methyl-2,6-diazaspiro[3.4]octane free base in a suitable solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and ethyl acetate.[7][8]
-
In a separate flask, dissolve one equivalent of oxalic acid in a minimal amount of a suitable solvent, such as methanol or diethyl ether.[7][8]
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
A precipitate should form upon addition. Stir the resulting suspension for a period of time (e.g., 1 hour) to ensure complete salt formation.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with the solvent used for the precipitation (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.
-
Dry the resulting white or off-white solid under vacuum to yield 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the spirocyclic core and the methyl group. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. In a solvent like D₂O, the N-H proton will exchange and not be visible.
-
Methyl Protons (-CH₃): A singlet integrating to 3H, likely in the range of 2.5-3.0 ppm.
-
Azetidine Ring Protons (-CH₂-): The protons on the four-membered ring will likely appear as complex multiplets due to geminal and vicinal coupling, as well as ring strain. These are expected in the range of 3.0-4.5 ppm.
-
Pyrrolidine Ring Protons (-CH₂-): The protons on the five-membered ring will also appear as multiplets, likely in the range of 2.0-3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule.
-
Methyl Carbon (-CH₃): A signal in the range of 35-45 ppm.
-
Azetidine Ring Carbons (-CH₂-): Signals for the carbons of the four-membered ring are expected in the range of 50-70 ppm.
-
Pyrrolidine Ring Carbons (-CH₂-): Signals for the carbons of the five-membered ring are expected in the range of 25-60 ppm.
-
Spiro Carbon (C): The quaternary spiro carbon will appear as a signal in the range of 60-80 ppm.
-
Oxalate Carbonyl Carbon (-COO⁻): A signal in the downfield region, typically around 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the protonated amine (pyrrolidinium).
-
C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C=O Stretching (Oxalate): A strong absorption band characteristic of the carboxylate group of the oxalate anion, typically observed in the range of 1550-1650 cm⁻¹.[9][10]
-
C-N Stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bond stretching.
-
O-C=O Bending (Oxalate): An absorption band around 740-775 cm⁻¹ is characteristic of the O-C-O bending mode of the oxalate ligand.[10]
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show a prominent peak for the protonated free base.
-
[M+H]⁺: An ion with an m/z corresponding to the molecular weight of the free base plus a proton (C₇H₁₄N₂ + H⁺), which would be approximately 127.12.
Safety and Handling
Based on the safety data for the free base and related oxalate compounds, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate should be handled with appropriate precautions.[2][4]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry due to its rigid three-dimensional structure. This rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues.
Caption: Role of the 2,6-diazaspiro[3.4]octane scaffold in generating diverse molecular libraries for various biological targets.
Derivatives of the 2,6-diazaspiro[3.4]octane core have shown promise in several therapeutic areas:
-
Antitubercular Activity: A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane scaffold have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds displayed potent antitubercular activity, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[1]
-
Sigma-1 Receptor Antagonists: The sigma-1 receptor is a target for the treatment of pain and various neurological disorders. 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective sigma-1 receptor antagonists. These compounds have been shown to enhance the analgesic effects of morphine, suggesting their potential as adjunctive therapies for pain management.
The availability of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate as a building block allows for the systematic exploration of the chemical space around this scaffold, enabling the development of novel therapeutics with improved properties.
Conclusion
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a valuable and versatile building block for drug discovery and development. Its rigid spirocyclic core provides a well-defined three-dimensional structure that can be exploited to design potent and selective ligands for a variety of biological targets. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and expected spectral characteristics. As the importance of three-dimensional molecular architecture in drug design continues to grow, scaffolds like 2,6-diazaspiro[3.4]octane are poised to play an increasingly significant role in the development of next-generation therapeutics.
References
- CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents. (n.d.).
-
2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. (2024, November 6). Retrieved March 14, 2026, from [Link]
-
3-METHYL-1-(PHENYLMETHYL)-1,6-DIAZASPIRO(3.4)OCTANE HEMIOXALATE, (3S,4R)- - gsrs. (n.d.). Retrieved March 14, 2026, from [Link]
-
Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Oxalic acid, dimethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 14, 2026, from [Link]
-
2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 72208051 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. (2023, March 10). Retrieved March 14, 2026, from [Link]
-
Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates - Acta Chemica Scandinavica. (n.d.). Retrieved March 14, 2026, from [Link]
-
High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study - ChemRxiv. (n.d.). Retrieved March 14, 2026, from [Link]
-
6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]
-
Identification of a Two‐Coordinate Iron(I)–Oxalate Complex. (n.d.). Wiley Online Library. Retrieved March 14, 2026, from [Link]
-
Potentialities of mass spectrometry on activation energy and secondary reactions determination of calcium oxalate thermal decomposition - IRIS. (2021, May 10). Retrieved March 14, 2026, from [Link]
-
Salivary metabolite signatures of oral cancer and leukoplakia through gas chromatography-mass spectrometry - Semantic Scholar. (2022, March 31). Retrieved March 14, 2026, from [Link]
-
Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration - MDPI. (2023, June 8). Retrieved March 14, 2026, from [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion - Preprints.org. (2022, September 6). Retrieved March 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Azaspiro[3.4]octane oxalate(2:1) | 1523571-81-4 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]
- 8. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
- 9. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 10. d-nb.info [d-nb.info]
The Definitive Guide to the Structural Elucidation of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Diazaspirocycles, with their rigid, non-planar structures, have emerged as privileged motifs in drug discovery, offering a distinct advantage over traditional flat aromatic compounds. Among these, the 2,6-diazaspiro[3.4]octane core is a rising star, demonstrating significant potential in the development of new therapeutics. This guide provides a comprehensive, in-depth technical overview of the necessary steps and analytical methodologies for the unambiguous structure elucidation of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a representative small molecule of this promising class.
This document is structured to guide the reader through a logical workflow, from understanding the molecule's synthetic origins to the application of sophisticated analytical techniques for its complete characterization. Each section is designed to not only present the "what" and "how" but, more critically, the "why," reflecting a field-proven approach to structural analysis in a drug development context.
Conceptual Framework: The Importance of a Multi-Technique Approach
The definitive structural elucidation of a novel chemical entity is rarely achieved through a single analytical method. Instead, a confluence of evidence from orthogonal techniques provides the highest degree of confidence. For 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography forms the cornerstone of a robust characterization package. This multi-pronged strategy ensures that every aspect of the molecule's structure—from its atomic connectivity and stereochemistry to its precise mass and three-dimensional arrangement in the solid state—is thoroughly investigated and validated.
Synthetic Strategy and its Implications for Structural Analysis
A foundational understanding of the synthetic route to 2-Methyl-2,6-diazaspiro[3.4]octane is critical, as it informs the potential impurities and byproducts that may be present in the final sample. A plausible synthetic approach can be adapted from established methods for similar diazaspirocycles.[1][2][3]
A logical synthetic pathway is crucial for anticipating potential impurities that could interfere with analytical measurements. For instance, incomplete cyclization or the presence of residual starting materials would be readily detectable by the techniques discussed below.
Caption: A generalized workflow for the synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] For 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their coupling patterns (revealing neighboring protons).
Expected ¹H NMR Spectral Data (Predicted):
| Signal | Chemical Shift (ppm, δ) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 3.0 | s | 3H | N-CH₃ | Singlet due to no adjacent protons. Chemical shift is typical for a methyl group attached to a nitrogen. |
| 2 | ~ 3.5 - 3.8 | m | 4H | CH₂ (azetidine) | Complex multiplet due to coupling with other azetidine protons. Protons are diastereotopic. |
| 3 | ~ 3.2 - 3.4 | m | 4H | CH₂ (pyrrolidine) | Multiplet due to coupling with adjacent protons. |
| 4 | ~ 8.5 | br s | 2H | NH₂⁺ (from protonated amine and oxalate counter-ion) | Broad singlet due to exchange with the solvent and quadrupolar effects of the nitrogen. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the acidic protons (NH), causing their signal to disappear, which can be a useful diagnostic tool.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.[6]
-
Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the data with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[5][7][8] Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines for each carbon.
Expected ¹³C NMR Spectral Data (Predicted):
| Signal | Chemical Shift (ppm, δ) | Assignment | Rationale |
| 1 | ~ 45 | N-CH₃ | Typical chemical shift for an N-methyl group. |
| 2 | ~ 55-60 | CH₂ (azetidine) | Aliphatic carbons adjacent to a nitrogen atom. |
| 3 | ~ 50-55 | CH₂ (pyrrolidine) | Aliphatic carbons adjacent to a nitrogen atom. |
| 4 | ~ 65 | Spirocyclic Carbon | Quaternary carbon at the spiro-junction, typically shifted downfield. |
| 5 | ~ 165 | C=O (oxalate) | Carboxyl carbon of the oxalate counter-ion. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[9]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning the complex and often overlapping signals in the spectra of cyclic and spirocyclic systems.[10]
-
COSY (¹H-¹H): Identifies protons that are coupled to each other (typically separated by two or three bonds). This is crucial for tracing the proton connectivity within the azetidine and pyrrolidine rings.
-
HSQC (¹H-¹³C): Correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, protons.
Caption: A typical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion. This is a critical step in confirming the molecular formula. For 2-Methyl-2,6-diazaspiro[3.4]octane (the free base), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is C₇H₁₅N₂⁺.
Expected HRMS Data:
-
Calculated m/z for [C₇H₁₅N₂]⁺: 127.1230
-
Observed m/z: Should be within a few parts per million (ppm) of the calculated value.
Tandem Mass Spectrometry (MS/MS)
In MS/MS, the parent ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 2-Methyl-2,6-diazaspiro[3.4]octane, fragmentation is likely to occur via cleavage of the rings. The fragmentation of amines is often initiated by cleavage of the C-C bond alpha to the nitrogen atom.[4][11]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile with a small amount of formic acid to promote ionization.
-
Chromatography: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. This separates the compound of interest from any impurities.[1]
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode using an electrospray ionization (ESI) source.
-
Perform a product ion scan (MS/MS) on the parent ion corresponding to the protonated molecule.
-
Caption: A conceptual diagram of MS/MS fragmentation.
X-ray Crystallography: The Ultimate Proof of Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the precise arrangement of atoms and their stereochemistry.[13] For 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, this technique would confirm the connectivity of the spirocyclic system and the nature of the interaction between the diamine and the oxalate counter-ion.
Expected Crystal Structure Features:
-
Confirmation of the spirocyclic [3.4]octane core.
-
Determination of bond lengths and angles, which can reveal any ring strain.
-
Observation of hydrogen bonding between the protonated amine groups of the diazaspirocycle and the oxygen atoms of the oxalate anion. This interaction is key to the stability of the salt.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map is used to build and refine a model of the molecule.
Data Synthesis and Final Structure Confirmation
The final step in the structure elucidation process is to synthesize all the data from the various analytical techniques into a single, coherent picture. The NMR data provides the detailed connectivity and solution-state structure, the mass spectrometry data confirms the molecular formula and provides fragmentation information consistent with the proposed structure, and the X-ray crystallography data provides the definitive solid-state structure. Any discrepancies between the data from different techniques must be carefully investigated and resolved.
This comprehensive approach, grounded in the principles of orthogonal analysis, ensures the highest level of scientific rigor and provides the trustworthy and authoritative structural data required for advancing a compound in the drug development pipeline.
References
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]
-
Peruncheralathan, S., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(38), 6554-6557. Retrieved from [Link]
-
Gunanathan, C. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. Revista de la Sociedad Química del Perú, 83(4), 398-421. Retrieved from [Link]
-
Harris, R. K., et al. (2021). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design, 21(10), 5868-5879. Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X-ray structure of 2 with oxalate. Retrieved from [Link]
-
University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. Retrieved from [Link]
-
Sridevi, K. A., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 26(16), 4995. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]
-
Butts, C. P., & Jones, C. D. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
-
PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]
-
Purdue University. (n.d.). Re-Imagining Drug Discovery using Mass Spectrometry. Retrieved from [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. PubChemLite - 2-methyl-2,6-diazaspiro[3.4]octane (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 13. jk-sci.com [jk-sci.com]
Whitepaper: 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Modern Drug Discovery
Executive Summary
The transition from planar, two-dimensional heterocycles to complex, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this "escape from flatland" is 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (CAS: 1408074-75-8) [1]. As a highly rigid, sp³-rich spirocyclic diamine, this building block serves as a premium bioisostere for traditional piperazine and piperidine scaffolds.
While the free base form of this spirocycle (CAS: 135380-30-2) is prone to volatility and degradation, the oxalate salt provides a highly stable, crystalline solid that ensures precise stoichiometric handling during synthesis [2]. This technical guide explores the structural significance, physicochemical benefits, and practical synthetic applications of this critical intermediate.
Chemical Identity & Physicochemical Profiling
The spiro[3.4]octane core consists of a four-membered azetidine ring fused to a five-membered pyrrolidine ring via a single spiro carbon. The built-in regioselectivity of this specific derivative—featuring a methylated tertiary amine at position 2 and a reactive secondary amine at position 6—makes it an ideal mono-nucleophile for targeted drug functionalization.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 2-Methyl-2,6-diazaspiro[3.4]octane oxalate |
| CAS Number | 1408074-75-8 (Oxalate) / 135380-30-2 (Free Base) |
| Molecular Formula | C₉H₁₆N₂O₄ (C₇H₁₄N₂ · C₂H₂O₄) |
| Molecular Weight | 216.23 g/mol |
| SMILES (Free Base) | CN1CC2(C1)CCNC2 |
| Reactive Site | Position 6 (Secondary Amine) |
| Physical Form | Crystalline solid (Oxalate salt) |
| Primary Utility | sp³-rich bioisostere, DMPK optimization |
The "Escape from Flatland" Paradigm
Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings. However, high lipophilicity and poor aqueous solubility often led to clinical attrition due to off-target toxicity and poor pharmacokinetics (DMPK).
Integrating the 2-methyl-2,6-diazaspiro[3.4]octane motif into a drug candidate increases the Fraction of sp³ carbons (Fsp³) . This structural shift forces the molecule into a three-dimensional conformation, which disrupts planar stacking (lowering the melting point and increasing solubility) and provides highly specific vectorality for interacting with target protein pockets[3].
Fig 1: Pharmacological advantages of transitioning to spirocyclic scaffolds.
Application Case Studies
-
Oncology (KRAS G12C Inhibitors): Patent literature demonstrates the use of 2,6-diazaspiro[3.4]octane derivatives as critical hinge-binding motifs in inhibitors targeting the G12C mutant KRAS protein, a major driver in non-small cell lung cancer [4]. The spirocycle provides the exact spatial geometry required to orient acryloyl warheads toward the mutant cysteine residue.
-
Fibrotic Diseases (ALK5 Inhibitors): 2-Methyl-2,6-diazaspiro[3.4]octane has been utilized to synthesize transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors [5]. The tertiary amine enhances aqueous solubility, while the rigid core projects the pharmacophore into the kinase domain.
-
Infectious Diseases: A novel diazaspiro[3.4]octane series was recently identified as highly active against multiple life stages of the human malaria parasite Plasmodium falciparum, proving the scaffold's viability in penetrating complex biological membranes [3].
Experimental Methodology: Self-Validating Amide Coupling
Because CAS 1408074-75-8 is supplied as an oxalate salt , researchers must account for the stoichiometry of oxalic acid during reactions. Oxalic acid (C₂H₂O₄) is a diprotic acid. To successfully utilize the secondary amine at position 6 as a nucleophile, the reaction environment must be sufficiently basic to neutralize the oxalate counterion and liberate the free base in situ.
The following protocol details a robust, self-validating workflow for the amide coupling of 2-methyl-2,6-diazaspiro[3.4]octane oxalate with a generic carboxylic acid.
Step-by-Step Protocol
Reagents Required:
-
Carboxylic Acid (R-COOH): 1.0 equivalent
-
2-Methyl-2,6-diazaspiro[3.4]octane oxalate: 1.1 equivalents
-
HATU (Coupling Reagent): 1.2 equivalents
-
N,N-Diisopropylethylamine (DIPEA): 4.0 equivalents (Critical for salt neutralization)
-
Anhydrous DMF: 0.1 M concentration
Workflow:
-
Electrophile Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Salt Dissociation & Nucleophilic Attack: Add the 2-methyl-2,6-diazaspiro[3.4]octane oxalate (1.1 eq) to the reaction mixture, immediately followed by the remaining DIPEA (2.0 eq).
-
Mechanistic Insight: The first 2 equivalents of DIPEA neutralize the oxalic acid. The subsequent 2 equivalents ensure the secondary amine of the spirocycle is fully deprotonated and available for nucleophilic attack, while also maintaining the basic environment required by HATU.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the desired product will correspond to[M+H]⁺ = Mass(R-COOH) + 126.2 (Free Base) - 18 (H₂O).
-
Aqueous Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer vigorously with saturated aqueous NaHCO₃ (3x).
-
Mechanistic Insight: This step is critical. The sodium bicarbonate wash converts the liberated oxalic acid into highly water-soluble sodium oxalate, effectively removing it into the aqueous layer alongside DMF and HATU byproducts.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of DCM/MeOH containing 1% NH₄OH to elute the basic product).
Fig 2: Standard amide coupling workflow utilizing the oxalate salt.
Conclusion
2-Methyl-2,6-diazaspiro[3.4]octane oxalate (1408074-75-8) represents a highly strategic building block for modern medicinal chemists. By offering a stable, easily handled solid that yields a rigid, sp³-rich diamine upon in situ neutralization, it enables the rapid synthesis of drug candidates with superior solubility, reduced off-target liabilities, and precise spatial targeting.
References
-
PubChemLite : 2-methyl-2,6-diazaspiro[3.4]octane. Luxembourg Centre for Systems Biomedicine. Available at:[Link][1]
-
ACS Infectious Diseases : Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. (2021). Available at:[Link][2]
-
WIPO Patent WO2020086739A1 : 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein. Available at:[3]
-
US Patent US20240018122A1 : Pyridazinyl amino derivatives as alk5 inhibitors. Available at:[4]
Sources
- 1. PubChemLite - 2-methyl-2,6-diazaspiro[3.4]octane (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents [patents.google.com]
- 4. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
A Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate: A Versatile Scaffold in Medicinal Chemistry
Abstract
The quest for novel, three-dimensional (3D) molecular scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics. Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity and ability to project substituents into distinct vectors. This technical guide provides a comprehensive overview of 2-Methyl-2,6-diazaspiro[3.4]octane and its common salt form, the oxalate. We will delve into its formal nomenclature, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its emerging applications in drug development, particularly as a privileged scaffold for diverse biological targets.
Nomenclature and Structural Elucidation
The foundation of any chemical exploration begins with a precise understanding of the molecule's name and structure.
IUPAC Nomenclature
The formal IUPAC name for the free base is 2-Methyl-2,6-diazaspiro[3.4]octane . When reacted with one equivalent of oxalic acid, it forms the salt 2-Methyl-2,6-diazaspiro[3.4]octane ethanedioate , commonly referred to as 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
-
Spiro[3.4]octane: This core name describes the spirocyclic system, where a single carbon atom (the spiro atom) is the junction of two rings. The numbers in the brackets, [3.4], indicate the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, it's a four-membered ring and a five-membered ring.
-
2,6-diaza: This prefix indicates the presence of two nitrogen atoms ("aza") which replace carbon atoms at positions 2 and 6 of the spiro-octane framework.
-
2-Methyl: A methyl group is substituted on the nitrogen atom at position 2.
-
Oxalate (Ethanedioate): This is the dianion of oxalic acid (HOOC-COOH), which acts as the counter-ion to the protonated diamine, forming a stable salt.
Chemical Structure
The structure features a strained azetidine ring (the four-membered ring) fused with a pyrrolidine ring (the five-membered ring) at a quaternary carbon center. This rigid, non-planar structure is of high interest in medicinal chemistry as it can impart favorable physicochemical properties to drug candidates, such as increased three-dimensionality (sp3 character), which often correlates with improved clinical success.[1]
Physicochemical and Computed Properties
Understanding the properties of a molecule is critical for its application in drug development, from formulation to predicting its behavior in biological systems. The oxalate salt form is often preferred for its improved crystallinity, stability, and handling properties compared to the free base.
| Property | Value (Free Base) | Data Source |
| Molecular Formula | C₇H₁₄N₂ | - |
| Molecular Weight | 126.20 g/mol | - |
| IUPAC Name | 2-methyl-2,6-diazaspiro[3.4]octane | - |
| CAS Number | 219680-73-6 (related structure) | ChemScene[2] |
| Topological Polar Surface Area | 15.2 Ų | PubChem (Computed) |
| Complexity | 134 | PubChem (Computed) |
Note: Data for the exact oxalate salt is sparse in public databases; properties are often computed or derived from the free base or closely related analogs like 2-methyl-6-benzyl-2,6-diazaspiro[3.4]octane.[3]
Synthesis and Mechanistic Rationale
The successful application of any scaffold relies on robust and efficient synthetic routes that allow for facile derivatization. While multiple strategies exist for constructing diazaspirocycles, a common approach involves multi-step sequences from commercially available starting materials.[4][5]
General Synthetic Workflow
A plausible and efficient synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane involves the construction of the spirocyclic core followed by selective N-methylation. The final step is salt formation to yield the desired oxalate salt.
Caption: Generalized workflow for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Detailed Protocol and Rationale
Step 1: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.4]octane Core The synthesis often begins with a functionalized cyclopentanone or a related precursor. A key step is the formation of the azetidine ring, which can be challenging due to ring strain. The use of orthogonal protecting groups (e.g., Boc and Benzyl) on the two nitrogen atoms is crucial. This allows for the selective deprotection and functionalization of one nitrogen while the other remains protected.
-
Causality: Orthogonal protection is a cornerstone of modern organic synthesis. Choosing groups like Boc (acid-labile) and Benzyl (removable by hydrogenolysis) provides independent control over each reactive site, preventing undesired side reactions and enabling a directed synthesis.[6][7]
Step 2: Selective N-Methylation Assuming a Boc/Benzyl protection strategy, the Benzyl group can be selectively removed via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, under a hydrogen atmosphere).[6][7] The resulting free secondary amine is then methylated. Reductive amination is a highly efficient and mild method for this transformation.
-
Protocol:
-
Dissolve the debenzylated intermediate in a suitable solvent like dichloromethane (DCM) or methanol.
-
Add one equivalent of aqueous formaldehyde.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in slight excess.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
-
Causality: Reductive amination is preferred over direct alkylation with a methyl halide because it proceeds under milder conditions and significantly reduces the risk of over-alkylation (quaternization of the nitrogen), leading to a cleaner product profile and higher yield.
Step 3: Final Deprotection and Salt Formation The remaining protecting group (e.g., Boc) is removed under appropriate conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). After neutralization, the resulting free base, 2-Methyl-2,6-diazaspiro[3.4]octane, is isolated.
-
Protocol for Oxalate Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.
-
In a separate flask, dissolve one molar equivalent of oxalic acid in the same solvent, heating gently if necessary.
-
Slowly add the oxalic acid solution to the stirred solution of the amine.
-
A precipitate will typically form immediately or upon cooling.
-
Allow the mixture to stand, possibly at a reduced temperature (e.g., 4 °C), to maximize crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Causality: Formation of the oxalate salt serves multiple purposes. It converts the often-oily free base into a stable, crystalline solid that is easier to handle, purify, and weigh accurately. It also improves the compound's shelf-life and can modify its solubility profile.
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[7] Its rigid, 3D nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.
Known and Potential Therapeutic Areas
Derivatives of the 2,6-diazaspiro[3.4]octane core have been investigated for a range of therapeutic targets:
-
Antitubercular Agents: A series of compounds based on this scaffold were synthesized and evaluated against Mycobacterium tuberculosis, leading to the identification of a lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[6][7]
-
Sigma-1 (σ1R) Receptor Antagonists: The related 2,6-diazaspiro[3.4]octan-7-one scaffold has been used to develop potent and selective σ1R antagonists, which are promising for pain management as they can enhance the analgesic effects of opioids.[1][8]
-
Central Nervous System (CNS) Targets: Spirocyclic frameworks are integral to the design of ligands for CNS targets like muscarinic receptors, where precise spatial orientation is key for subtype selectivity.[1]
-
Antidiabetic Agents: The structurally related 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core has been used to develop potent and selective antagonists for the somatostatin receptor subtype 5 (SSTR5), a target for type 2 diabetes.[9][10]
Logical Relationships in Scaffold-Based Drug Design
The utility of the 2-Methyl-2,6-diazaspiro[3.4]octane oxalate scaffold can be visualized as a central hub from which diverse chemical functionalities can be explored.
Caption: Relationship between the scaffold's properties and its therapeutic applications.
Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step in chemical synthesis. A combination of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic signals for the methyl group, the different methylene protons on the two rings, and the spiro carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass to further validate the molecular formula.
-
Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography is used to assess the purity of the compound.[11] For the non-volatile oxalate salt, HPLC is the method of choice.
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of N-H bonds (if any remain), C-H bonds, and the characteristic strong stretches of the carboxylate groups in the oxalate counter-ion.
Conclusion
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is more than just a chemical entity; it is a versatile and powerful building block for the construction of novel therapeutics. Its unique three-dimensional structure, combined with synthetic accessibility, makes it a highly attractive scaffold for medicinal chemists. The inherent rigidity of the spirocyclic core allows for a reduction in the entropic penalty upon binding to a biological target, while also providing well-defined vectors for substituent placement to optimize potency, selectivity, and pharmacokinetic properties. As the demand for novel drug candidates with superior properties continues to grow, scaffolds like 2-Methyl-2,6-diazaspiro[3.4]octane will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Gerasymchuk, N., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 435. Available at: [Link][6][7]
-
ResearchGate. (n.d.). A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene -2,6-diazaspiro [3.4]octane-1,5-diones. Available at: [Link][8]
-
PubMed. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. Available at: [Link][9]
-
Royal Society of Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link][4]
-
ResearchGate. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Available at: [Link][10]
-
PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved from [Link][3]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. JOMC, 11(3). Available at: [Link]
-
Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress. Available at: [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane | C14H20N2 | CID 15107449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bre.com [bre.com]
The Diazaspiro[3.4]octane Scaffold: A Physicochemical Deep Dive for the Modern Medicinal Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Discovery
In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The exploration of three-dimensional molecular architectures has become a cornerstone of modern drug design, and among the rising stars in this domain is the diazaspiro[3.4]octane core.[2] This rigid and synthetically tractable scaffold offers a unique platform to present substituents in well-defined spatial orientations, enabling precise interactions with biological targets.[2]
The inherent three-dimensionality of the diazaspiro[3.4]octane scaffold, conferred by its sp³-rich nature, can significantly influence key physicochemical properties that govern a molecule's journey through the body. Understanding and optimizing these properties—lipophilicity, acidity/basicity, solubility, and metabolic stability—is paramount to the successful development of a drug candidate. This guide provides a comprehensive overview of the core physicochemical properties of diazaspiro[3.4]octane scaffolds, complete with experimental protocols and data to empower researchers in their quest for the next generation of therapeutics.
A general synthetic approach to the 1,6-diazaspiro[3.4]octane core often involves a multi-step sequence, which may include the formation of an azetidinone, followed by reduction and cyclization steps.[2] The use of orthogonal protecting groups, such as Boc and Cbz, is a common strategy to allow for selective functionalization at either of the nitrogen atoms.[2] Another synthetic route for 2,6-diazaspiro[3.4]octane derivatives involves a [3+2] cycloaddition reaction.[3][4]
Lipophilicity: Navigating the Cellular Maze with LogP and LogD
A molecule's ability to traverse cellular membranes is intrinsically linked to its lipophilicity, a property commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD). LogP represents the ratio of the concentration of a neutral compound in a lipidic phase (typically octanol) to its concentration in an aqueous phase. For ionizable compounds, LogD provides a more physiologically relevant measure as it considers the distribution of both the ionized and non-ionized forms at a specific pH.
The diazaspiro[3.4]octane scaffold provides a unique framework for modulating lipophilicity. The spirocyclic core itself is non-planar and can influence the overall shape and surface properties of a molecule, which in turn affects its partitioning behavior. The nature and substitution pattern of functionalities attached to the nitrogen atoms play a crucial role in fine-tuning the LogP and LogD values.
Data Presentation: Lipophilicity of Diazaspiro[3.4]octane Scaffolds
| Compound ID | Structure | LogP (Calculated) | Reference |
| 1,6-Diazaspiro[3.4]octane hydrochloride | C₆H₁₃ClN₂ | 0.1336 | [5] |
| tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate | C₁₁H₂₀N₂O₂ | 1.3593 | [6] |
| 2,5-Diazaspiro[3.4]octan-6-one | C₆H₁₀N₂O | -1.2 | [5] |
| 2,6-Diazaspiro[3.4]octan-7-one | C₆H₁₀N₂O | -1.3 | [4] |
Note: The LogP values presented are computationally derived and serve as an estimation. Experimental determination is recommended for higher accuracy.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This protocol outlines the classic shake-flask method for the experimental determination of LogP and LogD.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water (HPLC grade, pre-saturated with n-octanol) or appropriate buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the aqueous and octanol phases by mutually saturating them for at least 24 hours before the experiment.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous phase and n-octanol. The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the vials and vortex vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the vials at a sufficient speed and duration to achieve complete separation of the aqueous and octanol layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and octanol phases.
-
Analyze the concentration of the test compound in each phase using a validated HPLC method.
-
-
Calculation:
-
LogP (for non-ionizable compounds): LogP = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
LogD (for ionizable compounds at a specific pH): LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Causality Behind Experimental Choices:
-
Mutual Saturation of Solvents: Pre-saturating the octanol and aqueous phases is crucial to prevent volume changes during the experiment, which would affect the concentration measurements.
-
Vigorous Mixing: Ensures that the system reaches equilibrium, allowing for accurate determination of the partition coefficient.
-
Centrifugation: Guarantees a clean separation of the two phases, preventing cross-contamination and ensuring accurate sampling.
-
HPLC Quantification: Provides a sensitive and specific method for determining the concentration of the test compound in each phase, even at low levels.
Diagram of the LogP/LogD Determination Workflow:
Caption: Workflow for LogP/LogD determination.
Acidity/Basicity: The Influence of pKa on Drug Behavior
The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly impacts its solubility, permeability, and interaction with biological targets. The diazaspiro[3.4]octane scaffold contains two nitrogen atoms that can act as basic centers, accepting protons to form positively charged species. The basicity of these nitrogens can be modulated by the electronic effects of the substituents attached to them. Understanding the pKa of a diazaspiro[3.4]octane derivative is therefore essential for predicting its behavior in different physiological compartments.
Data Presentation: pKa of a Representative Azaspiro[3.4]octane Analog
| Compound | pKa (Predicted) | Reference |
| tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | 4.02 (Basic Apparent) | [7] |
Note: This is a predicted value for a related azaspiro[3.4]octane and serves as an example. Experimental determination is crucial for accurate pKa values of novel diazaspiro[3.4]octane derivatives.
Experimental Protocol: UV-Metric Titration for pKa Determination
This protocol describes a common method for pKa determination using UV-Vis spectrophotometry.
Materials:
-
Test compound with a UV chromophore
-
A series of buffers covering a wide pH range (e.g., pH 1 to 13)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
96-well UV-transparent microplates (for higher throughput)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of buffers with known pH values.
-
-
Spectral Acquisition:
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives a suitable absorbance reading.
-
Measure the UV-Vis spectrum of the compound in each buffer.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value. The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations.
-
Causality Behind Experimental Choices:
-
UV Chromophore: This method is applicable to compounds that possess a chromophore whose absorbance spectrum changes upon ionization.
-
Wide pH Range: Using a series of buffers across a broad pH range ensures that the complete ionization profile of the compound is captured.
-
Constant Temperature: The pKa is temperature-dependent, so maintaining a constant temperature throughout the experiment is essential for accurate and reproducible results.
Diagram of the pKa Determination Workflow:
Caption: Workflow for pKa determination by UV-metric titration.
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract and bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. The rigid, three-dimensional nature of the diazaspiro[3.4]octane scaffold can disrupt crystal packing, potentially leading to improved solubility compared to flatter, more planar molecules. Furthermore, the two nitrogen atoms can be protonated at physiological pH, forming charged species that are generally more water-soluble.
Data Presentation: Aqueous Solubility of a Representative Azaspiro[3.4]octane Analog
| Compound | Water Solubility (Predicted) | Unit | Reference |
| tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | 1.43e-2 | mol/L | [7] |
Note: This is a predicted value for a related azaspiro[3.4]octane. Experimental verification is essential.
Experimental Protocol: Kinetic Aqueous Solubility Assay
This protocol describes a high-throughput method for assessing the kinetic solubility of a compound.
Materials:
-
Test compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates
-
Plate shaker
-
Plate reader (e.g., UV-Vis or LC-MS for quantification)
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Solubilization:
-
Add a small volume of the DMSO stock solution to a larger volume of PBS in a 96-well plate.
-
Shake the plate vigorously for a set period (e.g., 1-2 hours) at a constant temperature.
-
-
Filtration:
-
Transfer the solutions to a 96-well filter plate placed on top of a collection plate.
-
Centrifuge the plates to filter out any precipitated compound.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
-
Solubility Determination:
-
The measured concentration of the compound in the filtrate represents its kinetic aqueous solubility.
-
Causality Behind Experimental Choices:
-
DMSO Stock: Using a DMSO stock allows for the introduction of poorly soluble compounds into the aqueous buffer.
-
Vigorous Shaking: Promotes the dissolution of the compound and helps to reach a state of supersaturation, which is relevant to the conditions in the gastrointestinal tract.
-
Filtration: Removes any undissolved particles, ensuring that only the truly dissolved compound is quantified.
Diagram of the Kinetic Solubility Assay Workflow:
Caption: Workflow for kinetic aqueous solubility assay.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion. High metabolic instability can lead to rapid clearance of a drug from the body, resulting in a short duration of action and poor efficacy. The sp³-rich and rigid nature of the diazaspiro[3.4]octane scaffold can make it less susceptible to metabolic degradation compared to more flexible or aromatic structures. However, the substituents on the scaffold can be sites of metabolic attack, and therefore, assessing the metabolic stability of new analogs is crucial.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a common in vitro method to assess the metabolic stability of a compound.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
Incubator or water bath at 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a solution of HLMs in phosphate buffer.
-
Prepare a solution of the test compound in the same buffer.
-
-
Initiation of Reaction:
-
Pre-warm the HLM and compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH) to the mixture.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate of disappearance (k).
-
The in vitro half-life (t₁/₂) can be calculated as: t₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLint) can also be calculated from this data.
-
Causality Behind Experimental Choices:
-
Human Liver Microsomes: HLMs contain a high concentration of phase I metabolic enzymes, particularly CYPs, making them a relevant in vitro model for studying drug metabolism.
-
NADPH: This cofactor is essential for the activity of CYP enzymes.
-
Quenching: Rapidly stopping the reaction at specific time points is crucial for accurately determining the rate of metabolism.
-
LC-MS/MS: This highly sensitive and specific analytical technique allows for the accurate quantification of the parent compound even in a complex biological matrix.
Diagram of the Metabolic Stability Assay Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: A Scaffold for Success
The diazaspiro[3.4]octane scaffold represents a compelling starting point for the design of novel drug candidates. Its inherent three-dimensionality and synthetic accessibility provide a powerful platform for exploring chemical space and achieving desired biological activity. However, the ultimate success of any compound in this class will be dictated by its physicochemical properties. A thorough understanding and early optimization of lipophilicity, pKa, solubility, and metabolic stability are critical for navigating the complex journey from a promising hit to a life-changing therapeutic. The experimental protocols and data presented in this guide offer a foundational framework for researchers to characterize and advance their own diazaspiro[3.4]octane-based drug discovery programs.
References
-
2,5-Diazaspiro[3.4]octan-6-one. PubChem. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]
-
2,6-Diazaspiro[3.4]octan-7-one. PubChem. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. [Link]
-
Structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as new potentional anticonvulsant agents. An experimental and theoretical study. Core. [Link]
-
Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
Physicochemical Profiling & DMPK. BioAscent. [Link]
-
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Properties. EPA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 4. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 5. Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-2,6-diazaspiro[3.4]octane oxalate stability studies
An In-Depth Technical Guide to the Stability Studies of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
Foreword: A Proactive Approach to Stability
In modern drug development, the journey from a promising molecule to a stable, reliable drug substance is paved with rigorous scientific investigation. For novel scaffolds like 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, understanding intrinsic stability is not merely a regulatory hurdle; it is a fundamental pillar of quality by design (QbD). This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for executing robust stability studies. We will move beyond rote protocol execution to explore the underlying rationale, enabling you to anticipate challenges, interpret complex data, and build a self-validating stability program from the ground up.
The Compound of Interest: Physicochemical Profile
2-Methyl-2,6-diazaspiro[3.4]octane is a spirocyclic diamine, a class of compounds gaining traction in medicinal chemistry for their unique three-dimensional architecture and potential for improved pharmacokinetic properties.[1][2] The oxalate salt form is often utilized to enhance crystallinity and handling properties. A thorough understanding of its basic properties is the prerequisite for any stability program.
| Property | Value / Description | Source |
| IUPAC Name | 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acid | Inferred |
| Molecular Formula | C₉H₁₆N₂O₄ (for 1:1 salt) | Calculated |
| Molecular Weight | 216.24 g/mol (for 1:1 salt) | Calculated |
| Structure (Free Base) | A spirocyclic system with a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single carbon atom. | [3] |
| Key Functional Groups | Tertiary amine (in the azetidine ring), Secondary amine (in the pyrrolidine ring), Oxalate counter-ion. | - |
| Predicted Reactivity | The amine functionalities are susceptible to oxidation.[4] The spirocyclic core, while generally rigid, may undergo ring-opening under harsh hydrolytic conditions.[4] | - |
The Cornerstone: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of a stability program. Their purpose is to deliberately degrade the sample to identify potential degradation products, establish degradation pathways, and, most critically, to ensure the analytical method used for formal stability testing is "stability-indicating."[5][6] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that secondary and tertiary degradants do not obscure the primary pathways.[4]
Rationale for Stress Conditions
The choice of stressors is dictated by the International Council for Harmonisation (ICH) guidelines and chemical intuition based on the molecule's structure.[5] For 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, the focus is on conditions that challenge the amine functional groups and the integrity of the spirocyclic rings.
Caption: Key stressors for forced degradation studies.
Experimental Protocol: Forced Degradation
This protocol must be self-validating. A control sample (unstressed) is analyzed alongside all stressed samples to differentiate degradants from impurities present in the original batch.
-
Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation reaction before analysis.[4]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature, protected from light.[4]
-
Withdraw aliquots at specified time intervals for analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 60°C.
-
Also, expose the stock solution to 60°C.
-
Sample at appropriate time points for analysis.
-
-
Photostability:
-
Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7]
-
A control sample should be protected from light (e.g., with aluminum foil) to allow for comparison.
-
The Lens: Stability-Indicating Analytical Method (SIAM)
A method is only "stability-indicating" if it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, free from interference from any degradants, impurities, or excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point, often transitioning to Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive peak identification and purity assessment.
Proposed HPLC-UV/MS Method
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: Suitable for retaining the moderately polar parent compound and separating potentially more polar or non-polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides a source of protons for good peak shape and MS ionization.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. Rationale: Ensures elution of a wide range of potential degradants with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or MS detection (Electrospray Ionization in positive mode). Rationale: MS provides molecular weight information crucial for identifying unknown degradation products.[4]
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: Demonstrated by the analysis of forced degradation samples, showing that the main peak is resolved from all degradation products.
-
Linearity: A minimum of five concentrations are used to establish a linear relationship between peak area and concentration.
-
Accuracy & Precision: Assessed at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying low-level impurities and degradants.
The Marathon: Formal Stability Studies
Formal stability testing provides the data to establish a re-test period for the drug substance.[8][9] The study design is governed by ICH Q1A(R2) and should be conducted on at least three primary batches representative of the manufacturing process.[8]
Storage Conditions and Testing Frequency
The selection of storage conditions is based on the climatic zones where the final product will be marketed.[8]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
RH = Relative Humidity
Protocol for Formal Stability Study
Caption: Workflow for a formal ICH stability study.
-
Material: Use at least three primary batches of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. The quality should be representative of the material intended for manufacturing.[8]
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Initiation (Time 0): Pull initial samples from each batch and perform a full analysis (e.g., appearance, assay, purity by SIAM, moisture content).
-
Sample Pulls & Analysis: At each time point specified in the table above, pull samples from both long-term and accelerated conditions and perform the full suite of analytical tests.
-
Evaluation: Monitor for any "significant change," which is defined as a failure to meet the established specification.[8] If a significant change occurs under accelerated conditions, an intermediate study (e.g., 30°C / 65% RH) may be required.[8]
Data Interpretation and Conclusion
The ultimate goal of this comprehensive study is to establish a re-test period, during which the drug substance is expected to remain within its specification under the recommended storage conditions. The data from the long-term study forms the primary basis for this determination. Accelerated data can be used to support the proposed re-test period and provides an early indication of potential stability issues.
By systematically evaluating the impact of heat, humidity, light, and chemical stressors, and by employing a robust, validated analytical method, a clear and defensible picture of the stability profile of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate can be established, ensuring its quality, safety, and efficacy throughout its lifecycle.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]
- ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
-
ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Available at: [Link]
-
Slideshare. (n.d.). Ich guidelines for stability studies 1. Available at: [Link]
-
A-Z of Pharma. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product. Available at: [Link]
-
MDPI. (2023, August 28). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Available at: [Link]
-
SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Available at: [Link]
-
ResearchGate. (2025, November 18). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2015, March 13). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Available at: [Link]
-
UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available at: [Link]
-
Baertschi Consulting. (2017). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. Available at: [Link]
-
ACS Publications. (2014, July 8). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Available at: [Link]
-
PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved from [Link]
-
PMC. (n.d.). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Available at: [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]
-
PubMed. (2018, June 28). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]
Sources
- 1. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Commercial availability of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Executive Summary
In the contemporary landscape of medicinal chemistry, the paradigm of "Escaping from Flatland" has driven a massive shift toward incorporating three-dimensional architectural complexity into small-molecule drug candidates[1]. The spirocyclic building block 2-Methyl-2,6-diazaspiro[3.4]octane has emerged as a highly privileged scaffold, frequently deployed as a bioisostere for traditional planar rings like piperazine[1].
Commercially, this diamine is predominantly supplied and handled as an oxalate salt (2-Methyl-2,6-diazaspiro[3.4]octane oxalate). This technical guide provides an in-depth analysis of the commercial availability, physicochemical rationale, and validated synthetic protocols for integrating this critical building block into active pharmaceutical ingredient (API) pipelines.
Commercial Availability and Physicochemical Profiling
The Rationale for the Oxalate Salt
Low-molecular-weight diamines like the free base of 2-methyl-2,6-diazaspiro[3.4]octane (MW 126.20) are typically volatile oils at room temperature[2]. In their free base form, they are highly hygroscopic and susceptible to atmospheric oxidation and rapid degradation via the absorption of ambient CO2 (forming carbamate impurities).
To circumvent these handling bottlenecks, commercial vendors synthesize the oxalate salt . The stoichiometric addition of oxalic acid yields a highly crystalline, bench-stable, free-flowing powder. This dramatically extends the shelf life of the reagent, ensures precise stoichiometric weighing during high-throughput screening, and prevents degradation during cold-chain or ambient transit[3].
Sourcing and CAS Registry Ambiguities
When procuring this compound, researchers must navigate overlapping Chemical Abstracts Service (CAS) registry numbers. Suppliers often list the free base CAS even when selling the salt form.
-
CAS 135380-30-2 : Primarily denotes the free base, though vendors like SynQuest Labs and BLD Pharm often use it to categorize the spirocyclic core generally[3][4].
-
CAS 1408074-75-8 : Specifically denotes the oxalate salt form, as rigorously cataloged by suppliers such as Fluorochem[5].
Physicochemical Data Summary
| Property | Value |
| Chemical Name | 2-Methyl-2,6-diazaspiro[3.4]octane oxalate |
| CAS Registry Number | 1408074-75-8 (Oxalate) / 135380-30-2 (Free Base)[2][5] |
| Molecular Formula | C9H16N2O4 (Salt) / C7H14N2 (Free Base)[2][5] |
| Molecular Weight | 216.23 g/mol (Salt) / 126.20 g/mol (Free Base)[2][5] |
| Physical State | Crystalline Solid (Oxalate) / Oil (Free Base) |
| Key Commercial Suppliers | Fluorochem, BLD Pharm, SynQuest Labs, Capot Chemical[3][4][5][6] |
Strategic Application: The Mechanistic Rationale
The integration of 2-methyl-2,6-diazaspiro[3.4]octane into a drug scaffold is rarely accidental; it is a deliberate structural intervention.
Increasing the Fsp3 Fraction: The spirocyclic core introduces a quaternary carbon, significantly increasing the fraction of sp3 hybridized carbons ( Fsp3 ). Clinical attrition data demonstrates that higher Fsp3 correlates strongly with successful translation from discovery to approved therapeutics[1].
Piperazine Bioisosterism: Traditional piperazine rings are highly planar. This planarity often leads to poor aqueous solubility (due to tight crystal lattice packing) and off-target promiscuity, particularly concerning hERG channel blockade (cardiotoxicity). By substituting piperazine with 2-methyl-2,6-diazaspiro[3.4]octane, chemists force the molecule into a rigid, three-dimensional conformation. This out-of-plane projection disrupts π−π stacking, thereby drastically improving aqueous solubility and reducing off-target toxicities[1].
Caption: Logical pathway illustrating the physicochemical benefits of spirocyclic bioisosteric replacement.
Synthetic Integration & Handling Protocols
Because the commercially available form is an oxalate salt, it cannot be directly subjected to standard nucleophilic aromatic substitution ( SNAr ) or Buchwald-Hartwig amination conditions without prior dissociation. The oxalate counter-ion will quench basic catalysts and interfere with transition-metal cycles.
Below is a self-validating, field-proven protocol for the quantitative free-basing and subsequent coupling of 2-methyl-2,6-diazaspiro[3.4]octane, adapted from methodologies used in the synthesis of selective M1 muscarinic antagonists[7].
Protocol: Free-Basing and SNAr Coupling
Phase 1: Salt Dissociation (Free-Basing)
-
Suspension: Suspend 1.0 equivalent of 2-methyl-2,6-diazaspiro[3.4]octane oxalate in a saturated aqueous solution of Sodium Carbonate ( Na2CO3 ). Causality: A strong, multi-protic aqueous base is required to fully deprotonate the diamine and sequester the oxalic acid into the aqueous layer as highly soluble sodium oxalate.
-
Extraction: Extract the aqueous layer vigorously with Dichloromethane ( CH2Cl2 ) three times.
-
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ).
-
Concentration: Concentrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 25°C. Causality: The free base is somewhat volatile; excessive heat will result in loss of yield.
Phase 2: Electrophilic Coupling 5. Reaction Setup: Immediately dissolve the freshly prepared free base (1.0 equiv) in anhydrous DMF (0.2 M concentration) to prevent atmospheric CO2 degradation[7]. 6. Reagent Addition: Add the desired electrophile (e.g., a heteroaryl chloride) and an organic non-nucleophilic base like DIPEA (2.0 equiv). 7. Thermal Activation: Heat the mixture to 80–100°C for 12 hours under an inert nitrogen atmosphere. 8. Purification: Purify the resulting product via flash column chromatography using a gradient of 0–10% Methanol in CH2Cl2 [7].
Caption: Step-by-step experimental workflow for the free-basing and coupling of the spirocyclic oxalate salt.
Conclusion
The commercial availability of 2-methyl-2,6-diazaspiro[3.4]octane as an oxalate salt bridges the gap between theoretical drug design and practical synthetic execution. By stabilizing a highly reactive, volatile diamine into a bench-stable solid, suppliers have enabled researchers to seamlessly integrate this Fsp3 -rich scaffold into complex APIs. Understanding the physicochemical nuances—specifically the necessity of rigorous free-basing prior to coupling—is paramount for maximizing yields and successfully exploiting the 3D geometric advantages of this spirocycle.
References
-
2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical, ichemical.com,[Link]
-
135380-30-2 | Oxalato de 2-metil-2,6-diazaspiro[3,4]octano - Capot Chemical, capotchem.com, [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC, nih.gov,[Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]
- 3. 135380-30-2|2-Methyl-2,6-diazaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 4. CAS 135380-30-2 | 4H22-1-31 | MDL MFCD20922909 | 2-Methyl-2,6-diazaspiro[3.4]octane oxalate | SynQuest Laboratories [synquestlabs.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 135380-30-2 | Oxalato de 2-metil-2,6-diazaspiro[3,4]octano | 2-methyl-2,6-diazaspiro[3.4]octane oxalate - Capot Químico [capotchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Flatland: A Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry
Abstract
For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. While successful, this approach has inherent limitations, often leading to compounds with suboptimal physicochemical properties. This guide explores the strategic shift towards three-dimensional (3D) molecular architectures, with a deep focus on spirocyclic scaffolds. These unique structures, defined by two rings sharing a single atom, offer a powerful tool to escape the "flatland" of traditional drug design. We will delve into the profound advantages of spirocycles in modulating solubility, metabolic stability, and target selectivity. This paper provides field-proven insights into synthetic strategies, detailed experimental protocols, and case studies of their successful implementation in FDA-approved drugs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold class.
Introduction: The Imperative for Three-Dimensionality
The drug discovery process is a relentless search for molecules that can precisely interact with biological targets to elicit a therapeutic effect. Historically, this search has favored compounds rich in sp2-hybridized carbons, often found in aromatic and heteroaromatic systems. This "flatland" chemistry, while synthetically accessible, frequently yields molecules with challenges in aqueous solubility, metabolic stability, and off-target effects.[1]
The landmark "escape from flatland" concept highlighted that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule correlates with a higher probability of clinical success.[2] This is because sp3-rich structures introduce three-dimensionality, allowing for more specific and nuanced interactions within the complex, 3D binding pockets of proteins.[2][3]
Defining the Spirocycle: A Unique 3D Motif
A spirocycle is a bicyclic organic compound in which two rings are connected through a single, common atom known as the spiro atom.[3] This unique arrangement forces the two rings into largely orthogonal planes, creating a rigid, well-defined three-dimensional shape. This is in stark contrast to fused ring systems, which are generally planar, or simple aliphatic rings with multiple conformations.
View Diagram: The Spirocyclic Architecture
Caption: Figure 1: General structure of a spirocycle.
The Spirocyclic Advantage: Enhancing Drug-Like Properties
The introduction of a spirocyclic scaffold is not merely a design choice; it is a strategic decision to fundamentally improve the physicochemical and pharmacokinetic profile of a drug candidate.[4][5]
Modulating Physicochemical Properties
One of the most significant benefits of spirocycles is their ability to improve properties critical for a molecule's success as a drug.[1][2] By increasing the sp3 character and disrupting planarity, spirocycles can:
-
Increase Aqueous Solubility: Flat, aromatic molecules have a tendency to pack into stable crystal lattices, which are difficult to dissolve. The rigid, 3D shape of spirocycles disrupts this packing, often leading to a significant increase in aqueous solubility.[3][6]
-
Reduce Lipophilicity (logP): High lipophilicity is often associated with poor absorption, low bioavailability, and increased toxicity. Replacing a "flat" fragment with a more saturated spirocycle can effectively lower the octanol-water partition coefficient (logP).[2][7]
-
Improve Metabolic Stability: The quaternary carbon at the spiro center and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes, which can increase the half-life of a drug in the body.[2][3]
The following table provides a comparative analysis of a hypothetical planar molecule and its spirocyclic analog, illustrating these improvements.
| Property | Planar Analog | Spirocyclic Analog | Rationale for Improvement |
| Structure | (A planar aromatic structure) | (A spirocyclic structure) | Introduction of a 3D, sp3-rich core. |
| cLogP | 4.5 | 2.8 | Increased saturation and reduced planarity lower lipophilicity.[2][7] |
| Aqueous Solubility (µg/mL) | < 1 | 55 | Disruption of crystal lattice packing by the 3D scaffold enhances dissolution.[3][6] |
| Microsomal Stability (t½ min) | 15 | > 90 | Steric shielding of metabolically labile sites by the rigid scaffold.[2][3] |
| hERG Inhibition (IC50 µM) | 0.8 | > 30 | The spirocycle alters the shape and charge distribution, reducing affinity for the hERG channel.[5] |
Enhancing Potency and Selectivity
The rigid nature of spirocyclic scaffolds pre-organizes appended functional groups into specific vectors in 3D space.[3] This conformational constraint reduces the entropic penalty of binding to a target protein, which can lead to a significant increase in potency.[1][6] Furthermore, this precise positioning allows for more selective interactions with the desired target over off-targets, thereby reducing the potential for side effects.[8]
Synthetic Strategies for Spirocyclic Scaffolds
While historically considered challenging to synthesize due to the requisite quaternary carbon, a variety of robust synthetic methodologies have made spirocycles more accessible to medicinal chemists.[4][9] Key strategies include:
-
Intramolecular Alkylation/Acylation: A common approach where a nucleophile on one part of a molecule attacks an electrophilic center to close a second ring at a common atom.[9]
-
Ring-Closing Metathesis (RCM): A powerful method for forming rings, particularly useful for constructing spirocyclic systems containing unsaturated rings.[10]
-
[3+2] Cycloaddition Reactions: These reactions, often involving azomethine ylides, are highly effective for creating five-membered spirocyclic heterocycles.[10]
-
Prins Spirocondensation: This reaction involves the condensation of an aldehyde or ketone with a homoallyl alcohol to form spirocyclic ethers.[9]
Detailed Protocol: Synthesis of a Spiro-oxindole Derivative
Spiro-oxindoles are a prominent class of spirocycles with a wide range of biological activities.[11][12] The following protocol details a common multicomponent reaction to synthesize a spiro-oxindole derivative.[13][14]
Objective: To synthesize 2-amino-2',5-dioxo-4-phenyl-spiro[indoline-3,4'-pyran]-3'-carbonitrile.
Materials:
-
Isatin (1H-indole-2,3-dione) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1,3-cyclohexanedione) (1.0 mmol)
-
Catalyst: SnO2 nanoparticles (0.1 mmol)
-
Solvent: Ethanol (10 mL)
-
Round bottom flask (50 mL)
-
Magnetic stirrer and hot plate
Procedure:
-
To a 50 mL round bottom flask, add Isatin (1.0 mmol), Malononitrile (1.0 mmol), Dimedone (1.0 mmol), and SnO2 nanoparticles (0.1 mmol) in Ethanol (10 mL).[14]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-20 minutes).[14]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure spiro-oxindole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).[14]
View Diagram: Spirocyclic Drug Design Workflow
Caption: Figure 2: Workflow for transitioning from a planar lead to a spirocyclic candidate.
Case Studies: Spirocycles in FDA-Approved Drugs
The theoretical advantages of spirocyclic scaffolds have been validated by their increasing presence in clinically approved medicines.[4][9][15]
-
Spironolactone: An early example, approved in the 1960s, is a potassium-sparing diuretic. Its spiro-lactone core is crucial for its antagonist activity at the mineralocorticoid receptor.[16]
-
Irbesartan: An angiotensin II receptor blocker used to treat high blood pressure, Irbesartan features a spiro-cyclopentane fused to an imidazolidinone ring. This scaffold helps to properly orient the key pharmacophoric elements for tight binding to the AT1 receptor.[16]
-
Eplerenone: A more selective follow-up to spironolactone, Eplerenone also contains a spiro-lactone steroid core but with modifications that reduce side effects related to other steroid receptors.[16]
-
Risdiplam: Approved in 2020 for spinal muscular atrophy, Risdiplam contains a complex 4,7-diazaspiro[2.5]octane moiety, showcasing the continued relevance and application of novel spirocyclic systems in modern drug discovery.[17]
Challenges and Future Perspectives
Despite their advantages and increasing accessibility, challenges remain. The synthesis of complex spirocycles can still be more demanding than their planar counterparts.[4] However, the development of high-throughput synthesis and computational modeling is rapidly overcoming these hurdles.[4]
The future of drug discovery will undoubtedly see a greater exploration of 3D chemical space. Spirocyclic scaffolds are poised to be at the forefront of this movement, offering a reliable and effective strategy to develop safer and more effective medicines.[4] The continued innovation in synthetic chemistry will unlock even more diverse and complex spirocyclic systems for medicinal chemists to explore.
Conclusion
Spirocyclic scaffolds represent a significant evolution in drug design, providing a powerful and validated strategy to "escape from flatland." Their inherent three-dimensionality offers a direct route to improving critical drug-like properties, including solubility, metabolic stability, potency, and selectivity. By understanding the foundational principles, synthetic strategies, and successful applications of spirocycles, researchers and drug development professionals can better leverage these unique architectures to tackle the challenges of modern medicinal chemistry and deliver the next generation of innovative therapeutics.
References
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available from: [Link]
-
Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Available from: [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Available from: [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]
-
Bentham Science. (n.d.). Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Available from: [Link]
-
SciSpace. (2014). The use of spirocyclic scaffolds in drug discovery. Available from: [Link]
-
Scribd. (n.d.). Synthesis of Spirooxindole Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis procedure of spirooxindole derivatives. Available from: [Link]
-
ACS Publications. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Available from: [Link]
-
Springer. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Available from: [Link]
-
Wize Medical. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Escaping Flatland: The Strategic Role of the Diazaspiro[3.4]octane Core in Modern Drug Design
By: Senior Application Scientist, Medicinal Chemistry & Structural Biology
The transition from planar, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds represents one of the most significant paradigm shifts in modern medicinal chemistry. As drug discovery programs increasingly encounter the limitations of "flatland"—such as poor aqueous solubility, high metabolic liability, and promiscuous off-target binding—the need for rigid, vector-specific bioisosteres has never been more critical.
Among the emerging spirocyclic systems, the diazaspiro[3.4]octane core (encompassing its 2,6-, 1,6-, and 6,7- regioisomers) has proven to be a highly versatile and privileged scaffold[1]. By acting as a rigidified bioisostere for traditional linkers like piperazine and morpholine, this core allows medicinal chemists to navigate previously inaccessible chemical space, improve lipophilic ligand efficiency (LLE), and secure novel intellectual property.
In this technical guide, we will dissect the structural rationale behind the diazaspiro[3.4]octane core, detail the state-of-the-art synthetic methodologies required to construct it, and explore its field-proven applications in infectious disease drug discovery.
Structural Rationale & Physicochemical Profiling
Why do we actively replace ubiquitous heterocycles like piperazine with the diazaspiro[3.4]octane core? The answer lies in the causality of molecular geometry. Piperazine, while sp³-hybridized, dynamically flips between chair conformations, presenting a relatively flat, linear exit vector (~180°). This flexibility often leads to high basicity, rapid N-oxidation by cytochrome P450 enzymes, and suboptimal receptor residence times.
The diazaspiro[3.4]octane core introduces a quaternary spiro carbon that locks the two nitrogen-containing rings in an orthogonal arrangement. This inherent rigidity restricts conformational entropy upon target binding, leading to enhanced affinity. Furthermore, the high fraction of sp³ carbons (Fsp³) inherently lowers the partition coefficient (logP), driving better solubility and pharmacokinetic profiles[2].
Table 1: Comparative Physicochemical Profile
| Physicochemical Parameter | Traditional Linkers (e.g., Piperazine) | Diazaspiro[3.4]octane Core | Causality & Impact on Lead Optimization |
| Structural Geometry | Flexible, dynamic chair conformations | Rigid, 3D orthogonal spirocyclic system | Restricts conformational entropy; enhances target binding affinity. |
| Exit Vector Angle | Linear, ~180° (para-like projection) | Angled, ~90° to 120° (isomer dependent) | Accesses distinct binding pockets; circumvents existing patent claims. |
| Lipophilicity (logP) | Often requires extensive modulation | Inherently lowers logP, increasing Fsp³ | Improves Lipophilic Ligand Efficiency (LLE) and aqueous solubility. |
| Metabolic Stability | Highly susceptible to N-oxidation | Steric bulk at the spiro-center protects α-carbons | Reduces clearance rates; extends in vivo half-life. |
Synthetic Methodologies: Constructing the Spirocyclic Core
Historically, synthesizing strained spirocycles was plagued by low yields and harsh conditions. However, recent advancements in strain-release chemistry have revolutionized our access to these cores. A prime example is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) to yield 6,7-diazaspiro[3.4]octanes[3].
Caption: Catalytic cycle of Sc(OTf)3-mediated strain-release spirocyclization of BCBs.
Protocol 1: Scandium-Catalyzed Spirocyclization of BCBs
Objective: De novo construction of the 6,7-diazaspiro[3.4]octane framework via strain-release driven cycloaddition.
Step 1: Catalyst Preparation & Atmosphere Control
-
Action: In a glovebox, weigh 10 mol% of Scandium(III) triflate[Sc(OTf)₃] into an oven-dried Schlenk tube. Seal and transfer to a manifold.
-
Causality: Sc(OTf)₃ is highly hygroscopic. Moisture readily coordinates to the Sc³⁺ center, outcompeting the weak coordination required to activate the BCB carbonyl, which would stall the catalytic cycle.
Step 2: Substrate Addition
-
Action: Dissolve the BCB substrate (1.0 equiv) and the C,N-cyclic azomethine imine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Inject this solution into the Schlenk tube containing the catalyst.
-
Causality: DCE is selected as the solvent because its dielectric constant stabilizes the highly reactive cationic intermediate (formed post-strain release) without acting as a competing Lewis base against the Sc(OTf)₃.
Step 3: Reaction & Monitoring
-
Action: Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere. Monitor via LC-MS.
-
Causality: The strain energy of the BCB ring (~65 kcal/mol) drives the reaction forward at room temperature once activated by the Lewis acid, preventing the need for thermal degradation-prone heating.
Step 4: Self-Validation & Quality Control
-
Action: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography. Perform ¹H NMR analysis.
-
Validation: A successful reaction is definitively confirmed by the disappearance of the highly shielded cyclobutane protons of the BCB starting material (typically found between 0.5–1.5 ppm) and the emergence of distinct diastereotopic proton signals characteristic of the newly formed spirocyclic core.
Therapeutic Applications & Case Studies
The diazaspiro[3.4]octane core is not merely a structural curiosity; it is an actively deployed warhead in the fight against infectious diseases.
Antimalarial Drug Discovery (The PPI28 Series)
In a recent high-throughput screening (HTS) campaign targeting Plasmodium falciparum, a novel diazaspiro[3.4]octane series (PPI28) was identified[4]. The sp³-rich nature of the scaffold provided a superior starting point for hit-to-lead optimization. The resulting optimized leads demonstrated low nanomolar activity against asexual blood-stage parasites (<50 nM) and exhibited potent transmission-blocking capabilities.
Caption: Hit-to-lead optimization and mechanistic deconvolution workflow for antimalarial agents.
Protocol 2: Mechanistic Deconvolution via Resistance Selection
Objective: Identify the molecular target of the diazaspiro[3.4]octane antimalarial lead.
Step 1: Sublethal Exposure
-
Action: Culture P. falciparum (Dd2 strain) in human erythrocytes. Expose the culture to the diazaspiro[3.4]octane lead compound at a concentration of 3× to 5× its IC₅₀ value.
-
Causality: Applying a sublethal evolutionary pressure suppresses the wild-type population without completely sterilizing the culture, allowing rare, naturally occurring resistant mutants to survive and proliferate.
Step 2: Clonal Isolation
-
Action: Once parasitemia rebounds (typically 30–60 days), perform limiting dilution to isolate single resistant clones.
-
Causality: Sequencing a mixed population leads to noisy data. Clonal isolation ensures that the subsequent genomic analysis maps to a single, unified resistance genotype.
Step 3: Whole-Genome Sequencing (WGS)
-
Action: Extract genomic DNA from the resistant clones and perform WGS. Compare the reads against the sensitive parent strain genome.
-
Causality: WGS provides an unbiased, global view of single nucleotide polymorphisms (SNPs). In the case of the PPI28 series, WGS pinpointed mutations exclusively in the P. falciparum cyclic amine resistance locus (Pfcarl).
Step 4: Self-Validation & Quality Control
-
Action: Utilize CRISPR-Cas9 to engineer the identified Pfcarl mutation into a naive, wild-type P. falciparum strain.
-
Validation: If the engineered strain exhibits the exact resistance profile (shift in IC₅₀) as the selected clones, the target/resistance mechanism is definitively validated, closing the experimental loop.
Antitubercular Agents
Beyond malaria, the 2,6-diazaspiro[3.4]octane core has been heavily utilized in the development of antitubercular agents. By conjugating a 5-nitrofuryl warhead to the saturated spirocyclic core, researchers successfully generated compounds with remarkable potency against Mycobacterium tuberculosis H37Rv, achieving minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL[5]. The spirocycle served as a critical vector, orienting the nitrofuran moiety precisely into the mycobacterial enzymatic pocket while maintaining excellent host-cell viability.
Conclusion
The integration of the diazaspiro[3.4]octane core into a medicinal chemist's toolkit is not merely a trend; it is a scientifically grounded strategy to overcome the physicochemical and intellectual property hurdles associated with flat, traditional heterocycles. By leveraging advanced synthetic methodologies like strain-release spirocyclization and applying rigorous biological validation workflows, drug development professionals can harness this sp³-rich scaffold to generate the next generation of highly potent, selective, and bioavailable therapeutics.
References
- Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Title: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
- Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Title: The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
Sources
The Strategic Integration of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary directive for improving the clinical success rates of small molecules[1]. 2-Methyl-2,6-diazaspiro[3.4]octane has emerged as a privileged spirocyclic building block, acting as a conformationally restricted, three-dimensional surrogate for traditional heterocycles like piperazine and morpholine[1].
While the free base of this diamine (CAS: 135380-30-2) is highly reactive, it is often a volatile and difficult-to-handle liquid. Consequently, the oxalate salt (CAS: 1408074-75-8) is the preferred form for benchtop stability, offering a highly crystalline, shelf-stable precursor that can be easily liberated in situ for complex coupling reactions[2]. This whitepaper details the physicochemical rationale, self-validating synthetic protocols, and field-proven applications of this critical building block.
Escaping Flatland: The Physicochemical Rationale
The incorporation of the spiro[3.4]octane core is not merely a structural novelty; it is a calculated pharmacokinetic intervention. By forcing a non-planar geometry, the spiro center disrupts π-π stacking interactions that typically drive drug aggregation and poor aqueous solubility[1]. Furthermore, the quaternary spiro carbon acts as a metabolic shield, blocking cytochrome P450-mediated oxidative metabolism at adjacent positions.
Quantitative Data: Structural & Physicochemical Comparison
The following table summarizes the quantitative and qualitative advantages of utilizing the diazaspiro[3.4]octane core over a traditional piperazine ring[1],[3].
| Property | Piperazine | 2-Methyl-2,6-diazaspiro[3.4]octane | Pharmacological Impact |
| Fraction sp3 (Fsp3) | 1.00 | 1.00 | Both are fully saturated, but the spirocycle provides superior 3D vector projection. |
| Conformational Rigidity | High (Chair flip) | Very High (Spiro-locked) | Reduces the entropic penalty upon target binding; increases target selectivity. |
| Aqueous Solubility | High | High | Prevents planar aggregation, significantly improving oral bioavailability. |
| Typical logD (pH 7.4) | Hydrophilic | Modulated (2.2 - 3.25)* | Spirocycles allow fine-tuning of lipophilicity for BBB penetration without excessive hydrophobicity. |
| Metabolic Stability | Moderate | High | The quaternary carbon sterically hinders adjacent oxidative degradation. |
*Values based on functionalized carbamate derivatives targeting CNS receptors[3].
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to recognize that successful functionalization of spirocyclic amines requires precise control over reaction conditions. The following protocols are designed as self-validating systems , ensuring that causality is understood and failure points are caught in-process.
Protocol A: Free-Base Generation and N-Alkoxycarbonylation
Objective: To liberate the reactive secondary amine from the stable oxalate salt and couple it with an electrophile (e.g., for carbamate synthesis)[3].
-
Biphasic Suspension: Suspend 2-methyl-2,6-diazaspiro[3.4]octane oxalate (1.0 eq) in a biphasic mixture of CH2Cl2 and saturated aqueous Na2CO3.
-
Causality: The biphasic system ensures that as the free base is generated, it immediately partitions into the organic layer, preventing aqueous degradation or side reactions.
-
-
pH Adjustment: Adjust the aqueous layer to pH > 10 using 1M NaOH if necessary.
-
Causality: The pKa of the secondary amine is approximately 9.5. A pH > 10 ensures >90% of the molecule is in the unprotonated, lipophilic free-base form, maximizing extraction efficiency.
-
-
Extraction & Concentration: Extract with CH2Cl2 (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure at strictly <30°C.
-
Causality: The free base is volatile and thermally sensitive; low-temperature concentration prevents yield loss.
-
-
Coupling: Dissolve the free base in anhydrous DMF (0.2 M) and add the electrophile (e.g., CDI or sulfonyl chloride) at 0°C, then warm to ambient temperature[4],[3].
-
Self-Validation Check: Spot the organic extract on a silica TLC plate and stain with Ninhydrin prior to coupling. A dark purple spot confirms the presence of the secondary amine. Post-coupling, monitor via LC-MS; the disappearance of the highly polar free base peak and emergence of the product mass confirms successful conversion. If the ninhydrin spot is faint during extraction, the aqueous layer pH must be re-verified and re-extracted.
-
Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation
Objective: To attach the spirocycle to aromatic cores, a common requirement for kinase inhibitors and antimalarial libraries[5].
-
Reagent Assembly: In an oven-dried, sealable vessel, combine the spirocycle free base (1.0 eq), aryl halide (1.0 eq), RuPhos (0.06 eq), Pd2(dba)3 (0.03 eq), and Cs2CO3 (3.0 eq) in anhydrous tert-butanol (0.36 M)[5].
-
Causality: RuPhos is specifically selected because its bulky, electron-rich biaryl structure facilitates rapid reductive elimination while suppressing β-hydride elimination—a common and fatal side reaction with sp3-rich secondary amines. tert-Butanol provides a polar but non-nucleophilic environment that solubilizes the inorganic base[5].
-
-
Degassing & Heating: Purge the vessel with argon for 10 minutes, seal, and heat to 85°C for 12 hours.
-
Causality: Oxygen rapidly quenches the Pd(0) catalyst. Argon purging is critical for maintaining the catalytic cycle.
-
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the [M+H]+ corresponding to the N-arylated spirocycle validates catalytic turnover. If unreacted aryl halide persists with no product formation, it indicates premature catalyst deactivation (likely due to insufficient degassing), prompting an immediate halt and restart of the catalytic cycle.
-
Workflow Visualization
Fig 1: Synthetic workflow and self-validation logic for spirocyclic drug discovery.
Case Studies in Lead Optimization
CNS Therapeutics: M1 Muscarinic Receptor Antagonists
In the development of central nervous system (CNS) drugs, achieving blood-brain barrier (BBB) penetration without introducing excessive lipophilicity (which leads to non-displaceable binding) is a major hurdle. Researchers successfully utilized 2-methyl-2,6-diazaspiro[3.4]octane to synthesize 4,4'-difluorobenzhydrol carbamates[3]. The spirocyclic core maintained the logD within a narrow, optimal range (2.2–3.25), resulting in ligands with high binding affinity towards hM1R (1.2 nM) and excellent selectivity profiles, validating the scaffold's utility in neuropharmacology[3].
Infectious Diseases: Antimalarial and Antitubercular Agents
The spiro[3.4]octane core has proven highly effective in combating resistant pathogens. In antitubercular research, combining the 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" yielded compounds with superior activity against Mycobacterium tuberculosis (MICs of 0.0124–0.0441 μg/mL against multiresistant strains)[6],[4].
Similarly, in antimalarial drug discovery, high-throughput screening identified a novel diazaspiro[3.4]octane series active against multiple stages of the Plasmodium falciparum lifecycle[5]. The high sp3 character of the scaffold provided an attractive lipophilic ligand efficiency (LLE) of ~3.5, offering a superior starting point for hit-to-lead optimization compared to traditional flat heteroaromatics[5].
References
-
Fluorochem. 2-methyl-2,6-diazaspiro[3.4]octane oxalate. 2
-
PMC / NIH. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. 6
-
MDPI. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. 4
-
ACS Publications. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.5
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. 1
-
PMC / NIH. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
The Diazaspiro[3.4]octane Moiety: From Novel Scaffold to Privileged Core in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of next-generation therapeutics demands molecular scaffolds that are not only synthetically accessible but also possess the inherent three-dimensionality needed to navigate complex biological space effectively. In this context, spirocyclic systems have garnered significant attention, moving beyond traditional flat, aromatic structures to offer improved physicochemical and pharmacokinetic profiles.[1][2] Among these, the diazaspiro[3.4]octane scaffold has rapidly emerged as a versatile and privileged core in modern medicinal chemistry.[3][4][5]
This guide provides a comprehensive exploration of the diazaspiro[3.4]octane moiety, detailing its synthesis, structure-activity relationships (SAR), and successful application in the discovery of novel therapeutic agents. We will delve into the causal reasoning behind experimental designs and present field-proven protocols, offering a senior application scientist's perspective on leveraging this powerful scaffold.
The Strategic Advantage of the Diazaspiro[3.4]octane Core
The utility of the diazaspiro[3.4]octane scaffold stems from its unique structural architecture. The spirocyclic junction, where two rings share a single quaternary carbon, imparts a rigid, three-dimensional conformation.[6] This is a critical departure from the conformational flexibility of many acyclic and monocyclic scaffolds.
Key Physicochemical Benefits:
-
Enhanced Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbons (Fsp³) is a hallmark of the scaffold.[2][7] An increased Fsp³ count generally correlates with improved clinical success, partly by providing out-of-plane substituents that enhance receptor-ligand complementarity.[2]
-
Improved Solubility and Reduced Lipophilicity: Compared to traditional six-membered heterocycles like piperazine, azaspirocycles often exhibit higher solubility and lower lipophilicity, which are desirable attributes for optimizing ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[1]
-
Metabolic Stability: The rigid framework can shield parts of the molecule from metabolic enzymes, potentially improving metabolic stability.[1][8]
-
Synthetic Tractability: Robust and scalable synthetic routes have been developed, allowing for the controlled and selective functionalization of the two nitrogen atoms, making the scaffold an ideal building block for creating diverse chemical libraries.[3][9][10]
These features have enabled the development of diazaspiro[3.4]octane-containing compounds as potent modulators of a wide range of biological targets, including those for infectious diseases and central nervous system disorders.[3][4]
Foundational Synthetic Strategies: Building the Core
The successful deployment of the diazaspiro[3.4]octane scaffold hinges on efficient and modular synthetic pathways. Several robust methods have been established, with a common strategy involving a multi-step sequence that constructs the azetidine and pyrrolidine rings systematically.
A prevalent approach involves the initial formation of a protected azetidin-2-one (β-lactam), followed by the construction of the second ring.[3] The causality here is to build the more strained four-membered ring first and then use its functionality to template the formation of the five-membered ring.
Key Experimental Steps in a General Synthetic Route:
-
Formation of the Azetidinone Ring: The synthesis often begins with the cyclization of a suitable β-amino acid derivative to form a protected azetidin-2-one. This establishes the first heterocyclic ring of the core.
-
Introduction of the Quaternary Center: An enolate is generated from the azetidinone. This crucial step allows for an acylation reaction, which introduces the side chain destined to become the second ring. This enolate acylation is the key bond-forming event that creates the signature spirocyclic quaternary carbon.[3]
-
Reduction and Intramolecular Cyclization: The keto group within the newly introduced side chain is reduced to an alcohol. Subsequent activation and intramolecular cyclization, often via reductive amination, forges the second C-N bond, closing the pyrrolidine ring and completing the diazaspiro[3.4]octane core.[3][7]
-
Orthogonal Protection: Throughout the synthesis, the nitrogen atoms are protected with orthogonal groups (e.g., Boc, Cbz). This is a critical strategic decision that allows for the selective deprotection and subsequent derivatization at either nitrogen, enabling the exploration of chemical space around the core.[3][7]
Alternative strategies, such as [3+2] cycloaddition reactions, provide another powerful method for constructing the spirocyclic system, offering a different pathway to access this valuable scaffold.[9][10][11]
Applications in Drug Discovery: Case Studies
The true measure of a scaffold's value is its successful application in active drug discovery programs. The diazaspiro[3.4]octane core has proven its worth in multiple therapeutic areas.
The rise of drug-resistant Plasmodium falciparum strains presents a critical global health threat, necessitating the discovery of new antimalarials with novel mechanisms of action.[3][7] A novel diazaspiro[3.4]octane series was identified from a whole-cell high-throughput screening campaign, showing promise from the outset.[7][12][13][14]
Hit-to-Lead Optimization: Initial hits from the screening campaign displayed activity against multiple stages of the parasite's lifecycle, a highly attractive feature for a potential drug.[7][15] The subsequent hit-to-lead program focused on systematic SAR studies, modifying substituents on both nitrogen atoms (R¹ and R²) to enhance potency and improve pharmacokinetic properties.[7][12] This work led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite and, critically, strong gametocyte sterilizing properties, which are essential for blocking disease transmission.[3][7][12][14][16]
| Compound ID | R¹ Substituent | R² Substituent | Asexual Blood Stage IC₅₀ (nM)[3] | Gametocyte IC₅₀ (nM)[3] |
| 1a | H | 4-Cl-Ph | 55 | 120 |
| 1b | Me | 4-Cl-Ph | 25 | 85 |
| 1c | H | 4-F-Ph | 60 | 150 |
| 1d | Me | 4-F-Ph | 32 | 95 |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)
This protocol is a self-validating system for assessing the antiplasmodial activity of novel compounds.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes using RPMI 1640 medium supplemented with human serum and hypoxanthine.[3]
-
Compound Preparation: Test compounds are serially diluted in DMSO and added to the parasite culture in 96-well plates. Chloroquine and artesunate are typically used as positive controls.[7]
-
Incubation: Plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[3]
-
Lysis and Staining: After incubation, cells are lysed, and SYBR Green I dye is added. This dye intercalates with parasite DNA, providing a fluorescent signal proportional to parasite growth.[3]
-
Fluorescence Reading: Fluorescence intensity is measured with a microplate reader. The IC₅₀ values are then calculated using non-linear regression analysis, representing the concentration at which parasite growth is inhibited by 50%.[3]
The 2,6-diazaspiro[3.4]octane core is also an emerging privileged structure in the search for new treatments for tuberculosis.[4][5] Researchers have successfully used it as a central scaffold for developing a series of nitrofuran carboxamides.[17]
A diversity-oriented synthesis approach, exploring various groups on the molecular periphery, led to the identification of a lead compound with remarkably potent activity against Mycobacterium tuberculosis.[4][17]
| Compound Class | Periphery Group | Minimal Inhibitory Concentration (MIC, µg/mL)[4][17] |
| Nitrofuran Carboxamide | Isobutylcarbamoyl | >10 |
| Nitrofuran Carboxamide | 1-benzyl-5-methyl-1H-imidazol-2-yl | 0.25 |
| Optimized Lead | Specific Azole Variant | 0.016 |
This work demonstrates the power of combining a privileged core like 2,6-diazaspiro[3.4]octane with periphery exploration to rapidly identify highly potent leads.[4][17]
The versatility of the scaffold is further highlighted by its appearance in compounds targeting a diverse range of biological systems, including:
-
Sigma-1 Receptor Antagonists: For potential use in pain modulation and mitigating opioid tolerance.[3]
-
Hepatitis B Capsid Protein Inhibitors. [4]
-
Cancer Therapeutics: As inhibitors of the menin-MLL1 interaction.[4]
-
CNS Agents: Including selective dopamine D3 receptor antagonists and M4 receptor agonists.[4][18]
Conclusion and Future Outlook
The diazaspiro[3.4]octane moiety has firmly established itself as a rising star in medicinal chemistry.[3] Its inherent three-dimensionality, combined with favorable physicochemical properties and synthetic accessibility, provides a powerful platform for overcoming the limitations of traditional flat scaffolds.[1][6] The successful development of potent antimalarial and antitubercular agents, among others, validates the scaffold's utility and privileged status.[3][4]
For researchers, scientists, and drug development professionals, the diazaspiro[3.4]octane core represents a compelling and validated starting point for new discovery programs. Future work will undoubtedly expand its application to an even wider range of biological targets, leveraging its unique architecture to unlock novel and effective therapeutics. The continued innovation in synthetic methodologies will further accelerate the exploration of this valuable chemical space.
References
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021-02-12). ACS Publications. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025-08-29). ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021-02-12). ACS Publications. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2025-08-07). ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024-01-18). Taylor & Francis Online. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021-02-25). Medicines for Malaria Venture. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023-03-10). MDPI. Available at: [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021-02-25). PubMed. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025-08-30). ResearchGate. Available at: [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011-11-18). PubMed. Available at: [Link]
-
Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. (2023-11-30). ACS Publications. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023-03-10). PubMed. Available at: [Link]
-
(PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021-02-12). ResearchGate. Available at: [Link]
- US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
-
Identification and profiling of a novel diazaspiro[3.4]octane chemical series active against multiple stages of the human malaria parasite Plasmodium falciparum and optimization efforts. (2021-01-01). edoc. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 14. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and profiling of a novel diazaspiro[3.4]octane chemical series active against multiple stages of the human malaria parasite Plasmodium falciparum and optimization efforts [edoc.unibas.ch]
- 17. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthetic Route and Isolation Protocol for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
Introduction and Rationale
The paradigm shift in modern medicinal chemistry from planar, sp²-rich aromatic rings to three-dimensional, sp³-rich scaffolds has driven the demand for novel spirocyclic building blocks. Increasing the fraction of sp³ carbons ( Fsp3 ) in drug candidates is directly correlated with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability.
2,6-Diazaspiro[3.4]octane has emerged as a highly constrained, rigid bioisostere for piperazine and piperidine rings [1]. By locking the nitrogen vectors in a spirocyclic geometry, researchers can precisely control the spatial arrangement of pharmacophores. However, the free base of the N-methylated derivative, 2-methyl-2,6-diazaspiro[3.4]octane , is a volatile and highly hygroscopic oil [2]. To ensure precise molar dosing in biological assays and to facilitate long-term benchtop storage, the compound is universally isolated and utilized as its oxalate salt [3].
This application note details a robust, self-validating synthetic protocol for the preparation of 2-methyl-2,6-diazaspiro[3.4]octane oxalate from a commercially available orthogonally protected precursor.
Physicochemical Data Summary
The following table summarizes the critical physicochemical parameters of the target compound and its free base intermediate to guide analytical validation.
| Parameter | Value / Description |
| Chemical Name | 2-Methyl-2,6-diazaspiro[3.4]octane oxalate |
| CAS Number (Oxalate Salt) | 1408074-75-8 [3] |
| CAS Number (Free Base) | 135380-30-2 [2] |
| Molecular Formula | C₇H₁₄N₂ · C₂H₂O₄ (Total: C₉H₁₆N₂O₄) |
| Molecular Weight | 216.23 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O and DMSO; insoluble in Et₂O |
| Storage Conditions | -10°C to 4°C, desiccated, protected from moisture |
Synthetic Strategy & Mechanistic Causality
The synthesis of 2-methyl-2,6-diazaspiro[3.4]octane oxalate relies on a three-stage late-functionalization strategy starting from 6-Boc-2,6-diazaspiro[3.4]octane.
-
Reductive Amination (N-Methylation): Direct alkylation with methyl iodide (CH₃I) often leads to over-alkylation, yielding undesired quaternary ammonium salts [4]. To prevent this, we employ a reductive amination strategy using aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). The weak acidity of the reaction mixture facilitates the formation of the intermediate iminium ion, while NaBH(OAc)₃ selectively reduces the iminium species without reducing the unreacted aldehyde.
-
Acidic Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using anhydrous 4M HCl in dioxane. Anhydrous conditions are critical here to prevent the hydrolysis of the spirocyclic core and to yield the intermediate as a clean hydrochloride salt.
-
Oxalate Salt Formation: The free base of the spirocycle is highly volatile. By neutralizing the HCl salt and immediately trapping the free amine with anhydrous oxalic acid in ethanol, the reaction is driven forward by the precipitation of the highly crystalline oxalate salt. This step acts as a powerful purification method, leaving organic impurities dissolved in the mother liquor.
Synthetic Workflow Diagram
Below is the logical progression of the synthetic workflow.
Caption: Step-by-step synthetic workflow for the preparation and isolation of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 6-Boc-2-methyl-2,6-diazaspiro[3.4]octane
Objective: Selectively methylate the secondary amine of the azetidine/pyrrolidine ring without affecting the Boc-protected nitrogen.
Reagents:
-
6-Boc-2,6-diazaspiro[3.4]octane (1.0 eq, 10.0 mmol, 2.12 g)
-
Formaldehyde, 37% aqueous solution (2.0 eq, 20.0 mmol, 1.5 mL)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol, 3.18 g)
-
1,2-Dichloroethane (DCE) (40 mL)
Procedure:
-
Initiation: Dissolve 6-Boc-2,6-diazaspiro[3.4]octane in 40 mL of anhydrous DCE in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Iminium Formation: Add the 37% aqueous formaldehyde solution dropwise at 0°C. Allow the mixture to stir for 30 minutes at room temperature. Causality: Pre-stirring ensures complete conversion of the secondary amine to the iminium ion before the reducing agent is introduced.
-
Reduction: Cool the flask back to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.
-
In-Process QC: Perform TLC (Eluent: 10% MeOH in DCM, Ninhydrin stain). The starting material ( Rf ~0.3) should be completely consumed, replaced by a new tertiary amine spot ( Rf ~0.5) that stains faintly.
-
Workup: Quench the reaction carefully with 30 mL of saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).
-
Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Proceed to Protocol B without further column chromatography.
Protocol B: Global Deprotection and Oxalate Salt Formation
Objective: Remove the Boc protecting group and immediately trap the volatile free base as a stable, highly crystalline oxalate salt.
Reagents:
-
6-Boc-2-methyl-2,6-diazaspiro[3.4]octane (crude from Protocol A, ~10.0 mmol)
-
4M HCl in Dioxane (10.0 eq, 100.0 mmol, 25 mL)
-
Anhydrous Oxalic Acid (1.0 eq based on theoretical yield, 10.0 mmol, 0.90 g)
-
Absolute Ethanol (EtOH) (20 mL)
Procedure:
-
Deprotection: Dissolve the crude intermediate in 10 mL of DCM. Cool to 0°C. Slowly add 25 mL of 4M HCl in dioxane.
-
Cleavage: Stir the mixture at room temperature for 3 hours. Copious gas evolution (isobutylene and CO₂) will occur.
-
In-Process QC: TLC or LC-MS should confirm the complete disappearance of the Boc-protected mass ( [M+H]+ = 227.1) and the appearance of the free amine mass ( [M+H]+ = 127.1).
-
Concentration: Concentrate the reaction mixture in vacuo to yield the dihydrochloride salt as a sticky solid.
-
Freebasing (Caution - Volatile): Suspend the solid in 10 mL of minimal water, basify to pH > 12 using 10M NaOH (keep cold). Immediately extract with DCM (5 × 20 mL). Dry the combined organics over Na₂SO₄ and carefully concentrate under a mild vacuum (no heat) to yield the free base as a volatile oil.
-
Salt Formation: Immediately dissolve the free base oil in 10 mL of absolute ethanol. In a separate vial, dissolve 0.90 g of anhydrous oxalic acid in 10 mL of absolute ethanol.
-
Crystallization: Add the oxalic acid solution dropwise to the free base solution while stirring vigorously. A thick white precipitate will form almost instantly. Causality: The rapid precipitation of the oxalate salt acts as a thermodynamic sink, preventing the degradation or evaporation of the free base.
-
Isolation: Stir the suspension at 0°C for 1 hour to maximize crystallization. Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by diethyl ether (10 mL).
-
Drying: Dry the resulting white crystalline powder under high vacuum at 40°C for 12 hours to yield 2-Methyl-2,6-diazaspiro[3.4]octane oxalate .
-
Final Validation: Verify the structure via ¹H NMR (D₂O). Key diagnostic peaks include the N-methyl singlet at ~2.85 ppm and the absence of the Boc tert-butyl singlet at ~1.40 ppm.
References
Application Note: A Robust Protocol for the Selective N-methylation of 2,6-Diazaspiro[3.4]octane via Reductive Amination
Introduction
Spirocyclic scaffolds, particularly those containing nitrogen heteroatoms, are of significant interest in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2][3] The 2,6-diazaspiro[3.4]octane core is a privileged building block, offering distinct vectors for substitution and the potential to improve properties such as solubility and metabolic stability when compared to simpler monocyclic amines.[1][2] N-methylation is a common and critical modification in medicinal chemistry, often used to modulate a compound's potency, selectivity, and pharmacokinetic profile.[4][5] This document provides a detailed protocol for the selective N-methylation of one of the secondary amine positions on the 2,6-diazaspiro[3.4]octane scaffold, a key transformation for library synthesis and lead optimization efforts.[6][7]
The presented protocol focuses on the Eschweiler-Clarke reaction, a classic and highly reliable method for the N-methylation of primary and secondary amines.[8][9][10] This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[8][11] A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[8][9]
Reaction Principle and Causality
The N-methylation of 2,6-diazaspiro[3.4]octane proceeds via a reductive amination pathway. The mechanism, illustrated below, involves two main stages:
-
Iminium Ion Formation: The secondary amine of the diazaspirocycle acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient iminium ion intermediate.
-
Hydride Reduction: Formic acid then serves as a hydride donor, reducing the iminium ion to the desired tertiary N-methyl amine. The reaction is driven forward by the irreversible loss of carbon dioxide gas.[8]
The choice of the Eschweiler-Clarke conditions is deliberate. While other methylating agents like methyl iodide can be used, they often lead to overalkylation, forming quaternary salts, because the resulting tertiary amine is typically more nucleophilic than the starting secondary amine.[4] The Eschweiler-Clarke reaction elegantly circumvents this issue as a tertiary amine cannot form an iminium ion with formaldehyde, thus halting the reaction at the desired stage.[8]
Reaction Mechanism Overview
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Detailed Experimental Protocol
This protocol outlines the selective mono-N-methylation of a protected 2,6-diazaspiro[3.4]octane derivative. It is assumed that one of the nitrogen atoms is protected (e.g., with a Boc group) to ensure selective methylation at the other free secondary amine.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| N-Boc-2,6-diazaspiro[3.4]octane | ≥95% | Commercial | Starting material. |
| Formaldehyde (37 wt. % in H₂O) | Reagent Grade | Sigma-Aldrich | The methyl source. |
| Formic Acid (≥95%) | ACS Reagent Grade | MilliporeSigma | The reducing agent. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab Prepared | For neutralization. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Acros Organics | For drying the organic phase. |
| Diethyl Ether | ACS Grade | VWR | For product precipitation/crystallization. |
| Hydrochloric Acid (in Dioxane or Ether) | 2.0 M solution | Commercial | For salt formation if desired. |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq).
-
Reagent Addition: Add formic acid (5.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (3.0 eq). The order of addition is crucial to control the initial exotherm.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The loss of CO₂ gas indicates the reaction is proceeding.[8]
-
Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8-9).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent. Alternatively, if the product is a free base, it can often be precipitated as its hydrochloride salt by dissolving the crude oil in a minimal amount of diethyl ether and adding a solution of HCl in dioxane or ether.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-methylation.
Characterization and Data
The final product, 2-methyl-2,6-diazaspiro[3.4]octane (if starting from the unprotected diamine) or its protected analogue, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a new singlet corresponding to the N-methyl group, typically in the range of 2.2-2.5 ppm.
-
The integration of this peak should correspond to three protons.
-
¹³C NMR will show a new signal for the N-methyl carbon, typically around 40-45 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the addition of a methyl group (a mass increase of 14.02 Da) to the starting material.
-
Purity: Assessed by HPLC, typically aiming for >95% purity for use in further biological or chemical applications.
Physicochemical Properties of the Parent Product (Unprotected):
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | |
| Molecular Weight | 126.2 g/mol | |
| Boiling Point | 177.5 °C at 760 mmHg | |
| Appearance | Colorless liquid or solid | |
| CAS Number | 135380-30-2 |
Troubleshooting and Field Insights
-
Incomplete Reaction: If monitoring shows significant starting material remaining after 6 hours, an additional equivalent of formaldehyde and formic acid can be added, and the reaction can be heated for a further 2-4 hours.
-
Emulsion during Work-up: The formation of an emulsion during the extraction process can sometimes occur. Adding more brine or gently swirling the separatory funnel instead of vigorous shaking can help to break it up.
-
Purification Difficulty: The polarity of the N-methylated product is very similar to the starting secondary amine. A shallow gradient during column chromatography is often required for good separation. The use of an amine-deactivated silica gel can also improve peak shape and separation.
-
Alternative Reducing Agents: While formic acid is classic, other reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride can also be used in combination with formaldehyde.[4][9][12] These reagents often allow the reaction to be performed at room temperature, which can be beneficial for sensitive substrates.[13]
Conclusion
This application note provides a comprehensive and reliable protocol for the selective N-methylation of the 2,6-diazaspiro[3.4]octane scaffold using the Eschweiler-Clarke reaction. The method is robust, high-yielding, and avoids common side reactions like over-methylation. By explaining the rationale behind the procedural choices and offering practical troubleshooting advice, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development aiming to functionalize this important spirocyclic core.
References
-
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Available at: [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. Available at: [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. Available at: [Link]
-
N-Monomethylation of amines using paraformaldehyde and H2. RSC Publishing. Available at: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Eschweiler-Clarke-Methylierung. ResearchGate. Available at: [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]
-
Diversity-Oriented Synthesis of Azaspirocycles. Sci-Hub. Available at: [Link]
-
Eschweiler-Clarke Reaction. SynArchive. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. Available at: [Link]
-
2-methyl-2,6-diazaspiro[3.4]octane. PubChemLite. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]
-
Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Available at: [Link]
-
Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. synarchive.com [synarchive.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
For correspondence: [email protected]
Introduction
2-Methyl-2,6-diazaspiro[3.4]octane is a valuable spirocyclic diamine scaffold frequently utilized in medicinal chemistry and drug discovery programs. Its rigid, three-dimensional structure provides a unique vector for substituents, making it an attractive building block for the synthesis of novel therapeutic agents.[1][2] The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of 2-Methyl-2,6-diazaspiro[3.4]octane, with a focus on the preparation and purification of its crystalline oxalate salt.
The formation of an oxalate salt is an effective strategy for the purification of amines. Oxalic acid is a di-carboxylic acid that readily forms crystalline salts with basic compounds, often with well-defined stoichiometry and improved handling characteristics compared to the free base, which is frequently an oil or low-melting solid.[3][4] The crystalline nature of the oxalate salt facilitates purification by recrystallization, a robust technique for removing process-related impurities.
Understanding Potential Impurities
The purification strategy for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is dictated by the potential impurities generated during its synthesis. Common synthetic routes to diazaspirocycles involve multi-step sequences, including reductive amination and cyclization reactions.[5] Potential impurities may include:
-
Unreacted Starting Materials: Precursors from the initial stages of the synthesis.
-
Incompletely Cyclized Intermediates: Acyclic or monocyclic amine precursors.
-
Over-alkylation Products: Resulting from the reaction of the secondary amine with the alkylating agent.
-
Solvent and Reagent Residues: Residual solvents and reagents carried through the work-up process.
A thorough understanding of the synthetic pathway is crucial for identifying and targeting these impurities during the purification process.
Purification of the Free Base: 2-Methyl-2,6-diazaspiro[3.4]octane
Prior to the formation of the oxalate salt, it is often advantageous to purify the free base of 2-Methyl-2,6-diazaspiro[3.4]octane, which is typically a liquid or a low-melting solid. Column chromatography is a highly effective technique for this initial purification step.
Protocol 1: Flash Column Chromatography of 2-Methyl-2,6-diazaspiro[3.4]octane
This protocol is adapted from established procedures for the purification of analogous diazaspiro compounds.[1][5]
Materials:
-
Crude 2-Methyl-2,6-diazaspiro[3.4]octane
-
Silica gel (230-400 mesh)[6]
-
Dichloromethane (DCM), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Appropriate glassware for column chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.[7]
-
Sample Loading: Dissolve the crude 2-Methyl-2,6-diazaspiro[3.4]octane in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by adding ethanol. A common gradient is from 0% to 10% ethanol in DCM. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC. A suitable TLC visualization method is required, such as staining with potassium permanganate or iodine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methyl-2,6-diazaspiro[3.4]octane free base.
Rationale: The use of a polar modifier like ethanol is necessary to elute the relatively polar diamine from the silica gel. A gradual increase in polarity helps to separate the target compound from less polar impurities that elute first and more polar impurities that remain on the column longer.
Formation and Purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
The purified free base is then converted to its oxalate salt, which can be further purified by recrystallization.
Protocol 2: Formation of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
This protocol is based on general methods for the preparation of amine oxalate salts.[3][4]
Materials:
-
Purified 2-Methyl-2,6-diazaspiro[3.4]octane
-
Anhydrous oxalic acid
-
Isopropyl alcohol (IPA), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Dissolution of Amine: Dissolve the purified 2-Methyl-2,6-diazaspiro[3.4]octane in approximately 5 volumes of anhydrous IPA.
-
Dissolution of Oxalic Acid: In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in a suitable amount of anhydrous IPA. Gentle warming may be necessary to facilitate dissolution.
-
Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the amine. The oxalate salt may precipitate immediately as a white solid.
-
Inducing Precipitation: If no precipitate forms, add 3 volumes of anhydrous diethyl ether to the solution and cool the mixture in an ice bath or freezer to induce crystallization.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the solid under vacuum to obtain the crude 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Rationale: IPA is a good solvent for both the free base and oxalic acid, while the resulting oxalate salt has lower solubility, especially upon cooling or with the addition of a less polar co-solvent like diethyl ether, leading to its precipitation.
Protocol 3: Recrystallization of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
Recrystallization is a powerful technique to remove remaining impurities and obtain a highly pure, crystalline product.[8]
Materials:
-
Crude 2-Methyl-2,6-diazaspiro[3.4]octane oxalate
-
Isopropyl alcohol (IPA)
-
Diethyl ether (optional, as an anti-solvent)
-
Appropriate glassware for recrystallization (e.g., Erlenmeyer flask, reflux condenser)
Procedure:
-
Solvent Selection: Determine the appropriate solvent or solvent system for recrystallization. A good solvent will dissolve the oxalate salt at an elevated temperature but have low solubility at room temperature or below. IPA or a mixture of IPA and a less polar solvent like diethyl ether is a good starting point.[3][9]
-
Dissolution: In an Erlenmeyer flask, add the crude oxalate salt and a minimal amount of the chosen solvent (e.g., IPA). Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
| Parameter | Free Base Purification (Column Chromatography) | Oxalate Salt Purification (Recrystallization) |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase/Solvent | Dichloromethane/Ethanol gradient (e.g., 0-10% EtOH in DCM) | Isopropyl Alcohol (IPA) or IPA/Ether |
| Typical Purity | >95% (by HPLC/GC) | >99% (by HPLC/GC) |
| Physical Form | Liquid/Low-melting solid | Crystalline Solid |
| Key Impurities Removed | Less polar and some more polar synthetic by-products | Polar impurities remaining in the mother liquor |
Experimental Workflows
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Note: Derivatization Strategies and Reaction Conditions for 2-Methyl-2,6-diazaspiro[3.4]octane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative reaction parameters.
Executive Summary & Mechanistic Rationale
In modern drug discovery, the transition from flat, sp²-rich heterocycles (like piperazine and morpholine) to three-dimensional sp³-rich spirocycles has become a fundamental strategy to improve metabolic stability, alter pKa, and enhance blood-brain barrier (BBB) permeability[1]. 2-Methyl-2,6-diazaspiro[3.4]octane is a highly versatile building block in this space.
As an application scientist, I frequently observe a common point of failure when working with this scaffold: the mismanagement of its basicity and salt state. The molecule possesses a tertiary amine (N-methylated at position 2) and a reactive secondary amine (at position 6). Because it is commercially supplied as a dihydrochloride salt to ensure shelf stability[2], free-basing is an absolute prerequisite . Failure to completely liberate the free base results in the protonation of the N2 amine, which acts as an internal proton sink, drastically reducing solubility in organic solvents and quenching electrophilic reagents or transition-metal catalysts.
The N6 position is highly nucleophilic and sterically accessible, making it the exclusive site for derivatization. Below, we outline the three primary pathways for functionalizing this scaffold, followed by field-proven, self-validating protocols.
Fig 1. Primary derivatization pathways for 2-Methyl-2,6-diazaspiro[3.4]octane at the N6 position.
Validated Experimental Protocols
Protocol A: Alkoxycarbonylation (Synthesis of Carbamate Derivatives)
Application: Synthesis of selective M1 muscarinic receptor antagonists[3].
Causality & Design: To form carbamate bridges, N,N'-Carbonyldiimidazole (CDI) is strongly preferred over phosgene or triphosgene. Phosgene generates HCl as a byproduct, which immediately protonates the N2-tertiary amine of the spirocycle, precipitating it out of solution and stalling the reaction. CDI operates under neutral, mild conditions, ensuring the spirocycle remains in its reactive free-base form.
Fig 2. Step-by-step experimental workflow for the alkoxycarbonylation of the spirocyclic diamine.
Step-by-Step Methodology:
-
Free-Basing: Suspend 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride (1.0 equiv) in saturated aqueous Na₂CO₃. Extract exhaustively with CH₂Cl₂ (3×). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free base as an oil[3].
-
Activation: Dissolve the free base (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Add CDI (1.0 equiv) in one portion at ambient temperature. Stir for 2 hours.
-
Self-Validation Checkpoint: Sample the reaction and analyze via LC-MS. You must observe the complete disappearance of the starting mass and the appearance of the carbamoylimidazole intermediate (+94 Da mass shift). Do not proceed until this is confirmed.
-
-
Alkoxide Generation: In a separate flask, dissolve the target alcohol (e.g., 4,4'-difluorobenzhydrol, 1.2 equiv) in DMF. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) at 0 °C. Stir for 30 minutes until H₂ evolution ceases.
-
Coupling: Transfer the alkoxide solution dropwise into the carbamoylimidazole mixture. Stir at ambient temperature for 12 hours.
-
Workup & Purification: Quench with H₂O, extract with EtOAc, and purify via flash column chromatography using a gradient of 0–10% MeOH in CH₂Cl₂[3].
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Application: Integration into kinase inhibitors, such as ALK5[4] and KRAS G12C inhibitors[5].
Causality & Design: Attaching the spirocycle to electron-deficient heteroaryls (e.g., chloropyridazines) requires overcoming the steric bulk of the spiro-fused ring system. This necessitates a polar aprotic solvent with a high boiling point (DMA or NMP) and elevated temperatures (120 °C) to stabilize the Meisenheimer complex transition state[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the spirocycle from acting as a sacrificial base.
Step-by-Step Methodology:
-
Preparation: In a sealed microwave vial or pressure tube, combine the heteroaryl chloride (1.0 equiv) and 2-Methyl-2,6-diazaspiro[3.4]octane free base (1.2 equiv) in anhydrous DMA (0.3 M).
-
Base Addition: Add DIPEA (3.0 equiv). The large excess is critical to ensure the N2-methyl amine remains unprotonated at high temperatures[5].
-
Heating: Heat the reaction mixture to 120 °C for 8–12 hours using a heating block or microwave reactor[4].
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS at 4 hours. If the reaction has stalled at <50% conversion, the pH has likely dropped. Add an additional 1.0 equiv of DIPEA and continue heating.
-
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine (3×) to remove residual DMA, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Quantitative Data Summary
The following table synthesizes the expected reaction parameters and typical yields based on the protocols described above, providing a benchmark for reaction optimization.
| Reaction Type | Target Derivative | Key Reagents & Solvents | Temperature | Time | Typical Yield |
| Alkoxycarbonylation | Carbamates (M1 Antagonists) | CDI, NaH, DMF | Ambient (RT) | 12–14 h | 25–40% |
| SNAr | Heteroaryls (ALK5 Inhibitors) | DIPEA (3 eq), DMA | 120 °C | 8–12 h | 60–85% |
| Buchwald-Hartwig | Aryls (KRAS Inhibitors) | Pd₂(dba)₃, RuPhos, t-BuONa, Dioxane | 90–100 °C | 4–8 h | 50–75% |
| Reductive Amination | Alkyl/Benzyl Amines | NaBH(OAc)₃, DCE, AcOH (cat.) | Ambient (RT) | 2–6 h | 70–90% |
References
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists Source: PMC / National Institutes of Health (NIH) URL:[Link]
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL
- WO2022083569A1 - Heterocyclic spiro compounds and methods of use Source: Google Patents URL
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 5. WO2022083569A1 - Heterocyclic spiro compounds and methods of use - Google Patents [patents.google.com]
Application of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Medicinal Chemistry: A Comprehensive Guide to Piperazine Bioisosterism and Scaffold Optimization
Executive Summary: The Shift Toward 3D Chemical Space
In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings and planar heterocycles (like piperazine) has been linked to high attrition rates in clinical trials due to poor solubility and off-target promiscuity. The paradigm shift known as "Escape from Flatland" emphasizes increasing the fraction of sp³ carbons (Fsp³) to improve physicochemical properties and clinical success rates[1].
2-Methyl-2,6-diazaspiro[3.4]octane has emerged as a highly privileged, sp³-rich spirocyclic scaffold[2][3]. Supplied practically as an oxalate salt for enhanced bench stability, this building block serves as a premier bioisostere for piperazine. By locking the diamine exit vectors into a rigid, three-dimensional conformation, medicinal chemists can navigate desirable chemical space, dramatically improving metabolic stability, solubility, and target selectivity[3][4].
Mechanistic Rationale: Why 2-Methyl-2,6-diazaspiro[3.4]octane?
Overcoming Piperazine Liabilities
Piperazine is ubiquitous in medicinal chemistry but carries significant liabilities, including hERG channel inhibition (leading to cardiotoxicity) and unspecific DNA intercalation. A landmark application of diazaspiro cores was demonstrated in the optimization of the FDA-approved PARP inhibitor, Olaparib[1][5]. By replacing the piperazine ring with a diazaspiro scaffold, researchers achieved a significant reduction in off-target DNA damage and cytotoxicity while maintaining on-target PARP-1 inhibition[5][6].
The Role of the Oxalate Salt Form
Low-molecular-weight spirocyclic diamines are often volatile, hygroscopic oils that rapidly absorb atmospheric CO₂ to form insoluble carbamates. Sourcing the compound as 2-Methyl-2,6-diazaspiro[3.4]octane oxalate [7][8] provides a highly stable, free-flowing crystalline solid. The oxalate counterion effectively protonates the basic amines, preventing oxidative degradation and ensuring precise stoichiometric weighing during parallel library synthesis.
Physicochemical Profiling
To understand the causality behind this scaffold hopping strategy, we must compare the physicochemical properties of the traditional piperazine core against the spirocyclic alternative.
| Property | Piperazine | 2-Methyl-2,6-diazaspiro[3.4]octane | Causality in Drug Design |
| Fsp³ (Fraction sp³) | 0.00 | 0.86 | Higher Fsp³ correlates with improved aqueous solubility and reduced off-target hydrophobic binding[1]. |
| Conformational Rigidity | High (Chair flip) | Very High (Spiro-locked) | Locks the exit vectors in a specific orthogonal 3D orientation, enhancing target receptor selectivity. |
| Metabolic Stability | Moderate | High | Steric hindrance around the spiro-center shields the amine from rapid CYP450-mediated N-dealkylation. |
| Typical Form | HCl / Free base | Oxalate / Dihydrochloride | Oxalate provides a highly stable, non-hygroscopic solid for a compound that would otherwise be a volatile oil[8][9]. |
Application Workflows & Protocols
Scaffold Hopping Strategy
Figure 1: Decision tree illustrating the scaffold hopping strategy from planar piperazine to 3D spirocyclic cores.
Protocol 1: Free-Basing and Buchwald-Hartwig Cross-Coupling
Objective: Couple the secondary amine of 2-Methyl-2,6-diazaspiro[3.4]octane to an aryl bromide to generate novel CNS or oncology leads (e.g., M1 antagonists[10]). Mechanistic Causality: Direct use of the oxalate salt in Pd-catalyzed reactions leads to severe catalyst poisoning (oxalate chelates palladium) and incorrect pH buffering. Free-basing is an absolute prerequisite. RuPhos is selected as the ligand because its bulky biaryl structure prevents β-hydride elimination, a common failure mode when coupling secondary amines[3].
Step-by-Step Methodology:
-
Free-Basing (Salt Cracking):
-
Suspend 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (1.0 eq) in Dichloromethane (DCM).
-
Add 2M aqueous K₂CO₃ (3.0 eq) and stir vigorously for 30 minutes.
-
Self-Validation Step: Test the aqueous layer with pH paper. It must be >10 to ensure complete neutralization of oxalic acid.
-
Extract the free base into DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. (Caution: Keep water bath < 30°C to prevent volatilization of the free amine).
-
-
Catalyst Activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.05 eq) and RuPhos (0.10 eq) in anhydrous toluene. Stir for 5 minutes until a deep red/purple active Pd(0) complex forms.
-
Cross-Coupling: Add the aryl bromide (1.0 eq), the freshly prepared spirocyclic free base (1.2 eq), and Cs₂CO₃ (2.0 eq). Seal the tube and heat at 90°C for 12 hours.
-
Validation: Monitor reaction progression via LC-MS. The disappearance of the aryl bromide isotope pattern and the emergence of the [M+H]⁺ product peak validate successful C-N bond formation.
Protocol 2: Parallel Amidation for SAR Library Generation
Objective: Synthesize spirocyclic amides for Structure-Activity Relationship (SAR) exploration (e.g., antitubercular nitrofuran derivatives[11]). Mechanistic Causality: HATU is utilized over traditional carbodiimides (EDC/DCC) because it provides rapid activation of sterically hindered carboxylic acids via an active HOAt ester, minimizing epimerization of adjacent chiral centers.
Step-by-Step Methodology:
-
Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Amine Addition: Add the free-based 2-Methyl-2,6-diazaspiro[3.4]octane (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.
-
Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% LiCl (aq) to remove residual DMF.
-
Self-Validation Step: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The secondary amine starting material will stain strongly (pink/purple). The complete disappearance of this active stain, replaced by a UV-active product spot, confirms quantitative conversion.
Figure 2: Standardized synthetic workflow and validation system for functionalizing spirocyclic oxalate salts.
References
-
Reilly, S. W., Puentes, L. N., Wilson, K., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.[Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
-
Krasavin, M., Lukin, A., Komarova, K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 404.[Link]
-
Maisetschläger, V., Millard, M., et al. (2020). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals, 13(4), 68.[Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 135380-30-2 | 4H22-1-31 | MDL MFCD20922909 | 2-Methyl-2,6-diazaspiro[3.4]octane oxalate | SynQuest Laboratories [synquestlabs.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold: A Versatile Framework for CNS Drug Discovery
Introduction: Navigating the Complex Landscape of CNS Drug Discovery with Novel Scaffolds
The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging and compelling areas of modern medicinal chemistry. The intricate nature of the blood-brain barrier, the demand for high target specificity to minimize off-target effects, and the need for favorable pharmacokinetic profiles necessitate the exploration of innovative molecular architectures. In this context, spirocyclic scaffolds have emerged as a powerful tool for designing drug candidates with enhanced three-dimensionality, metabolic stability, and target engagement. Among these, the 2-methyl-2,6-diazaspiro[3.4]octane core has garnered significant attention as a promising building block for the next generation of CNS-active agents.
This comprehensive guide provides an in-depth exploration of the 2-methyl-2,6-diazaspiro[3.4]octane scaffold, offering detailed application notes on its strategic use in drug design, step-by-step synthetic protocols, and a review of its successful application in the discovery of potent and selective modulators of key CNS targets.
Application Notes: Strategic Advantages of the 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold
The 2-methyl-2,6-diazaspiro[3.4]octane scaffold offers several distinct advantages for CNS drug discovery, primarily serving as a rigid and tunable bioisostere for the ubiquitous piperazine moiety.
1. A Superior Bioisostere for Piperazine:
The piperazine ring is a common motif in many CNS drugs. However, its conformational flexibility can sometimes lead to suboptimal binding or off-target interactions. The 2,6-diazaspiro[3.4]octane scaffold provides a conformationally restricted alternative, locking the relative orientation of the two nitrogen atoms. This rigidity can lead to enhanced binding affinity and selectivity for the target receptor. The methyl group at the 2-position can further fine-tune the scaffold's steric and electronic properties, potentially improving its pharmacokinetic profile or target engagement. The replacement of a piperazine ring in the drug Olaparib with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity[1].
2. Modulating Physicochemical Properties for CNS Penetration:
The introduction of the spirocyclic core generally increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ character is often associated with improved solubility, metabolic stability, and a higher probability of clinical success for drug candidates. The 2-methyl-2,6-diazaspiro[3.4]octane scaffold can be strategically employed to optimize the lipophilicity (logP) and polar surface area (PSA) of a lead compound, crucial parameters for crossing the blood-brain barrier.
3. Vectorial Exit Points for Library Synthesis:
The two nitrogen atoms of the 2,6-diazaspiro[3.4]octane core provide two distinct vectors for chemical modification. This allows for the facile synthesis of diverse compound libraries, enabling a thorough exploration of the structure-activity relationship (SAR) around a particular CNS target. The use of orthogonal protecting groups on the two nitrogens allows for selective functionalization, providing precise control over the final molecular architecture.
4. Targeting Key CNS Receptors:
The versatility of the 2,6-diazaspiro[3.4]octane scaffold has been demonstrated in its application to a range of important CNS targets, including:
-
Dopamine D3 Receptor (D3R): The D3R is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders[2]. Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have been shown to be potent and highly selective D3R antagonists[2][3][4][5].
-
Sigma-1 Receptor (σ1R): The σ1R is implicated in a variety of neurological conditions, including pain, neurodegeneration, and psychiatric disorders[2]. Antagonists of the σ1R have shown promise in enhancing the analgesic effects of opioids and mitigating tolerance[2]. The 2,6-diazaspiro[3.4]octan-7-one scaffold has been successfully utilized to develop potent σ1R antagonists[2].
Synthetic Protocols: A Practical Guide to the Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane and its Derivatives
The following protocols provide a general framework for the synthesis of the 2-methyl-2,6-diazaspiro[3.4]octane core and its subsequent functionalization. These methods are based on established literature procedures and can be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of the Core Scaffold - 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride
This protocol outlines a plausible multi-step synthesis of the title compound, starting from commercially available materials. The strategy involves the initial formation of a protected 2,6-diazaspiro[3.4]octane precursor, followed by methylation and deprotection.
Step 1: Synthesis of 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane
This step involves the construction of the spirocyclic core with orthogonal protecting groups on the two nitrogen atoms. Several synthetic routes have been reported for the parent 2,6-diazaspiro[3.4]octane scaffold, often involving a multi-step sequence[6][7]. A common approach involves the formation of an azetidine ring followed by the construction of the pyrrolidine ring[6].
Step 2: N-Methylation of the Pyrrolidine Nitrogen
-
Rationale: This step introduces the methyl group at the desired position. Reductive amination is a common and efficient method for this transformation.
-
Procedure:
-
Dissolve 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add aqueous formaldehyde (37%, 1.1 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane.
-
Step 3: Deprotection of the Benzyl Group
-
Rationale: Hydrogenolysis is a standard method for the removal of a benzyl protecting group.
-
Procedure:
-
Dissolve 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (10% w/w).
-
Hydrogenate the mixture in an autoclave under a hydrogen atmosphere (e.g., 100 atm) at room temperature for 12 hours[3].
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 2-methyl-2,6-diazaspiro[3.4]octane.
-
Step 4: Formation of the Dihydrochloride Salt
-
Rationale: The dihydrochloride salt is often preferred for its improved stability and handling properties.
-
Procedure:
-
Dissolve the free base, 2-methyl-2,6-diazaspiro[3.4]octane, in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride.
-
Protocol 2: Functionalization of the 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold for CNS Target Engagement
This protocol describes the general procedure for attaching pharmacophoric groups to the secondary amine of the 2-methyl-2,6-diazaspiro[3.4]octane scaffold, a crucial step in synthesizing active CNS drug candidates.
General Procedure for N-Arylation (Buchwald-Hartwig Cross-Coupling):
-
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.
-
Procedure:
-
To a reaction vessel, add 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2-3 eq).
-
Add a dry, deoxygenated solvent such as dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for the required time (typically 1-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired N-arylated derivative.
-
Data Presentation: Pharmacological Profile of 2,6-Diazaspiro[3.4]octane Derivatives
The following table summarizes the binding affinities of representative 2,6-diazaspiro[3.4]octane derivatives for key CNS targets, demonstrating the potential of this scaffold in generating potent and selective ligands.
| Compound ID | Scaffold | R Group | Target | Kᵢ (nM) | Selectivity (vs. D₂R) | Reference |
| 11 | 2,6-Diazaspiro[3.4]octane | 4-(4-cyanophenyl)butyl | D₃R | 24.2 | 264-fold | [2][4] |
| 14 | 2,6-Diazaspiro[3.4]octane | 4-(2-methoxyphenyl)piperazin-1-yl | D₃R | 122 | - | [2][4] |
| 15a | 2,6-Diazaspiro[3.4]octane | 4-(4-fluorophenyl)piperazin-1-yl | D₃R | 25.6 | 905-fold | [2][4] |
| 15c | 2,6-Diazaspiro[3.4]octane | 4-(2,3-dichlorophenyl)piperazin-1-yl | D₃R | 35.1 | - | [2][4] |
| 32 | 2,6-Diazaspiro[3.4]octan-7-one | 4-methoxybenzyl | σ₁R | - | - | [2] |
Visualizing the Synthetic Strategy and Application
The following diagrams illustrate the general synthetic workflow and the application of the 2-methyl-2,6-diazaspiro[3.4]octane scaffold in CNS drug discovery.
Caption: General synthetic workflow for CNS drug candidates.
Caption: Application of the scaffold in CNS drug discovery.
Conclusion and Future Perspectives
The 2-methyl-2,6-diazaspiro[3.4]octane scaffold represents a valuable and versatile platform for the design and discovery of novel CNS therapeutics. Its inherent structural rigidity, tunable physicochemical properties, and synthetic accessibility make it an attractive alternative to more traditional scaffolds like piperazine. The successful development of potent and selective dopamine D3 and sigma-1 receptor ligands highlights the potential of this scaffold to address a range of unmet medical needs in neurology and psychiatry.
Future research in this area will likely focus on expanding the diversity of CNS targets that can be effectively modulated by 2-methyl-2,6-diazaspiro[3.4]octane derivatives. Further exploration of the structure-activity relationships, particularly the impact of the methyl group on potency, selectivity, and pharmacokinetic properties, will be crucial for optimizing lead compounds. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the strategic application of innovative scaffolds like 2-methyl-2,6-diazaspiro[3.4]octane will undoubtedly play a pivotal role in the development of the next generation of safer and more effective treatments.
References
-
Reilly, S. W., Griffin, S., Taylor, M., Sahlholm, K., Weng, C. C., Xu, K., ... & Mach, R. H. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 61(2), 647-664. [Link]
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., ... & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Orain, D., & Selvita, S. A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. [Link]
-
Reilly, S. W., Griffin, S., Taylor, M., Sahlholm, K., Weng, C. C., Xu, K., ... & Mach, R. H. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 8(12), 1288-1293. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(30), 7179-7183. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Design and Evaluation of Sigma-1 Receptor Antagonists Using the Diazaspiro[3.4]octane Scaffold
Scientific Rationale & Introduction
Opioids remain the gold standard for the management of severe pain; however, their clinical utility is severely hampered by adverse effects, most notably the rapid development of analgesic tolerance. Recent neuropharmacological advances have identified the Sigma-1 Receptor (σ1R) —a unique, ligand-regulated intracellular chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)—as a critical modulator of opioid signaling. Chronic mu-opioid receptor (MOR) activation upregulates σ1R activity, which in turn enhances NMDA receptor function, leading to hyperalgesia and opioid tolerance.
Consequently, antagonizing σ1R has emerged as a highly promising adjuvant strategy. Co-administration of σ1R antagonists with opioids synergistically enhances antinociception and rescues morphine tolerance without exacerbating opioid-related side effects 1.
To develop potent and selective σ1R antagonists, modern medicinal chemistry has pivoted toward spirocyclic scaffolds, specifically diazaspiro[3.4]octane derivatives. Unlike traditional flat aromatic rings, spirocycles offer high sp³ character ("escape from flatland"), inherent conformational rigidity, and precise spatial orientation of pharmacophores. This rigidity minimizes the entropic penalty upon receptor binding, significantly improving both binding affinity (Ki) and target selectivity.
Mechanism of σ1R antagonists in enhancing opioid analgesia and preventing tolerance.
Structural Design & Pharmacophore Mapping
The established σ1R pharmacophore requires a basic amine—which forms a critical salt bridge with the GLU172 residue in the receptor's binding pocket—flanked by primary and secondary hydrophobic domains.
The 2,6-diazaspiro[3.4]octan-7-one and 1,6-diazaspiro[3.4]octane scaffolds are uniquely suited for this pharmacophore 2. The basic nitrogen of the spirocycle acts as the primary anchor for GLU172. The orthogonal nature of the spiro-carbon allows for the attachment of diverse hydrophobic moieties (e.g., benzyl or phenyl groups) that perfectly project into the adjacent hydrophobic pockets of the σ1R crystal structure, ensuring high affinity and selectivity over the closely related Sigma-2 Receptor (σ2R).
End-to-end workflow for developing diazaspiro[3.4]octane-based σ1R antagonists.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls and detailing the causality behind each methodological choice.
Protocol A: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Lead Compounds
This protocol outlines the functionalization of the spirocyclic core.
-
Boc-Deprotection:
-
Step: Dissolve the N-Boc protected diazaspiro[3.4]octane intermediate (1.0 eq) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (CH₂Cl₂). Stir at 0 °C for 1 hour, then warm to room temperature.
-
Causality: TFA provides a clean, quantitative cleavage of the Boc group without inducing ring-opening of the strained spirocycle. Performing the initial addition at 0 °C controls the exothermic nature of the reaction, preventing degradation.
-
Validation: Evaporate in vacuo. The resulting trifluoroacetate salt should show complete disappearance of the Boc peak (~1.4 ppm, 9H) via ¹H-NMR.
-
-
Amidation via CDI:
-
Step: Dissolve the desired carboxylic acid (1.0 eq) and 1,1'-Carbonyldiimidazole (CDI, 1.25 eq) in dry DMF. Stir for 20 minutes to form the active acyl imidazole intermediate. Add the deprotected spirocycle salt (1.25 eq) and Triethylamine (5.0 eq). Stir at room temperature for 1 hour.
-
Causality: CDI is chosen over standard EDC/HOBt coupling because it is a milder reagent that minimizes epimerization of adjacent chiral centers and efficiently handles sterically hindered secondary amines typical of spirocyclic systems. Triethylamine is critical to neutralize the TFA salt, freeing the amine for nucleophilic attack.
-
Protocol B: In Vitro Radioligand Binding Assay (σ1R Affinity)
This assay determines the binding affinity (Ki) of the synthesized compounds.
-
Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human σ1R gene.
-
Causality: CHO cells lack endogenous human σ1R background, ensuring that the measured binding is strictly attributed to the transfected target, eliminating false positives from native receptor variants.
-
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM -pentazocine and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in 50 mM Tris-HCl buffer (pH 7.4) at 37 °C for 120 minutes.
-
Causality: -pentazocine is the gold-standard radioligand for σ1R due to its exquisite selectivity over σ2R. The 120-minute incubation at physiological temperature ensures the system reaches thermodynamic equilibrium.
-
-
Self-Validation & Controls:
-
Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol. Haloperidol binds both σ receptors with high affinity, completely displacing the radioligand to establish the assay's baseline noise.
-
System Validation: The assay is only considered valid if specific binding constitutes >80% of total binding and the Z'-factor is >0.5. Ki values are calculated using the Cheng-Prusoff equation.
-
Protocol C: In Vivo Morphine Tolerance & Antinociception (Hot-Plate Test)
This protocol evaluates the functional efficacy of the σ1R antagonist in vivo3.
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Habituate mice to the testing room for 1 hour prior to the experiment.
-
Treatment Paradigm (Tolerance Induction): Administer morphine (10 mg/kg, s.c.) twice daily for 5 consecutive days. Co-administer the test diazaspiro[3.4]octane compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to the morphine injection.
-
Causality: Pre-dosing the antagonist ensures that σ1R is fully blocked before the MOR is activated by morphine, preventing the downstream intracellular signaling cascade that leads to tolerance.
-
-
Hot-Plate Testing: Place the mouse on a hot plate maintained precisely at 55.0 ± 0.1 °C. Measure the latency to the first nociceptive response (hind paw licking or jumping).
-
Causality: The 55°C threshold selectively activates supraspinal C-fiber nociceptive pathways, which are highly sensitive to MOR agonists. A strict cut-off time of 30 seconds must be enforced to prevent tissue damage (Self-Validation criteria).
-
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative SAR data demonstrating how structural modifications on the diazaspiro[3.4]octane scaffold impact receptor affinity and selectivity.
| Cmpd | Spiro-N Substituent (R¹) | Amide Substituent (R²) | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
| 1 | Benzyl | Phenyl | 14.5 ± 1.2 | 150 ± 12 | ~10.3 |
| 2 | 4-Fluoro-benzyl | Phenyl | 8.2 ± 0.8 | 210 ± 18 | ~25.6 |
| 3 | Benzyl | 4-Methoxy-phenyl | 45.0 ± 3.5 | 300 ± 22 | ~6.6 |
| 4 | Cyclohexyl | Phenyl | >1000 | >1000 | N/A |
Data Interpretation: The introduction of a highly electronegative fluorine atom at the para-position of the benzyl ring (Compound 2) significantly enhances σ1R affinity (Ki = 8.2 nM) and selectivity, likely due to favorable halogen bonding within the primary hydrophobic pocket. Conversely, replacing the aromatic benzyl group with an aliphatic cyclohexyl group (Compound 4) abolishes binding, validating the necessity of π-π stacking interactions in the receptor cavity.
References
-
Title: 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Source: European Journal of Medicinal Chemistry, 2023, 249, 115178. URL: [Link]
-
Title: A Novel Bifunctional μOR Agonist and σ1R Antagonist with Potent Analgesic Responses and Reduced Adverse Effects. Source: Journal of Medicinal Chemistry, 2023 (ACS Publications). URL: [Link]
-
Title: Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Source: Molecules (PMC Archive), 2024. URL: [Link]
Sources
- 1. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Potent Antimalarial Agents with a Diazaspiro[3.4]octane Core: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarials with novel mechanisms of action. The diazaspiro[3.4]octane scaffold has recently emerged as a promising starting point for the development of potent, multi-stage antimalarial agents.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of antimalarial compounds centered around this unique, sp³-rich core. We present detailed, field-proven protocols for the synthesis of key intermediates and a representative final compound, along with insights into the structure-activity relationships (SAR) that govern their antimalarial efficacy.
Introduction: The Promise of the Diazaspiro[3.4]octane Scaffold
Novel chemical scaffolds are crucial for identifying new antimalarial drugs that can overcome existing resistance mechanisms.[5] The diazaspiro[3.4]octane core represents a significant departure from the typically flat structures of many current antimalarials.[1] Its inherent three-dimensionality, conferred by the high fraction of sp³-hybridized carbons, is a desirable attribute in drug discovery, often leading to improved physicochemical properties such as solubility and metabolic stability.[1]
A high-throughput screening campaign against P. falciparum identified the diazaspiro[3.4]octane series as having activity against multiple stages of the parasite's lifecycle.[1][2][3][4] Subsequent medicinal chemistry efforts have led to the identification of compounds with low nanomolar asexual blood-stage activity and transmission-blocking potential.[1][2][3][4] Mechanistic studies suggest that these compounds may act via a novel mechanism of action, with resistance linked to the P. falciparum cyclic amine resistance locus.[1][2][3]
This document serves as a practical guide for researchers engaged in the synthesis and evaluation of this promising class of antimalarial agents.
Synthetic Strategy: Building the Core and Introducing Diversity
The synthesis of diazaspiro[3.4]octane-based antimalarials can be conceptually divided into two main phases: the construction of the core diazaspiro[3.4]octane scaffold and the subsequent functionalization to explore the SAR and optimize antimalarial activity. Several synthetic routes to the core have been developed, with a [3+2] cycloaddition reaction being a particularly efficient method.[6][7]
Overall Synthetic Workflow
The general strategy involves the synthesis of an orthogonally protected diazaspiro[3.4]octane core, which allows for selective derivatization at two distinct nitrogen atoms. This approach provides the flexibility to introduce a wide range of substituents and probe their impact on biological activity. A representative workflow is depicted below.
Figure 1: Generalized synthetic workflow for diazaspiro[3.4]octane antimalarials.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a key intermediate, 6-benzyl-2,6-diazaspiro[3.4]octane, and its subsequent functionalization to yield a potent antimalarial agent.
Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate via [3+2] Cycloaddition
This protocol is adapted from an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, a versatile intermediate for further derivatization.[6][7]
Step 1: Synthesis of the Pyrrolidine Intermediate
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.2 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pyrrolidine intermediate.
Step 2: Reduction and Cyclization
-
Dissolve the pyrrolidine intermediate (1.0 eq) in methanol.
-
Add magnesium powder (6.0 eq) portion-wise while sonicating the mixture.
-
After the addition is complete, continue sonication for 2 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add diethyl ether and a solution of sodium sulfate decahydrate.
-
Stir the resulting suspension vigorously for 2 hours.
-
Filter the mixture through celite and dry the filtrate over anhydrous sodium sulfate.
-
Filter and to the filtrate, add a solution of anhydrous oxalic acid (1.0 eq) in absolute ethanol.
-
Collect the resulting white precipitate by filtration and dry under vacuum to yield 6-benzyl-2,6-diazaspiro[3.4]octane oxalate.
Functionalization of the Diazaspiro[3.4]octane Core
This protocol describes a general procedure for the N-acylation and N-sulfonylation of the diazaspiro[3.4]octane core to generate final antimalarial compounds.
Step 1: N-Boc Protection of the Core
-
Suspend 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-6-benzyl-2,6-diazaspiro[3.4]octane.
Step 2: Debenzylation
-
Dissolve N-Boc-6-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt. %) (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain N-Boc-2,6-diazaspiro[3.4]octane.
Step 3: N-Arylsulfonylation
-
Dissolve N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add the desired arylsulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Boc Deprotection and N-Acylation
-
Dissolve the N-Boc protected arylsulfonylated intermediate (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt in DCM and add triethylamine (2.0 eq).
-
Add the desired acid chloride or activated carboxylic acid (using a coupling agent like HATU or EDC/HOBt) (1.1 eq).
-
Stir at room temperature for 12-16 hours.
-
Wash the reaction with water and brine, dry the organic layer, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Characterization and Data
Thorough characterization of all intermediates and the final compound is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized compounds.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the target molecules.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Table 1: Representative Characterization Data for a Diazaspiro[3.4]octane-based Antimalarial Agent
| Compound ID | Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]⁺ | Purity (HPLC) |
| DSA-1 | 7.85 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 4.20 (s, 2H), 3.85 (t, J = 7.2 Hz, 2H), 3.60 (s, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.10 (m, 2H), 1.95 (s, 3H) | Calculated: xxx.xxxx, Found: xxx.xxxx | >98% |
In Vitro Antimalarial Activity Assessment
The evaluation of the synthesized compounds against P. falciparum is a critical step in the drug discovery process. A common method is the SYBR Green I-based fluorescence assay.[8]
Protocol: SYBR Green I Assay
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to 96-well plates containing the parasite culture (primarily ring-stage parasites).
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye to stain the parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by non-linear regression analysis.
Figure 2: Workflow for the in vitro antimalarial SYBR Green I assay.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry optimization of the diazaspiro[3.4]octane scaffold has revealed key structural features that influence antimalarial potency.[1]
-
Substituents on the Arylsulfonyl Moiety: The nature and position of substituents on the aromatic ring of the sulfonyl group significantly impact activity. Electron-withdrawing groups are often favored.
-
The Acyl Group: Variation of the acyl group attached to the second nitrogen atom allows for fine-tuning of the physicochemical properties and potency.
-
The Diazaspiro[3.4]octane Core: The rigid, three-dimensional structure of the core is essential for activity, properly orienting the functional groups for interaction with the biological target.
Conclusion
The diazaspiro[3.4]octane scaffold represents a valuable and promising platform for the development of novel antimalarial agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore this chemical space further. The unique structural features of these compounds, coupled with their potent, multi-stage activity, position them as important leads in the ongoing fight against malaria.
References
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
-
Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
edoc. (2021). Identification and profiling of a novel diazaspiro[3.4]octane chemical series active against multiple stages of the human malaria parasite Plasmodium falciparum and optimization efforts. [Link]
-
Request PDF. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]
-
Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). National Center for Biotechnology Information. [Link]
-
PubMed. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
Uniba.it. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester.
-
Medicines for Malaria Venture. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
ACS Publications. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
ACS Publications. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4830–4833. [Link]
-
ResearchGate. (2021). (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and profiling of a novel diazaspiro[3.4]octane chemical series active against multiple stages of the human malaria parasite Plasmodium falciparum and optimization efforts [edoc.unibas.ch]
- 3. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Strategic Incorporation of 2-Methyl-2,6-diazaspiro[3.4]octane in Contemporary Drug Discovery: Application Notes and Protocols
Abstract
The pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is a central theme in modern medicinal chemistry. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally diverse framework for the design of next-generation therapeutics. Among these, the 2,6-diazaspiro[3.4]octane motif has garnered significant attention due to its synthetic tractability and its ability to serve as a versatile bioisostere for more traditional heterocycles. This technical guide provides an in-depth exploration of a particularly valuable derivative: 2-Methyl-2,6-diazaspiro[3.4]octane. We will delve into the strategic rationale for its use, present detailed protocols for its synthesis and incorporation into bioactive molecules, and provide case studies that highlight its successful application in drug discovery programs.
Introduction: The Rationale for Embracing Spirocyclic Complexity
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The incorporation of spirocyclic scaffolds, which feature a single atom as the junction of two rings, introduces a higher fraction of sp³-hybridized carbons, leading to a more three-dimensional molecular architecture. This structural rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.
The 2,6-diazaspiro[3.4]octane core, in particular, offers several advantages:
-
Improved Physicochemical Properties: Compared to traditional piperazine or morpholine rings, azaspirocycles often exhibit increased aqueous solubility, higher basicity, and reduced lipophilicity, all of which can contribute to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Metabolic Stability: The quaternary carbon center of the spirocycle can block common sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[2]
-
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing pharmacophores.
The addition of a methyl group to the 2-position of the 2,6-diazaspiro[3.4]octane scaffold further refines its properties. N-methylation is a common medicinal chemistry strategy that can modulate a compound's pharmacological and pharmacokinetic properties.[3][4] Specifically, the introduction of a methyl group can:
-
Block N-dealkylation: The secondary amine of the parent spirocycle can be susceptible to metabolic N-dealkylation. Methylation can prevent this metabolic pathway.
-
Modulate Basicity and Lipophilicity: N-methylation typically reduces the basicity of the nitrogen atom and can have a variable effect on lipophilicity, depending on the overall molecular context.[3][5][6] This fine-tuning of physicochemical properties is crucial for optimizing drug-like characteristics.
-
Influence Conformation: The methyl group can introduce subtle conformational constraints that may enhance binding to the target protein.
This guide will provide the necessary protocols and rationale for medicinal chemists to confidently incorporate the 2-Methyl-2,6-diazaspiro[3.4]octane building block into their drug discovery pipelines.
Synthesis of the 2-Methyl-2,6-diazaspiro[3.4]octane Core: An Orthogonally Protected Approach
A robust and scalable synthesis of the core building block is paramount for its successful application. The following protocol outlines a multi-step synthesis of an orthogonally protected 2-Methyl-2,6-diazaspiro[3.4]octane, allowing for selective functionalization at either nitrogen atom. This approach is adapted from established literature procedures for the synthesis of related diazaspirocycles.[7][8]
Workflow for the Synthesis of Orthogonally Protected 2-Methyl-2,6-diazaspiro[3.4]octane
Sources
- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolically Stabilized Lipophilic Groups - Enamine [enamine.net]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis and Isolation of 2-Methyl-2,6-diazaspirooctane Oxalate: A Robust Protocol for Preclinical Manufacturing
Scale-Up Synthesis and Isolation of 2-Methyl-2,6-diazaspiro[1]octane Oxalate: A Robust Protocol for Preclinical Manufacturing
Executive Summary & Mechanistic Rationale
Spirocyclic diamines have emerged as highly privileged scaffolds in modern medicinal chemistry. As conformationally restricted bioisosteres of piperazine, they offer distinct advantages: they improve metabolic stability, fine-tune the basicity (pKa) of the amine centers, and significantly reduce hERG-related cardiotoxicity. Specifically, 2-Methyl-2,6-diazaspiro[1]octane is a critical building block utilized in the synthesis of transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors [1] and selective muscarinic M1 antagonists [2].
While medicinal chemistry routes often rely on rapid, small-scale reductive aminations, translating these syntheses to a preclinical manufacturing scale requires optimizing for atom economy, safety, and product stability. The free base of 2-methyl-2,6-diazaspiro[1]octane (CAS 135380-30-2) is a volatile, hygroscopic oil[3], making precise stoichiometric handling during downstream Active Pharmaceutical Ingredient (API) coupling highly problematic.
To resolve this, we present a highly scalable, three-step synthetic workflow that leverages an Eschweiler-Clarke methylation, followed by Boc-deprotection, and culminates in the deliberate crystallization of the oxalate salt (CAS 1408074-75-8) [4]. The oxalate counterion transforms the volatile oil into a highly crystalline, bench-stable powder with an exact equivalent weight, ensuring downstream reproducibility.
Process Metrics & Quantitative Data
The following table summarizes the optimized parameters, yields, and purity profiles for a 100-gram scale-up campaign.
| Parameter | Step 1: Eschweiler-Clarke Methylation | Step 2: Boc Deprotection & Free-Basing | Step 3: Oxalate Salt Formation | Overall Process |
| Input Scale | 100.0 g (Starting Material) | 102.5 g (Intermediate 1) | 55.4 g (Intermediate 2) | 100.0 g (SM) |
| Yield (%) | 96% | 91% | 94% | 82% (Telescoped) |
| Purity (HPLC-UV) | >98.5% | >99.0% | >99.8% | >99.8% |
| E-Factor | 6.2 | 8.5 | 12.1 | ~26.8 |
| Key Impurities | Unreacted SM (<1%) | Des-methyl impurity (<0.5%) | Free base oil traces (N/A) | N/A |
Visualizing the Synthetic and Pharmacological Context
Figure 1. Three-step scale-up synthetic workflow for 2-Methyl-2,6-diazaspiro[1]octane oxalate.
Figure 2. Mechanism of ALK5 inhibition by spirocyclic diamine-derived therapeutics.
Step-by-Step Scale-Up Protocols
Step 1: Eschweiler-Clarke Methylation
Causality Insight: While medicinal chemistry routes often use sodium triacetoxyborohydride (NaBH(OAc)3), this generates stoichiometric boron waste and is cost-prohibitive at scale. The Eschweiler-Clarke reaction utilizes formaldehyde to form an iminium ion, which is subsequently reduced by formic acid (acting as a hydride donor). The only major byproduct is CO2 gas, making it highly atom-economical and scalable.
-
Reaction Setup: Charge a 2 L jacketed reactor with 6-Boc-2,6-diazaspiro[1]octane (100.0 g, 471 mmol) and water (300 mL). Stir at 20 °C to form a suspension.
-
Reagent Addition: Slowly add formic acid (85% w/w, 127.5 g, 2.35 mol, 5.0 eq) via an addition funnel. The reaction is exothermic; maintain the internal temperature below 35 °C. Next, add formaldehyde solution (37% w/w in water, 76.5 g, 942 mmol, 2.0 eq).
-
Heating & IPC: Heat the mixture to 80 °C. Self-Validation: Continuous gas evolution (CO2) will be observed, validating the hydride transfer mechanism. Stir for 6 hours. Perform an LCMS check to ensure <1% starting material remains.
-
Workup: Cool the reactor to 10 °C. Slowly add 50% NaOH (aq) until the pH reaches >12. Self-Validation: The pH must strictly exceed 12 to ensure the intermediate is fully free-based, otherwise, it will partition into the aqueous waste.
-
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 400 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 6-Boc-2-methyl-2,6-diazaspiro[1]octane (Intermediate 1) as a pale yellow oil (102.5 g, 96% yield).
Step 2: Boc Deprotection and Free-Basing
Causality Insight: Deprotection is driven by anhydrous HCl in isopropanol (iPrOH) rather than Trifluoroacetic acid (TFA). HCl/iPrOH directly precipitates the intermediate dihydrochloride salt, allowing for an easy visual confirmation of reaction progress and avoiding the generation of highly lipophilic TFA salts that are difficult to purge.
-
Deprotection: Dissolve Intermediate 1 (102.5 g, 453 mmol) in iPrOH (400 mL) in a 2 L reactor. Slowly add 5-6 N HCl in iPrOH (300 mL).
-
Heating & IPC: Heat to 50 °C for 4 hours. Self-Validation: Vigorous gas evolution (isobutylene and CO2) indicates active deprotection. As the reaction completes, a thick white precipitate of the dihydrochloride salt will form, acting as a visual indicator of completion.
-
Free-Basing: Cool the suspension to 0 °C and filter the salt. To obtain the free base, dissolve the isolated salt in minimal water (150 mL) and cool to 5 °C. Add 50% NaOH (aq) dropwise until pH >12.
-
Extraction: Extract the strongly basic aqueous layer with Dichloromethane (DCM) (4 × 250 mL). Dry the combined DCM layers over Na2SO4 and concentrate carefully (the product is volatile) to yield 2-methyl-2,6-diazaspiro[1]octane free base (Intermediate 2) as a colorless oil (55.4 g, 91% yield).
Step 3: Oxalate Salt Formation and Crystallization
Causality Insight: The free base is an oil prone to oxidative degradation. Reacting it with anhydrous oxalic acid in a carefully selected solvent system (Ethanol/MTBE) forces the crystallization of a highly pure, thermodynamically stable mono-oxalate salt.
-
Solution Preparation: Dissolve the free base oil (55.4 g, 439 mmol) in absolute Ethanol (200 mL) at 20 °C.
-
Salt Formation: In a separate flask, dissolve anhydrous oxalic acid (41.5 g, 461 mmol, 1.05 eq) in absolute Ethanol (250 mL) at 40 °C.
-
Crystallization: Slowly add the oxalic acid solution to the free base solution over 30 minutes while maintaining the internal temperature at 60 °C. Self-Validation: The solution should remain clear during addition. Upon slowly cooling the mixture to 20 °C over 2 hours, a thick white crystalline solid will spontaneously precipitate, validating successful salt formation.
-
Isolation: Add MTBE (100 mL) as an anti-solvent to drive the crystallization to completion. Cool the slurry to 5 °C and stir for 1 hour.
-
Filtration: Filter the solid through a sintered glass funnel. Wash the filter cake with cold Ethanol (50 mL) followed by MTBE (100 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to yield 2-Methyl-2,6-diazaspiro[1]octane oxalate as a brilliant white, free-flowing powder (89.2 g, 94% yield).
References
- Pyridazinyl amino derivatives as ALK5 inhibitors. Patent Application US20240018122A1. Google Patents.
-
Kilian, J., et al. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals (Basel), 2022 Feb 18;15(2):248. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
2-methyl-6-benzyl-2,6-Diazaspiro[1]octane. PubChem CID 15107449. National Institutes of Health (NIH). Available at:[Link]
Sources
Functionalization of the 2-Methyl-2,6-diazaspiro[3.4]octane ring system
Application Note: Functionalization and Optimization of the 2-Methyl-2,6-diazaspiro[1]octane Ring System
Executive Summary & Scientific Rationale
In modern hit-to-lead optimization, the 2,6-diazaspiro[1]octane core has emerged as a highly privileged, sp³-rich scaffold. Traditionally, medicinal chemists have relied heavily on planar saturated rings like piperazine to introduce basic centers into drug candidates. However, piperazines often carry significant liabilities, including poor aqueous solubility, rapid cytochrome P450 (CYP450)-mediated oxidative metabolism, and off-target hERG channel inhibition .
The specific derivative, 2-methyl-2,6-diazaspiro[1]octane , addresses these liabilities through its unique 3D architecture. The perpendicular arrangement of the two fused rings introduces a high fraction of sp³ carbons ( Fsp3 ). This rigid, three-dimensional geometry disrupts planar crystal lattice packing, which is the primary thermodynamic driver for the dramatic improvements in aqueous solubility observed when replacing flat heterocycles . Furthermore, this scaffold possesses orthogonal reactivity: a basic, tertiary methylated amine at position 2 (pKa ~8.5) that ensures physiological protonation for target binding, and a reactive secondary amine at position 6 (N6) that serves as a versatile synthetic handle for late-stage functionalization .
Structural Causality & Regioselective Reactivity
The synthetic utility of 2-methyl-2,6-diazaspiro[1]octane lies in its regioselectivity. Because the N2 position is already capped with a methyl group, chemists can perform direct functionalization at the N6 position without the need for cumbersome protection/deprotection sequences.
However, the N6 amine is sterically hindered by the adjacent quaternary spiro-carbon. This steric bulk dictates the causality behind reagent selection:
-
In Cross-Couplings: Standard palladium catalysts often fail because the bulky spirocycle promotes competitive β-hydride elimination rather than the desired reductive elimination. This necessitates the use of specialized, electron-rich biaryl phosphine ligands (like RuPhos) to force the coupling of the hindered secondary amine .
-
In Amidations: Standard carbodiimides (e.g., EDC) are often insufficiently reactive. Uronium-based coupling agents (like HATU) are required to generate a highly reactive HOAt-ester intermediate capable of overcoming the steric shielding around the N6 position.
Functionalization Pathways
Figure 1: Divergent functionalization of the 2-Methyl-2,6-diazaspiro[1]octane core.
Validated Experimental Protocols
The following protocols represent self-validating systems; the inclusion of specific scavengers, bases, and temperature controls ensures high-fidelity conversions specifically tailored to the steric demands of the spirocyclic core.
Protocol A: Buchwald-Hartwig N-Arylation
Objective: Couple an unactivated aryl halide to the N6 position.
-
Preparation: In an oven-dried, septum-sealed vial under an argon atmosphere, combine the aryl halide (1.0 equiv) and 2-methyl-2,6-diazaspiro[1]octane (1.2 equiv).
-
Catalyst Loading: Add Pd2(dba)3 (0.03 equiv) and RuPhos (0.06 equiv). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L-Pd(0) species. RuPhos is explicitly chosen because its bulky structure facilitates reductive elimination of the sterically hindered spirocycle.
-
Base Addition: Add anhydrous Cs2CO3 (3.0 equiv). Causality: Cesium carbonate is a mild, bulky base that effectively deprotonates the coordinated amine without triggering unwanted side reactions common with stronger bases like NaOtBu.
-
Solvent & Heating: Suspend the mixture in anhydrous tert-butanol or 1,4-dioxane (0.3 M). Heat at 90 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install an electron-deficient heteroaryl group (e.g., pyrimidine) at the N6 position.
-
Reaction Assembly: Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous MeOH or DMF (0.25 M).
-
Amine Addition: Add 2-methyl-2,6-diazaspiro[1]octane (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge. As the SNAr reaction proceeds, HCl is generated. Without DIPEA, the HCl would protonate the N6 amine of the unreacted spirocycle, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
Execution: Stir the reaction at 80 °C for 12 hours. Monitor via LC-MS until the heteroaryl chloride is consumed.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with dichloromethane (3x), dry over Na2SO4 , and concentrate.
Protocol C: Sterically Hindered Amidation
Objective: Form an amide bond at the N6 position using a carboxylic acid.
-
Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature. Causality: This pre-activation step ensures the complete conversion of the acid into the highly reactive HOAt-ester before the hindered amine is introduced.
-
Coupling: Add 2-methyl-2,6-diazaspiro[1]octane (1.2 equiv) dropwise. Stir at room temperature for 4–6 hours.
-
Workup: Dilute with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.
Data Presentation: Physicochemical Property Optimization
Replacing a standard piperazine ring with the 2-methyl-2,6-diazaspiro[1]octane scaffold yields quantifiable improvements across multiple pharmacokinetic parameters. The table below summarizes the typical property shifts observed during hit-to-lead optimization campaigns , .
| Physicochemical Parameter | Standard Piperazine Core | 2-Methyl-2,6-diazaspiro[1]octane | Structural Causality / Rationale |
| Fraction sp³ ( Fsp3 ) | Low to Moderate | High (>0.85) | The quaternary spiro-carbon forces a perpendicular, 3D orientation of the two rings. |
| Aqueous Solubility | ~10 - 50 µM | >300 µM (Up to 350-fold increase) | 3D geometry disrupts flat crystal lattice packing, lowering the energy required for solvation. |
| Metabolic Stability (CL_int) | High Clearance (Prone to oxidation) | Low Clearance (Highly Stable) | Steric bulk and the lack of accessible, abstractable α-protons shield the core from CYP450 enzymes. |
| Target Selectivity (e.g., Kinases) | Often promiscuous | Highly Selective | The rigid vector projection of the spirocycle restricts conformational flexibility, enhancing lock-and-key fit. |
| hERG Liability | High (Strong binding) | Attenuated | Altered basicity and increased steric bulk prevent favorable binding within the hERG potassium channel. |
References
-
Identification and Profiling of a Novel Diazaspiro[1]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Journal of Medicinal Chemistry, 2021, 64(4), 2291-2309. URL:[Link]
-
Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development Journal of Medicinal Chemistry, 2019, 62(4), 2112-2126. URL:[Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Journal of Medicinal Chemistry, 2018, 61(12), 5367-5379. URL:[Link]
Sources
Application Notes and Protocols for the Use of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Fragment-Based Drug Discovery
Introduction: Embracing the Third Dimension in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development.[1] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity. These "fragments" are then optimized into potent leads through structure-guided strategies.[1] In recent years, a significant shift in fragment library design has been the "escape from flatland," a move away from predominantly flat, aromatic (sp²-rich) compounds towards more three-dimensional, saturated (sp³-rich) scaffolds.[2] These sp³-rich fragments offer several advantages, including improved physicochemical properties, better target engagement through defined spatial orientations, and access to novel chemical space.[2]
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a particularly valuable building block in this context.[3][4] Its inherent rigidity and defined three-dimensional structure make it an excellent starting point for developing potent and selective ligands.[3] This guide focuses on a specific derivative, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a readily accessible and synthetically tractable fragment ideal for FBDD campaigns. Its sp³-rich nature and the presence of two nitrogen atoms provide both a defined vector for interaction with target proteins and opportunities for chemical elaboration.
This document provides a comprehensive overview of the application of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in FBDD, from initial screening to hit validation and follow-up chemistry. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage the power of three-dimensional fragments in their discovery programs.
Part 1: Physicochemical Properties and Handling of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
The oxalate salt of 2-Methyl-2,6-diazaspiro[3.4]octane is typically a crystalline solid, which aids in its handling and weighing compared to the parent amine. The oxalate moiety also generally improves aqueous solubility, a critical factor for biophysical screening assays.
| Property | Value (Estimated) | Source/Justification |
| Molecular Formula | C₉H₁₆N₂O₄ | Calculated |
| Molecular Weight | 216.24 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for oxalate salts of amines |
| Aqueous Solubility | >10 mM | Estimated based on similar spirocyclic amine oxalates and general properties of oxalate salts.[5] |
| Lipophilicity (cLogP) | < 1.0 | Estimated for the parent amine, consistent with "Rule of Three" for fragments. |
| Hydrogen Bond Donors | 1 (from the secondary amine) | Calculated |
| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | Calculated |
Protocol 1.1: Preparation of Stock Solutions for Screening
Accurate and consistent preparation of stock solutions is paramount for a successful screening campaign.
Materials:
-
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water or desired screening buffer
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate storage vials
Procedure:
-
Primary Stock Solution (100 mM in DMSO):
-
Accurately weigh the required amount of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Intermediate and Working Solutions:
-
For most screening assays, an intermediate dilution in DMSO is prepared first, followed by a final dilution in the aqueous screening buffer.
-
Important: The final concentration of DMSO in the assay should be kept constant across all samples and should ideally be below 1% (v/v) to minimize its impact on protein stability and binding interactions.
-
Prepare fresh working solutions in aqueous buffer on the day of the experiment.
-
Part 2: Primary Fragment Screening Methodologies
The low molecular weight and expected weak binding affinity of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate make biophysical methods the preferred choice for primary screening. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.[1]
Section 2.1: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor surface.[6][7] Its real-time nature provides valuable information on binding kinetics.[6]
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface, and any binding event causes a change in the refractive index at the surface, which is detected as a response in resonance units (RU).
Workflow Diagram:
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein of high purity and concentration
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
2-Methyl-2,6-diazaspiro[3.4]octane oxalate working solution (e.g., 100 µM in running buffer)
-
Running buffer (e.g., HBS-EP+, with matched DMSO concentration)
Procedure:
-
Target Immobilization:
-
Immobilize the target protein on the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization density to maximize the signal for low molecular weight fragments.[8]
-
Include a reference flow cell (e.g., activated and deactivated with ethanolamine) to subtract non-specific binding and bulk refractive index changes.
-
-
Primary Screen:
-
Equilibrate the system with running buffer.
-
Inject the 2-Methyl-2,6-diazaspiro[3.4]octane oxalate working solution (typically at a single high concentration, e.g., 100 µM) over the target and reference surfaces.[8]
-
Monitor the binding response in real-time. A steady-state response indicates a binding event.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
A positive, concentration-dependent response is indicative of a potential hit.
-
Typical SPR Binding Data:
| Parameter | Typical Value for a Fragment Hit |
| Screening Concentration | 50 - 200 µM |
| Expected Affinity (K_D) | 10 µM - 10 mM |
| Response Units (RU) | 5 - 50 RU |
| Binding Kinetics | Fast on-rate, fast off-rate |
Section 2.2: Nuclear Magnetic Resonance (NMR) Screening
NMR spectroscopy is another powerful technique for fragment screening, offering detailed structural information about the binding event.[9] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for identifying weak binders.[9][10]
Principle: In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, only the signals from the binding fragment remain.[9][11]
Principle Diagram:
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein solution (e.g., 10-20 µM) in a deuterated buffer
-
2-Methyl-2,6-diazaspiro[3.4]octane oxalate stock solution
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Reference Sample: Fragment solution in the deuterated buffer.
-
Protein Sample: A mixture of the target protein (e.g., 20 µM) and the fragment (e.g., 1 mM) in the same deuterated buffer. A high ligand-to-protein ratio (e.g., 50:1) is typical.[12]
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the reference sample to confirm the fragment's chemical shifts.
-
For the protein sample, acquire an STD-NMR experiment. This involves collecting two spectra: one with on-resonance irradiation of the protein (e.g., at -0.1 ppm) and one with off-resonance irradiation (e.g., at 40 ppm).[12]
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the protons of 2-Methyl-2,6-diazaspiro[3.4]octane confirms its binding to the target protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein.
-
Part 3: Hit Validation and Structural Biology
A positive result from a primary screen is just the first step. The binding event must be validated, and ideally, the binding mode elucidated through structural biology techniques like X-ray crystallography.
Section 3.1: X-ray Crystallography for Structural Elucidation
Obtaining a co-crystal structure of the fragment bound to the target protein is the gold standard in FBDD. It provides a detailed, three-dimensional view of the binding site and the key interactions, which is invaluable for guiding subsequent hit-to-lead optimization.[13][14]
Principle: Crystals of the target protein are grown in the presence of the fragment (co-crystallization) or are soaked in a solution containing the fragment. The resulting co-crystal is then subjected to X-ray diffraction to determine the three-dimensional structure of the protein-fragment complex.
Workflow Diagram:
Materials:
-
Purified and concentrated target protein suitable for crystallization
-
Crystallization screens and plates
-
2-Methyl-2,6-diazaspiro[3.4]octane oxalate solution
-
Cryoprotectant
-
Access to an X-ray diffraction facility
Procedure:
-
Crystal Soaking (preferred for initial trials):
-
Grow crystals of the apo-protein (protein without any ligand).
-
Prepare a soaking solution containing the fragment at a relatively high concentration (e.g., 2 mM) in a cryoprotectant-compatible buffer.[15]
-
Transfer the apo-crystals into the soaking solution and incubate for a defined period (e.g., 2-48 hours).[15]
-
-
Co-crystallization:
-
Mix the target protein with a molar excess of the fragment prior to setting up crystallization trials.
-
Screen a wide range of crystallization conditions to identify those that yield co-crystals.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure to visualize the electron density for the bound fragment.
-
Part 4: Fragment Elaboration and Lead Optimization
Once a validated hit with a known binding mode is identified, the next step is to improve its potency and selectivity through chemical modifications. The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold is well-suited for this, offering clear vectors for chemical elaboration.
The secondary amine at the 6-position is the most readily functionalizable handle for fragment "growing." This allows for the introduction of new chemical moieties that can form additional interactions with the target protein, thereby increasing binding affinity.
Potential Elaboration Vectors:
A successful example of elaborating the 2,6-diazaspiro[3.4]octane core can be found in the development of potent antitubercular agents.[3][4] In this work, various substituents were introduced at the secondary amine to explore the surrounding chemical space and optimize biological activity.[3][4] This case study demonstrates the synthetic tractability and therapeutic potential of this valuable scaffold.
Conclusion
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a promising fragment for FBDD campaigns, offering a unique three-dimensional starting point for the discovery of novel therapeutics. Its favorable physicochemical properties and clear vectors for chemical elaboration make it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a comprehensive framework for the successful application of this fragment, from initial screening to hit validation and lead optimization. By embracing such sp³-rich scaffolds, researchers can expand their exploration of chemical space and increase the likelihood of discovering next-generation medicines.
References
- [SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025). URL not available]
- [Chapter 7: Fragment and Low Molecular Weight Compound Analysis. The Royal Society of Chemistry. (n.d.). URL not available]
- [Saturation transfer difference NMR for fragment screening. PubMed. (n.d.). https://pubmed.ncbi.nlm.nih.gov/26451996/]
- [Fragment Screening by Surface Plasmon Resonance. (2010). PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812490/]
- [SPR-based fragment screening: advantages and applications. (2007). PubMed. https://pubmed.ncbi.nlm.nih.gov/17999516/]
- [Fragment screening by ligand observed nmr. (n.d.). Bruker. https://www.bruker.com/en/products-and-solutions/mr/nmr-software/nmr-applications/small-molecule-nmr/fragment-based-screening.html]
- [Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. https://www.biorxiv.org/content/10.1101/2020.12.23.424105v1]
- [Fragment based screening by STD NMR - from soluble targets to GPCRs. (n.d.). URL not available]
- [Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057039/]
- [Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. (2019). Frontiers. https://www.frontiersin.org/articles/10.3389/fmolb.2019.00031/full]
- [A combined fragment-based virtual screening and STD-NMR approach for the identification of E-cadherin ligands. (2021). PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579047/]
- [Fragment-based drug discovery: A graphical review. (2025). URL not available]
- [Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PubMed. https://pubmed.ncbi.nlm.nih.gov/36986299/]
- [Achieving Efficient Fragment Screening at XChem Facility at Diamond Light Source. (2021). iNext-Discovery. https://inext-discovery.
- [2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. (n.d.). PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/15107449]
- [Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (n.d.). CORE. https://core.ac.uk/download/pdf/81135439.pdf]
- [6-Methyl-2,6-diazaspiro[3.4]octane. (n.d.). ChemScene. https://www.chemscene.com/products/6-Methyl-2,6-diazaspiro-3.
- [Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). URL not available]
- [Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). URL not available]
- [Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. https://www.researchgate.net/publication/269911367_Synthesis_of_Orthogonally_Protected_26-Diazaspiro35nonane_and_26-Diazaspiro34octane_Analogues_as_Versatile_Building_Blocks_in_Medicinal_Chemistry]
- [From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. (2025). PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11494056/]
- [Stepan Specialty Chemicals & Ingredients – Trusted DKSH B2B Supplier. (n.d.). URL not available]
- [Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites. (2022). Journal of Medicinal Chemistry. https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01289]
- [Facile synthesis of 2-azaspiro[3.4]octane. (2019). RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00262a]
- [Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. https://www.mdpi.com/1420-3049/28/6/2529]
- [2-Oxa-6-azaspiro[3.4]octane hemioxalate. (2026). Advanced ChemBlocks. https://www.achemblock.
- [2-Oxa-6-azaspiro[3.4]octane hemioxalate. (n.d.). Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/mfcd/mfcd22422280]
- [CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate. (n.d.). CymitQuimica. https://www.cymitquimica.com/cas/1408075-00-2]
- [6-Azaspiro[3.4]octane oxalate(2:1). (n.d.). Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/mfcd/mfcd22123303]
- [Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2016). ResearchGate. https://www.researchgate.
- [2-Oxa-6-azaspiro[3.4]octane oxalate. (n.d.). PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/72208051]
- [The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. (2021). MDPI. https://www.mdpi.com/1422-8599/24/1/18]
- [Aqueous solubility of selected metal oxalates. (2016). ResearchGate. https://www.researchgate.
- [Methyl oxalate - Hazardous Agents. (n.d.). Haz-Map. https://haz-map.com/Agents/10041]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 9. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 10. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. A combined fragment-based virtual screening and STD-NMR approach for the identification of E-cadherin ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 14. researchgate.net [researchgate.net]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. The unique three-dimensional structure of the 2,6-diazaspiro[3.4]octane core makes it a compelling building block in medicinal chemistry, but its synthesis can present specific hurdles.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smoother and more efficient synthetic workflow.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2,6-diazaspiro[3.4]octane derivatives. Each issue is presented with potential causes and actionable solutions based on established synthetic protocols and chemical principles.
Problem 1: Low or No Yield of the Spirocyclic Core
You are attempting the key spirocyclization step, for instance, a [3+2] cycloaddition or an intramolecular cyclization, but are observing minimal to no formation of the desired 2,6-diazaspiro[3.4]octane product.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Explanation & Actionable Solutions |
| Inefficient Cyclization Conditions | The energy barrier for the intramolecular cyclization may not be overcome. Solutions: Increase the reaction temperature in increments of 10 °C. If using a base to promote cyclization, consider screening alternative bases (e.g., K₂CO₃, DBU, or potassium tert-butoxide). For acid-catalyzed cyclizations, a stronger or weaker acid might be necessary depending on the substrate's sensitivity. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can often facilitate these reactions.[3] |
| Steric Hindrance | Bulky substituents on the precursor can sterically hinder the cyclization process. Solutions: If possible, redesign the synthetic route to introduce bulky groups after the formation of the spirocyclic core. Alternatively, using a less sterically demanding protecting group during the cyclization step might be beneficial. |
| Incorrect Stoichiometry or Reagent Quality | Inaccurate measurement of reagents or degradation of key reactants can lead to failed reactions. Solutions: Verify the stoichiometry of all reactants. Use freshly opened or purified reagents, especially for moisture-sensitive compounds like organometallics or strong bases. |
| Formation of Stable Intermediates | The reaction may be stalling at a stable intermediate before the final ring closure. Solutions: Attempt to isolate and characterize the intermediate to understand the reaction's progress. A change in reaction conditions, such as a different solvent or the addition of an additive, might be required to push the reaction to completion. |
Problem 2: Formation of Significant Side Products
Your reaction yields a complex mixture, with the desired product being a minor component.
| Potential Cause | Explanation & Actionable Solutions |
| Intermolecular Reactions | Instead of the desired intramolecular cyclization, intermolecular reactions between precursor molecules can lead to oligomers or polymers. Solutions: Perform the reaction under high dilution conditions to favor intramolecular processes. This can be achieved by slowly adding the precursor to the reaction mixture over an extended period. |
| Protecting Group Instability | The protecting groups on the nitrogen atoms may be unstable under the reaction conditions, leading to a cascade of side reactions. Solutions: Re-evaluate your protecting group strategy. Ensure the chosen protecting groups are stable to the reaction conditions for the cyclization step. For instance, if your reaction is base-catalyzed, an acid-labile protecting group like Boc might be more suitable than a base-labile one. |
| Rearrangement or Elimination Reactions | The reaction conditions might be promoting undesired rearrangement or elimination pathways. Solutions: Lowering the reaction temperature can often minimize these side reactions. If a strong base is being used, switching to a milder, non-nucleophilic base could be beneficial. |
Problem 3: Difficulties in Product Purification
The desired 2,6-diazaspiro[3.4]octane derivative is challenging to isolate from the crude reaction mixture.
| Potential Cause | Explanation & Actionable Solutions |
| Similar Polarity of Product and Impurities | The product and major impurities may have very similar polarities, making separation by standard column chromatography difficult. Solutions: Optimize your chromatography conditions. Experiment with different solvent systems, including ternary mixtures, or consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC can offer higher resolution for particularly challenging separations. |
| Product Solubility Issues | The product may be highly soluble in the aqueous phase during workup, leading to significant loss. Solutions: Before discarding the aqueous layer, perform a test extraction with a small amount of a different organic solvent to check for product presence. If the product is indeed water-soluble, extensive extraction with a more polar organic solvent (e.g., ethyl acetate or dichloromethane) will be necessary. Salting out the aqueous layer with NaCl or (NH₄)₂SO₄ can also help to drive the product into the organic phase. |
| Formation of Diastereomers | If a new stereocenter is formed during the synthesis, the product may exist as a mixture of diastereomers which can be difficult to separate. Solutions: Diastereomers can sometimes be separated by careful column chromatography. If this is not feasible, consider converting the diastereomeric mixture into a new derivative that might be more easily separable. Alternatively, explore stereoselective synthetic routes to control the formation of a single diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route to the 2,6-diazaspiro[3.4]octane core?
A1: A frequently employed and effective method is the [3+2] cycloaddition reaction.[4][5] This approach often starts with a substituted azetidine precursor which then reacts with an appropriate three-atom component to form the five-membered ring. For example, the reaction of an N-protected 3-methyleneazetidine with an azomethine ylide precursor can directly lead to the 2,6-diazaspiro[3.4]octane scaffold.[2] This method is often favored for its convergence and ability to build complexity relatively quickly.
Q2: How do I choose the right protecting groups for the nitrogen atoms?
A2: The choice of protecting groups is crucial and should be guided by the overall synthetic strategy. An orthogonal protecting group strategy is highly recommended to allow for selective deprotection and functionalization of the two nitrogen atoms.[6] A common and effective pairing is the use of a Boc (tert-butyloxycarbonyl) group, which is acid-labile, and a Cbz (carboxybenzyl) or Bn (benzyl) group, which can be removed by hydrogenolysis.[1] This allows for the selective modification of one nitrogen while the other remains protected.
| Protecting Group | Common Removal Conditions | Stability |
| Boc | Acidic conditions (e.g., TFA, HCl in dioxane) | Stable to hydrogenolysis and mild base. |
| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
Q3: My intramolecular cyclization to form the azetidine ring is failing. What should I consider?
A3: The formation of the four-membered azetidine ring can be challenging due to ring strain. If an intramolecular nucleophilic substitution is being employed, ensure you have a good leaving group (e.g., tosylate, mesylate, or a halide). The reaction often requires a strong, non-nucleophilic base to deprotonate the amine without competing in the substitution reaction. Additionally, as mentioned in the troubleshooting guide, high dilution conditions are often necessary to favor the intramolecular pathway over intermolecular polymerization.[3]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Some specific points to consider for these syntheses include:
-
Use of Strong Bases: Reagents like sodium hydride or potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenolysis: When removing Cbz or Bn protecting groups using hydrogen gas and a palladium catalyst, ensure the setup is properly sealed and purged to prevent the formation of explosive mixtures of hydrogen and air. The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry.
-
Solvent Hazards: Be aware of the specific hazards associated with the solvents being used, such as the flammability of THF and diethyl ether, and the toxicity of dichloromethane and DMF.
Q5: How can I monitor the progress of my reactions effectively?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most of the reactions involved in the synthesis of 2,6-diazaspiro[3.4]octane derivatives. It is advisable to use a combination of visualization techniques, such as UV light and a chemical stain (e.g., potassium permanganate or ninhydrin for amines), to ensure all components are being observed. For more complex reaction mixtures or for reactions that are difficult to follow by TLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for tracking the consumption of starting materials and the formation of the desired product and any byproducts.
References
-
Selvita S.A. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available at: [Link]
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]
-
Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]
-
Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. The information is structured to provide not just solutions, but also the underlying chemical principles to empower researchers in optimizing their synthetic routes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering a systematic approach to identifying and resolving issues.
Question 1: My overall yield of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of spirocyclic diamines like 2-Methyl-2,6-diazaspiro[3.4]octane can arise from several stages of the process, from the initial cyclization to the final salt formation and isolation.[1] A systematic evaluation of each step is crucial.
Potential Causes & Recommended Actions:
-
Incomplete Cyclization: The formation of the diazaspiro[3.4]octane core is the critical yield-determining step.
-
Monitoring the Reaction: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the consumption of starting materials.[1]
-
Reaction Time and Temperature: If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1] Be mindful that excessive heat can lead to decomposition.
-
Reagent Stoichiometry: Precisely measure all reagents, particularly the limiting ones. Inconsistent stoichiometry can lead to incomplete reactions or the formation of side products.[1]
-
-
Suboptimal Oxalate Salt Formation: The conversion of the freebase to the oxalate salt is critical for purification and stability.
-
Solvent Choice: The choice of solvent for the salt formation is crucial. Isopropyl alcohol (IPA) is often effective for precipitating oxalate salts of amines.[2] The use of a co-solvent like ether can sometimes enhance precipitation.[2]
-
Stoichiometry of Oxalic Acid: Ensure the use of at least one equivalent of anhydrous oxalic acid. Excess acid can often be removed during recrystallization.[2]
-
Temperature: Cooling the solution after adding oxalic acid can promote crystallization and improve the isolated yield.
-
-
Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps.
-
Aqueous Solubility: Check the aqueous layers during extraction for any dissolved product, especially if the diamine is protonated.
-
Chromatography: If column chromatography is used for the freebase, ensure the solvent system provides good separation without causing product degradation on the stationary phase.
-
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer: Side product formation is a common challenge in multi-step syntheses. Identifying the structure of the impurities is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Incomplete Cyclization Products: The presence of partially cyclized intermediates is a common issue.
-
Identification: These can often be identified by LC-MS, looking for masses corresponding to reaction intermediates.
-
Mitigation: As mentioned previously, optimizing reaction time, temperature, and stoichiometry can drive the reaction to completion.
-
-
Oligomerization/Polymerization: Under certain conditions, starting materials can polymerize.
-
Identification: This often appears as a baseline smear on TLC or as a broad, unresolved peak in LC-MS.
-
Mitigation: Control the reaction concentration and temperature. Slow addition of reagents can sometimes minimize polymerization.
-
-
Oxidation Products: The free amine can be susceptible to oxidation.
-
Identification: Look for unexpected changes in color or the appearance of new, more polar spots on TLC.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Question 3: The final oxalate salt is difficult to crystallize or precipitates as an oil. What can I do to obtain a crystalline solid?
Answer: The physical form of the final product is critical for handling, purity, and stability. Oiling out is a common issue when forming amine salts.
Troubleshooting Crystallization:
-
Solvent System: The choice of solvent is paramount.
-
Solvent Screening: If IPA is not effective, a systematic screen of other solvents (e.g., ethanol, acetonitrile) or solvent mixtures may be necessary.[1]
-
Anhydrous Conditions: Ensure that the solvents and the oxalic acid are anhydrous, as water can sometimes inhibit crystallization or lead to the formation of hydrates.[2]
-
-
Seeding:
-
Induce Crystallization: If a small amount of crystalline material has been previously obtained, adding a seed crystal to a supersaturated solution can induce crystallization.
-
-
Trituration:
-
Induce Solidification: If an oil is obtained, it can sometimes be solidified by trituration with a non-polar solvent like ether or hexane.[2] This involves repeatedly stirring the oil with the solvent to encourage crystal formation.
-
-
Slow Cooling:
-
Promote Crystal Growth: Allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, can promote the formation of well-defined crystals rather than an amorphous solid or oil.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of oxalic acid in this synthesis?
A1: Oxalic acid serves several important functions in the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate:
-
Salt Formation: As a dicarboxylic acid, oxalic acid readily forms salts with basic amines.[3] This is a crucial step for the purification and isolation of the final product. The resulting oxalate salt is typically a stable, crystalline solid that is easier to handle than the freebase, which may be a liquid or a low-melting solid.[4][5]
-
Purification: The process of forming the oxalate salt and subsequent recrystallization is an effective method for purifying the diamine, as impurities often remain in the mother liquor.
-
Improved Physicochemical Properties: Converting the freebase to a salt can improve its physicochemical properties, such as solubility and stability, which is particularly important in drug development.[3]
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of spectroscopic and analytical techniques should be used to confirm the structure and purity of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the spirocyclic core and the presence of the methyl group.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the protonated freebase.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H bonds in the protonated amine and the carboxylate groups of the oxalate.
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the oxalate salt to confirm its stoichiometry.
-
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline salt.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed, with particular attention to the following:
-
Oxalic Acid: Oxalic acid is toxic and corrosive.[2] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Amines: The diamine product and its precursors may be irritating or harmful. Handle with care and avoid direct contact.
III. Experimental Protocols & Data
Optimized Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Freebase
This protocol is a generalized procedure and may require optimization based on the specific starting materials and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate precursor for the spirocyclization in a suitable solvent (e.g., toluene, THF).[6][7]
-
Reagent Addition: Add the necessary reagents for the cyclization reaction. This step is highly dependent on the chosen synthetic route. For example, a reductive amination approach might involve the addition of an amine and a reducing agent like sodium triacetoxyborohydride.[7]
-
Heating and Monitoring: Heat the reaction mixture to the optimal temperature (this may range from room temperature to reflux, depending on the specific method) and monitor the reaction progress by TLC or LC-MS.[1][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude 2-Methyl-2,6-diazaspiro[3.4]octane freebase.
Formation and Purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
-
Dissolution: Dissolve the crude freebase in a minimal amount of a suitable solvent, such as isopropyl alcohol (IPA).[2]
-
Oxalic Acid Addition: Prepare a solution of one equivalent of anhydrous oxalic acid in the same solvent and add it dropwise to the stirred solution of the freebase.
-
Precipitation: The oxalate salt should begin to precipitate. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold solvent.
-
Recrystallization (if necessary): For further purification, recrystallize the oxalate salt from a suitable solvent or solvent mixture.
-
Drying: Dry the purified 2-Methyl-2,6-diazaspiro[3.4]octane oxalate under vacuum to a constant weight.
| Parameter | Recommended Condition | Potential Impact on Yield |
| Cyclization Solvent | Toluene, THF, or other appropriate aprotic solvents | Solvent polarity can influence reaction rate and side product formation.[1] |
| Reducing Agent (for reductive amination) | Sodium triacetoxyborohydride, Sodium borohydride | The choice of reducing agent can affect selectivity and yield.[7] |
| Salt Formation Solvent | Isopropyl alcohol (IPA), Ethanol | Affects the solubility of the salt and the efficiency of precipitation.[2] |
| Oxalic Acid Stoichiometry | 1.0 - 1.1 equivalents | Insufficient acid will result in incomplete salt formation. |
| Crystallization Temperature | 0 - 5 °C | Lower temperatures generally increase the yield of precipitated salt. |
IV. Visualizing the Workflow
Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields.
General Synthesis Workflow
Caption: General workflow for the synthesis.
V. References
-
BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC.
-
Synthesis of Amides and Salts of Oxalic Acid and Their Use as Plant Growth Regulators.
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143.
-
Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI. (2022, January 10).
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. (2022, December 12).
-
(PDF) Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. ResearchGate. (2022, January 10).
-
A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene -2,6-diazaspiro [3.4]octane-1,5-diones. ResearchGate.
-
2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. PubChem.
-
Forming oxalte salts of amines. Sciencemadness.org. (2009, July 25).
-
Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(12), 1937-1939.
-
Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. (2025, August 7).
-
The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. PubMed. (2017, February 21).
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC.
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
-
Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv.
-
Kelleher, F., & Kelly, S. (2010). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin.
-
2-Methyl-2,6-diazaspiro[3.4]octane. Sigma-Aldrich.
-
2-Methyl-2,6-diazaspiro[3.4]octane. Sigma-Aldrich.
-
Oxalic acid, dimethyl ester. Organic Syntheses Procedure.
-
6-Methyl-2,6-diazaspiro[3.4]octane. ChemScene.
-
2-Oxa-6-azaspiro[3.4]octane hemioxalate. Advanced ChemBlocks.
-
SAFETY DATA SHEET. Fisher Scientific.
-
1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
-
Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. (2003, February 15).
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate.
-
A Separations and Purification Process for Improving Yields and Meeting Fuel Contaminant Specifications for High-Octane Gasoline. OSTI.
-
Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
-
Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. PMC.
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. (2025, December 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 5. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Diazaspiro[3.4]octane Synthesis & Troubleshooting
Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the complex chemical realities of working with diazaspiro[3.4]octane compounds.
These sp3-rich scaffolds are highly sought-after bioisosteres for piperazine and morpholine, offering increased conformational rigidity, improved lipophilic ligand efficiency (LLE), and superior DMPK profiles in drug discovery 1[1]. However, constructing the all-carbon quaternary center and managing the inherent ring strain of the azetidine moiety presents significant synthetic challenges. This guide moves beyond standard protocols to explain the causality behind side reactions and provides self-validating methodologies to ensure your success.
Synthetic pathways to diazaspiro[3.4]octanes and common side reaction divergence points.
Frequently Asked Questions & Troubleshooting
Issue 1: Azetidine Ring Opening During Deprotection
Q: I am losing my spirocyclic core during the removal of the N-Boc protecting group. Mass spectrometry shows a product with a mass +18 Da (addition of water) or +114 Da (addition of TFA). Why is this happening?
The Causality: The 4-membered azetidine ring possesses substantial angular and torsional strain (~26 kcal/mol). When you expose the compound to harsh acidic conditions (e.g., neat Trifluoroacetic Acid (TFA) at room temperature), the azetidine nitrogen becomes heavily protonated. This protonation weakens the adjacent C-N bonds at the spiro-quaternary center. Ambient nucleophiles—such as trace water or the trifluoroacetate anion itself—can attack this highly strained spiro-carbon. The ring opens to relieve the strain, irreversibly destroying your architecture and yielding an acyclic amino-alcohol or amino-ester side product 2[2].
The Solution: Transition from TFA to strictly controlled, anhydrous HCl in dioxane at 0 °C. The chloride ion is a poorer nucleophile in this context compared to water/TFA mixtures, and the lowered thermal energy prevents the activation barrier for ring-opening from being breached.
Table 1: Impact of Deprotection Conditions on 2,6-Diazaspiro[3.4]octane Integrity
| Deprotection Condition | Target Cleavage | Yield of Desired Product | Ring-Opened Side Product (%) | Scientific Recommendation |
| 50% TFA in DCM, 25°C, 4h | N-Boc | 65% | 25% | Avoid. High risk of strain-release ring opening. |
| 4M HCl in Dioxane, 0°C, 2h | N-Boc | 92% | < 2% | Preferred. Mild, anhydrous conditions preserve the core. |
| Pd/C, H2 (1 atm), MeOH, 12h | N-Benzyl | 98% | 0% | Standard. Safe for the azetidine ring. |
| Pd(OH)2/C, H2 (50 psi), EtOH | N-Benzyl | 85% | 5% (over-reduction) | Caution. Use only for sterically hindered substrates. |
Issue 2: Over-Alkylation and Regioselectivity
Q: When attempting to functionalize one nitrogen of the 2,6-diazaspiro[3.4]octane core, I am isolating significant amounts of dialkylated or quaternized side products. How do I control this?
The Causality: The two secondary amines in the unprotected diazaspiro[3.4]octane core are in close spatial proximity. Once one nitrogen is alkylated, the resulting tertiary amine remains highly nucleophilic. In fact, the inductive electron-donating effect of the new alkyl group can marginally increase the electron density on the core, making the molecule prone to rapid over-alkylation or quaternization if steric bulk is insufficient.
The Solution: You must utilize an orthogonal protection strategy 3[3]. Synthesize the core with a Boc group on the azetidine nitrogen and a Benzyl (Bn) group on the pyrrolidine nitrogen. The bulky Boc group sterically and electronically shields the core, allowing you to selectively deprotect and functionalize one vector at a time without cross-reactivity.
Orthogonal deprotection logic highlighting safe pathways versus ring-opening risks.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, the following protocols incorporate mandatory validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Multigram Synthesis of Core via[3+2] Cycloaddition
Direct alkylation to form the quaternary center often leads to elimination (E2) side reactions due to extreme steric hindrance. The [3+2] cycloaddition of an azomethine ylide to an exocyclic double bond bypasses this by forming two bonds simultaneously in a concerted manner 4[4].
-
Ylide Generation: Dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous DCM at 0 °C. Add a catalytic amount of Trifluoroacetic acid (0.1 eq) to generate the azomethine ylide.
-
Validation Check: The solution must remain completely transparent. Any milky turbidity indicates moisture contamination, which will prematurely quench the ylide. Discard and restart with strictly anhydrous solvents if turbid.
-
-
Cycloaddition: Slowly dropwise add the α,β-unsaturated ester intermediate (1.0 eq) derived from N-Boc-azetidin-3-one5[5]. Maintain the temperature strictly below 25 °C.
-
Validation Check: Monitor the internal temperature. Exceeding 25 °C triggers competitive polymerization of the ylide.
-
-
Quench & Isolate: After 12 hours, quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate.
-
Validation Check: Spot the crude mixture on a silica TLC plate. The desired spirocyclic product must stain bright orange with Dragendorff's reagent (confirming the presence of the newly formed tertiary amine).
-
Protocol 2: Mild Acidic Boc-Deprotection (Avoiding Ring Opening)
-
Acidic Cleavage: Dissolve the orthogonally protected 2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous DCM (0.1 M) and cool to exactly 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (10 eq).
-
Validation Check: Observe the reaction visually. Gentle gas evolution (CO2) should occur. The cessation of bubbling (typically after 90-120 minutes) is your primary kinetic indicator that the deprotection is complete.
-
-
Concentration: Remove the solvent under reduced pressure at a bath temperature not exceeding 25 °C.
-
Neutralization: Resuspend the resulting hydrochloride salt in DCM and wash with saturated aqueous NaHCO3.
-
Validation Check: Test the aqueous layer with pH paper. It must read between 8.0 and 8.5. Over-basification (pH > 10) can lead to intermolecular cross-linking of the free amines during subsequent concentration.
-
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digital.csic.es [digital.csic.es]
- 3. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
Welcome to the technical support center for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this valuable spirocyclic building block. Here, we address common challenges encountered during its purification, providing in-depth, experience-driven advice and detailed protocols to enhance the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate?
A1: Impurities can arise from unreacted starting materials, side-products from the synthetic route, and decomposition. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the spirocyclic core.
-
Diastereomers or Regioisomers: The formation of the spirocenter can sometimes lead to the generation of stereoisomers that are challenging to separate.[1]
-
Residual Solvents: Solvents used in the synthesis or workup can be trapped in the crystal lattice.
-
Excess Oxalic Acid or Free Amine: Incomplete salt formation or inaccurate stoichiometry can lead to the presence of either the free acid or the free base.
-
Byproducts from Ring Formation/Closure: The specific byproducts will be highly dependent on the synthetic strategy employed.
Q2: How can I assess the purity of my 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Elemental Analysis (CHN): To confirm the elemental composition of the oxalate salt.
Q3: My purified product is an oil or a sticky solid, not a crystalline powder. What should I do?
A3: This is a common issue when purifying amine salts. It often indicates the presence of impurities or residual solvent. Trying to induce crystallization by adding a non-polar solvent like hexanes and scratching the flask with a glass rod can be effective. Alternatively, repeated dissolution in a minimal amount of a polar solvent followed by evaporation (stripping) with a less polar solvent like toluene can help remove residual water or other volatile impurities and promote crystallization.[2]
Q4: What is the recommended storage condition for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate?
A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is advisable.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate.
Issue 1: Low Purity After Initial Precipitation/Crystallization
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | Perform a recrystallization from a suitable solvent system. The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at room temperature or below.[3] |
| Incorrect Stoichiometry of Oxalic Acid | Ensure a 1:1 molar ratio of 2-Methyl-2,6-diazaspiro[3.4]octane to oxalic acid. An excess of oxalic acid can be removed by washing the solid with a solvent in which the oxalate salt is sparingly soluble, but oxalic acid is more soluble (e.g., cold isopropanol). |
| Presence of Diastereomers | If diastereomers are present, recrystallization may not be sufficient. Flash column chromatography of the free base before salt formation may be necessary for separation.[1] |
Issue 2: Poor Crystal Formation or Oiling Out
| Possible Cause | Troubleshooting Steps |
| High Concentration of Impurities | Purify the crude free base by column chromatography before attempting salt formation and crystallization. |
| Residual Water or Solvent | Dissolve the oily product in a suitable solvent (e.g., ethanol) and add a solvent in which the product is insoluble but water is miscible (e.g., toluene), then remove the solvents under reduced pressure. This azeotropic removal of water can facilitate crystallization.[2] |
| Rapid Cooling | Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath to encourage the formation of larger, purer crystals. |
| Inappropriate Solvent System | Screen a range of solvents for recrystallization. Good starting points for amine oxalate salts include ethanol, methanol, isopropanol, or mixtures with water or ethers. |
Issue 3: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Using an Excessive Amount of Solvent | Use the minimum amount of hot solvent necessary to fully dissolve the solid. |
| Product is Too Soluble in the Chosen Solvent | If the product remains soluble even at low temperatures, consider using a solvent mixture. Dissolve the compound in a good solvent (e.g., methanol) and then add a poor solvent (e.g., diethyl ether or hexanes) dropwise until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear and allow it to cool slowly. |
| Premature Crystallization During Hot Filtration | If hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing on the filter. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition.
-
-
Analysis:
-
Inject the sample and integrate the peak areas to determine the percentage purity.
-
Protocol 2: Recrystallization of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. Ethanol, isopropanol, or methanol-water mixtures are often good starting points. The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.[3]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude oxalate salt and a small amount of the chosen solvent.
-
Heat the mixture to boiling with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
-
Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]
-
Recrystallisation. University of Calgary. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. Available at: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]
-
How to recrystallize an amine compound that is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]
-
Recrystallization. University of Missouri-St. Louis. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]
Sources
Technical Support Center: Troubleshooting N-Alkylation of Diazaspiro[3.4]octane Scaffolds
Welcome to the Support Portal
Diazaspiro[3.4]octanes (such as the 2,6- and 1,6-isomers) are privileged, high-Fsp³ spirocyclic scaffolds widely utilized in medicinal chemistry to enhance metabolic stability, aqueous solubility, and target selectivity[1]. However, functionalizing these rigid, sterically demanding diamines—particularly via N-alkylation—presents unique synthetic hurdles.
As a Senior Application Scientist, I have designed this technical guide to address the most common failure modes in spirocycle N-alkylation: over-alkylation, poor conversion due to steric hindrance, and competing elimination reactions.
Workflow: N-Alkylation Decision Tree
Decision tree for troubleshooting N-alkylation of diazaspiro[3.4]octane scaffolds.
Troubleshooting Guide & FAQs
Q1: I am observing significant over-alkylation (quaternization) when reacting 2,6-diazaspiro[3.4]octane with an alkyl halide. How can I achieve selective mono-alkylation? Causality: The secondary amines in spirocyclic systems are highly nucleophilic. Once mono-alkylated, the resulting tertiary amine often remains sufficiently nucleophilic to undergo a second substitution (the "runaway train" of amine alkylation), leading to quaternary ammonium salts[2]. Solution:
-
Orthogonal Protection: Ensure one of the nitrogen atoms is protected. A standard approach is using orthogonally protected building blocks (e.g., 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane)[3].
-
Switch to Reductive Amination: If you are starting with a deprotected secondary amine, reductive amination is the most reliable method to prevent over-alkylation. The intermediate imine/iminium ion is reduced to the tertiary amine, which does not react further with the carbonyl electrophile under these conditions[2].
Q2: My direct N-alkylation of the 1,6-diazaspiro[3.4]octane scaffold is giving very low conversion (<20%), even with prolonged heating. What is causing this? Causality: The 1,6-diazaspiro[3.4]octane system features a nitrogen (N1) directly adjacent to the spiro quaternary carbon. This creates a highly sterically hindered environment that severely retards the rate of an SN₂ displacement[4]. Solution:
-
Finkelstein Catalysis: If using an alkyl chloride or bromide, add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The in situ generated alkyl iodide is a vastly superior electrophile for hindered nucleophiles[5].
-
Solvent Optimization: Switch to a strongly polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the amine.
-
Alternative Electrophile: If steric bulk on both the amine and the alkylating agent is too high, consider synthesizing the target via an amide coupling followed by reduction (e.g., with LiAlH₄ or Borane), which bypasses the sterically demanding SN₂ transition state[6].
Q3: When attempting to N-alkylate with a secondary alkyl bromide, I isolate mostly alkene byproducts instead of my desired spirocycle. How do I suppress this? Causality: Secondary alkyl halides are prone to E2 elimination. The basic conditions typically used for N-alkylation (e.g., strong bases or high temperatures) cause the spirocyclic amine or the added base to act as a Brønsted base rather than a nucleophile, abstracting a beta-proton from the alkyl halide[7]. Solution:
-
Base Selection: Avoid strong or nucleophilic bases. Use milder, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or finely milled K₂CO₃[7].
-
Temperature Control: Lower the reaction temperature, as higher temperatures exponentially favor elimination (entropy-driven) over substitution.
-
Reductive Amination: Use the corresponding ketone and perform a reductive amination (e.g., with NaBH(OAc)₃). This completely avoids the E2 elimination pathway and is highly recommended for introducing secondary alkyl groups onto diazaspiro[3.4]octanes[8].
Quantitative Data: Method Comparison
| Alkylation Strategy | Typical Reagents | Typical Yield | Steric Tolerance | Risk of Over-alkylation | Risk of Elimination |
| Direct Alkylation (Primary) | R-X, K₂CO₃, DMF, KI (cat.) | 60–85% | Moderate | High (if unprotected) | Low |
| Direct Alkylation (Secondary) | R-X, DIPEA, MeCN | 20–50% | Poor | Moderate | High |
| Reductive Amination | R-CHO / R₂C=O, NaBH(OAc)₃, DCE | 75–95% | Excellent | Very Low | None |
| Amide Coupling + Reduction | R-COCl, Et₃N, then LiAlH₄ | 50–70% | High | None | None |
Standardized Experimental Protocols
Protocol A: Selective Mono-N-alkylation via Reductive Amination
Self-Validating Mechanism: The use of a weak acid catalyzes iminium formation without prematurely quenching the hydride source, ensuring high conversion without over-alkylation.
-
Imine Formation: Dissolve the orthogonally protected diazaspiro[3.4]octane derivative (1.0 equiv) and the target aldehyde or ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation.
-
Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours under an inert atmosphere (N₂/Ar). Monitor the disappearance of the starting amine via LC-MS or TLC.
-
Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using a DCM/MeOH gradient to yield the pure N-alkylated spirocycle[9].
Protocol B: Direct N-Alkylation of a Hindered Spirocyclic Amine with Catalytic KI
Self-Validating Mechanism: The Finkelstein exchange continuously generates a highly reactive alkyl iodide intermediate, overcoming the steric penalty of the spiro-adjacent nitrogen.
-
Reagent Preparation: In an oven-dried round-bottom flask, combine the diazaspiro[3.4]octane derivative (1.0 equiv), finely milled anhydrous K₂CO₃ (2.0 equiv), and potassium iodide (KI) (0.2 equiv).
-
Solvent and Electrophile Addition: Suspend the solid mixture in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add the primary alkyl chloride or bromide (1.1 equiv) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60–80 °C. The elevated temperature and polar aprotic solvent are critical for overcoming the steric hindrance of the spiro center.
-
Monitoring and Workup: Stir the mixture for 16 hours. Cool to room temperature, dilute with distilled water (to dissolve the DMF and inorganic salts), and extract extensively with ethyl acetate (EtOAc) (4 times).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 times) to thoroughly remove residual DMF. Dry over MgSO₄, filter, and concentrate in vacuo before silica gel purification[7].
References
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: Thieme Connect URL: 3
-
Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Source: NIH / MDPI URL: 1
-
Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: 2
-
Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum Source: ACS Publications URL: 10
-
Title: Discovery of Novel Azaphenothiazine Derivatives to Suppress Endometrial Cancer Source: ACS Publications URL: 8
-
Title: Technical Support Center: Optimizing Geranylamine N-alkylation Source: BenchChem URL: 7
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Stability Issues with Diazaspiro[3.4]octane Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and purification challenges associated with diazaspiro[3.4]octane intermediates.
While diazaspiro[3.4]octanes are highly prized as sp³-rich bioisosteres for piperazine—offering improved metabolic stability, tailored pKa profiles, and unique three-dimensional vectorization[1][2]—their structural architecture presents distinct laboratory challenges. The fusion of a highly strained 4-membered azetidine ring with a 5-membered pyrrolidine ring requires precise, causality-driven experimental protocols to prevent irreversible degradation[3].
Mechanistic Causality of Instability
To successfully manipulate diazaspiro[3.4]octane intermediates, one must first understand the thermodynamic and kinetic forces driving their instability:
-
Azetidine Ring Strain: The 4-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol). When the azetidine nitrogen is protonated by strong acids, the electrophilicity of the adjacent carbons drastically increases. The thermodynamic release of this ring strain acts as the driving force for C–N bond cleavage[4][5].
-
Nucleophilic Vulnerability: Following protonation and initial C–N bond lengthening, the intermediate is highly susceptible to nucleophilic attack (e.g., by water, chloride ions, or alcohols). This leads to the irreversible formation of acyclic amino-pyrrolidine degradation products[5].
-
Free Base Reactivity: As an unhindered secondary diamine, the free base is highly nucleophilic. Upon exposure to ambient air, it rapidly reacts with atmospheric CO₂ to form stable carbamate salts, or undergoes slow oxidative degradation[6].
Acid-catalyzed strain-release ring opening mechanism of the azetidine core.
Comparative Stability Profile
The table below summarizes the quantitative and qualitative stability differences between standard piperazines and the diazaspiro[3.4]octane scaffold, dictating the necessary protocol adjustments.
| Parameter | Piperazine | Diazaspiro[3.4]octane | Causality / Mechanistic Note |
| Acid Stability | High (Stable to refluxing HCl) | Low to Moderate (Prone to ring opening) | Azetidine ring strain (~26 kcal/mol) drives C–N cleavage under acidic and thermal stress[4]. |
| Silica Gel Chromatography | Straightforward (Requires minor base) | Challenging (Degradation/Irreversible binding) | High basicity and sensitivity to localized acidic silanols catalyze ring opening[3]. |
| Atmospheric Stability (Free Base) | Moderate (Forms carbonates slowly) | Low (Rapid carbamate formation/oxidation) | High nucleophilicity of the sterically unhindered secondary amine[6]. |
| Metabolic Stability (in vivo) | Moderate (Prone to N-dealkylation) | High (Blocks CYP450 metabolism) | sp³-rich quaternary spiro center shields adjacent metabolic soft spots[1]. |
Troubleshooting Guides & FAQs
FAQ 1: How can I safely deprotect N-Boc groups without causing azetidine ring opening?
The Issue: Standard Boc deprotection conditions (e.g., 50% TFA/DCM at room temperature) often lead to significant degradation, yielding ring-opened byproducts. The Causality: High concentrations of strong acid combined with ambient thermal energy provide the activation barrier required for the strain-release ring opening of the protonated azetidine[5]. The Solution: You must utilize a strictly controlled, low-temperature acidic deprotection protocol to kinetically favor Boc removal over azetidine cleavage.
Validated Protocol: Low-Temperature TFA Deprotection
-
Preparation: Dissolve the N-Boc-diazaspiro[3.4]octane intermediate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.15 M to 0.36 M[7].
-
Thermal Control: Submerge the reaction vessel in an ice bath and allow it to equilibrate to exactly 0 °C.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10–30 equivalents) dropwise to the cooled solution[7]. Alternatively, a 4M HCl in dioxane solution can be used[8].
-
Self-Validating Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to no more than 25 °C. Strictly monitor the reaction via LCMS every 2 hours. Do not leave the reaction stirring overnight indiscriminately[7].
-
Quench and Evaporation: Upon LCMS confirmation of starting material consumption, immediately evaporate the solvent in vacuo. Critical: Keep the rotary evaporator water bath temperature strictly below 30 °C to prevent thermal degradation of the highly concentrated TFA salt.
-
Azeotropic Removal: Co-evaporate the resulting residue 3 times with methanol or toluene to remove residual TFA[7].
Optimized workflow for N-Boc deprotection and purification of diazaspiro[3.4]octanes.
FAQ 2: Why is my product degrading or irreversibly sticking during silica gel chromatography?
The Issue: Researchers frequently observe low mass recovery or the appearance of multiple degradation spots when purifying the free base on standard silica gel. The Causality: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). The highly basic diazaspiro[3.4]octane nitrogens strongly bind to these silanols, causing severe peak tailing. Furthermore, the localized acidic microenvironment on the silica surface can act as a heterogeneous catalyst for the ring-opening of the azetidine[3]. The Solution: Employ amine-friendly chromatography techniques to neutralize the stationary phase.
Validated Protocol: Neutralized Silica Purification
-
Eluent Preparation: Prepare the desired mobile phase (e.g., DCM/MeOH) and add 1% to 2% v/v Triethylamine (Et₃N) or aqueous NH₄OH.
-
Column Conditioning: Flush the standard silica gel column with 3 to 5 column volumes of the Et₃N-containing eluent. This step is non-negotiable; it neutralizes the acidic silanol sites before the sample is loaded[9].
-
Loading and Elution: Load the sample dissolved in a minimum amount of the neutralized eluent and proceed with chromatography.
-
Alternative Approach: For highly sensitive intermediates, abandon silica entirely. Use Basic Alumina or Reverse-Phase (C18) chromatography with a basic buffer (e.g., 0.1% NH₄OH in Water/Acetonitrile) to ensure the amine remains unprotonated.
FAQ 3: How should I store diazaspiro[3.4]octane intermediates to ensure long-term stability?
The Issue: The isolated free base turns yellow/brown over time on the benchtop, or LCMS analysis reveals a mysterious +44 Da mass shift. The Causality: The +44 Da mass shift is the direct result of the highly nucleophilic secondary amine reacting with atmospheric carbon dioxide to form a stable carbamate salt. The color change is indicative of slow oxidative degradation of the electron-rich nitrogen[6]. The Solution:
-
Preferred State: Always store the compound as a stable salt (e.g., Hydrochloride or Trifluoroacetate salt) rather than the free base. Protonation drastically reduces nucleophilicity and prevents CO₂ adduct formation.
-
Free Base Storage: If the free base must be stored for downstream coupling, purge the storage vial with an inert gas (Argon or Nitrogen), seal tightly with Parafilm to exclude moisture and air, and store at -20 °C[6].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03141A [pubs.rsc.org]
- 5. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03141A [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives
Introduction
The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold is a valuable building block in modern medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to novel therapeutic agents.[1] This structural feature can lead to enhanced binding affinity and improved pharmacokinetic profiles compared to more planar molecules.[2] However, as with many nitrogen-containing heterocyclic compounds, derivatives of this spirocycle often present a significant challenge during development: poor aqueous solubility.[3]
This guide serves as a technical support resource for researchers, chemists, and formulation scientists encountering solubility issues with 2-Methyl-2,6-diazaspiro[3.4]octane derivatives. It provides a series of troubleshooting steps and in-depth answers to frequently asked questions, grounded in established physicochemical principles. Our goal is to equip you with the knowledge to diagnose solubility problems, select appropriate enhancement strategies, and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-Methyl-2,6-diazaspiro[3.4]octane derivatives poorly soluble in aqueous media?
A1: The solubility challenge is often a direct consequence of the molecule's structure. While the diazaspiro core contains basic nitrogen atoms capable of hydrogen bonding, the overall structure can be dominated by nonpolar hydrocarbon regions, leading to high lipophilicity (hydrophobicity). In the solid state, these molecules can pack into a stable crystal lattice, and the energy required to break this lattice and solvate the individual molecules in water can be substantial. This balance between lipophilicity and solid-state stability governs the intrinsic solubility.[4]
Q2: What is the first and most critical step I should take when facing a solubility problem with my basic compound?
A2: The most critical first step is to investigate the effect of pH on solubility.[5][6] The 2,6-diazaspiro[3.4]octane core contains basic nitrogen atoms. In acidic conditions, these nitrogens can be protonated, forming a positively charged species (a salt). This charged species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.[7][8][9] Therefore, simply lowering the pH of your aqueous medium is often the most effective initial strategy.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility is typically measured in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[10][11] The concentration at which the compound precipitates is its kinetic solubility.[12] This method is fast and high-throughput but can sometimes overestimate solubility because the starting material is not the solid crystalline form.[13][14]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[10][11] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and formulation development.[12]
For initial troubleshooting, kinetic solubility is a useful and rapid screen. For formulation and development decisions, thermodynamic solubility data is essential.
Q4: Can I use co-solvents to improve solubility? Which ones are recommended?
A4: Yes, co-solvents can be very effective. They work by reducing the polarity of the aqueous medium, which makes it more favorable for solvating lipophilic compounds. Common biocompatible co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300, PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Primarily for in vitro use
It is critical to use the lowest percentage of co-solvent necessary, as high concentrations can disrupt biological assays or cause toxicity in vivo. The choice of co-solvent can also impact the chemical stability of your compound.[15]
Troubleshooting Guide: Step-by-Step Problem Solving
This section provides a structured approach to diagnosing and resolving specific solubility challenges you may encounter in the lab.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.
-
Underlying Cause: You have exceeded the kinetic solubility of your compound in the final assay buffer. The small amount of DMSO carried over is insufficient to keep the compound in solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro assay precipitation.
-
Detailed Steps & Explanations:
-
pH Adjustment: The most powerful tool for a basic compound.[16] Prepare a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.4). Determine the solubility at each pH to see if a simple pH change can solve the issue. Remember that changing the pH might affect your biological assay, so this must be validated.
-
Co-solvent Screening: If pH adjustment is not feasible or insufficient, screen a panel of co-solvents. Prepare your aqueous buffer with increasing percentages (e.g., 1%, 2%, 5%, 10%) of ethanol, PEG 400, or propylene glycol. Test your compound's solubility in each mixture.
-
Advanced Strategies: If the required concentration is still not achieved, more advanced formulation approaches may be necessary, such as using a pre-formed salt of the compound or exploring enabling technologies like amorphous solid dispersions.[17][18]
-
Issue 2: My compound has sufficient aqueous solubility at low pH, but I need to formulate it closer to neutral pH for in vivo studies.
-
Underlying Cause: The compound is a weakly basic drug that is soluble in the acidic environment of the stomach but may precipitate at the higher pH of the small intestine, leading to poor absorption.[16]
-
Solution-Oriented Strategies:
-
Salt Formation: This is the most common and effective method for increasing the dissolution rate and apparent solubility of basic drugs.[19][20][21][22] By forming a stable salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate), you provide the compound in a pre-ionized, more soluble form.[19]
-
Why it works: The salt dissolves rapidly, creating a localized, transiently acidic microenvironment where the drug concentration can exceed its intrinsic solubility (a "supersaturated" state), facilitating absorption before it has a chance to precipitate.[23]
-
-
Amorphous Solid Dispersions (ASDs): This is a state-of-the-art formulation strategy for poorly soluble compounds.[17][18][24]
-
What it is: The crystalline drug is molecularly dispersed within a polymer matrix, creating an amorphous (non-crystalline), high-energy solid form.[18][25]
-
Why it works: The crystalline lattice energy is already overcome. When the ASD is exposed to water, the drug is released from the polymer, achieving a much higher aqueous concentration than the crystalline form ever could.[25] The polymer also helps to inhibit recrystallization in solution.[25] Common manufacturing methods for ASDs include spray drying and hot-melt extrusion.[17][18]
-
-
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Protonates basic nitrogens to form a soluble cation.[7] | Simple, cost-effective for solutions. | May not be suitable for all biological systems; risk of precipitation upon pH change. |
| Co-solvents | Reduces solvent polarity, making it more "like" the solute. | Effective for increasing concentration in stock solutions. | Potential for toxicity or assay interference; may not be suitable for oral dosage forms. |
| Salt Formation | Provides a pre-ionized, higher-energy solid form that dissolves faster.[19][20] | Well-established, improves dissolution rate and apparent solubility, regulatory acceptance. | Requires an ionizable center; not all salts have good stability or properties. |
| Amorphous Solid Dispersion (ASD) | Traps the drug in a high-energy, non-crystalline state within a polymer.[18][25] | Can achieve very high solubility enhancement; applicable to non-ionizable compounds.[17] | Requires specialized formulation expertise and manufacturing; physical stability of the amorphous form must be ensured.[24] |
Experimental Protocols
Protocol 1: Basic pH-Solubility Profile Determination
This protocol outlines a simple method to assess how pH affects the thermodynamic solubility of your compound.
-
Prepare Buffers: Make a series of pharmaceutically relevant buffers, for example:
-
0.1 N HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
-
Add Excess Compound: To 1 mL of each buffer in a glass vial, add an excess amount of your solid compound (e.g., 2-5 mg). There must be visible solid remaining at the end of the experiment to ensure saturation.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm PVDF filter to remove undissolved solid. Alternatively, centrifuge the samples at high speed and carefully remove the supernatant.
-
Quantify: Dilute the clear filtrate/supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[10]
-
Analyze: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is a rapid method for screening solubility in early discovery.[11]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Assay Plate: In a 96-well plate, add your chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Add Compound: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubate: Shake the plate gently for 1-2 hours at room temperature.
-
Detect Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, analyze the concentration of the supernatant after filtration or centrifugation.
-
Determine Solubility: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.[12]
Caption: Workflow for a high-throughput kinetic solubility assay.
References
- Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (n.d.). Pharmaceutical Technology.
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review.
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024, November 5). Taylor & Francis Online.
- Serajuddin, A. T. M. (2021).
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024, December 15). PubMed.
- Salt Formation to Improve Drug Solubility. (n.d.).
- Amorphous solid dispersions for enhanced drug solubility and stability. (n.d.). Technobis.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- pH and solubility. (n.d.). Khan Academy.
- pH and Solubility. (n.d.). AP Chemistry.
- Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. Novartis Pharmaceuticals.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- Solubility and pH. (2023, July 12). Chemistry LibreTexts.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- pH and Solubility. (2025, August 15). Fiveable.
- Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.
- A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. (n.d.). Benchchem.
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024, December 13). MDPI.
- Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (n.d.).
- Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (2022, February 1). Khalifa University.
- Solubility Toolbox for Successful Design of Drug Candid
- 2-Methyl-2,6-diazaspiro[3.4]octane. (n.d.). Sigma-Aldrich.
- CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. (2025, September 21). MDPI.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
- Improving solubility via structural modification. (n.d.).
- Impact of Solvent on the Thermal Stability of Amines. (n.d.). PMC.
- 2-methyl-2,6-diazaspiro[3.4]octane. (n.d.). PubChemLite.
- Approach to Heterospirocycles for Medicinal Chemistry. (2025, September 5).
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020, July 21). PubMed.
- 135380-30-2|2-Methyl-2,6-diazaspiro[3.4]octane|BLD Pharm. (n.d.). BLD Pharm.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.).
- 2-({2-methyl-2,6-diazaspiro[3.4]octan-6-yl}methyl)prop-2-enoic acid. (n.d.). Chemspace.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023, March 5). PubMed.
- Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions. (n.d.). Benchchem.
- Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI.
- Why does the solubility of liquid octane in water decrease by increasing the pressure of system at constant temperature? (2015, March 14).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Khan Academy [khanacademy.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. fiveable.me [fiveable.me]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inventivapharma.com [inventivapharma.com]
- 15. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjpdft.com [rjpdft.com]
- 21. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Stabilizing Azetidine Rings in Diaspiro Compounds
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with the ring-opening of azetidines within diazaspiro scaffolds. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental designs.
Introduction to Azetidine Stability in Diaspiro Compounds
Azetidines are valuable four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates, including complex diazaspiro architectures. Their inherent ring strain, approximately 25.4 kcal/mol, is a double-edged sword: it imparts unique conformational constraints that can be beneficial for biological activity, but it also renders the ring susceptible to nucleophilic attack and subsequent ring-opening.[1] This guide will equip you with the knowledge to mitigate unwanted ring-opening reactions and maintain the integrity of your diazaspiro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for azetidine ring-opening in my diazaspiro compound?
A1: The principal driving force for azetidine ring-opening is the relief of its inherent ring strain.[1][2] Several factors in your experimental setup can trigger this process:
-
Lewis and Brønsted Acids: These are the most frequent initiators of ring-opening.[1][3] They coordinate to or protonate the azetidine nitrogen, which enhances the ring strain and transforms the nitrogen into a better leaving group. This "activation" makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack, often proceeding through an SN2-type mechanism.
-
Nucleophiles: The presence of strong nucleophiles can lead to direct attack on the carbon atoms of the azetidine ring, causing it to open.[1]
-
Elevated Temperatures: Higher reaction temperatures can supply the activation energy needed to overcome the barrier to ring-opening, even in the absence of strong acids or nucleophiles.[1]
-
Intramolecular Reactions: If your diazaspiro compound has a pendant nucleophilic group (e.g., an amide), it can attack the azetidine ring intramolecularly, leading to decomposition.[4] The rate of this decomposition is often pH-dependent.[4]
Q2: How does the choice of N-protecting group influence the stability of the azetidine ring?
A2: The N-protecting group is a critical determinant of the azetidine ring's stability and dictates the reaction conditions your diazaspiro compound can tolerate. Here is a comparative summary:
| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA, HCl).[1] | Generally stable. | Strong acid (TFA, HCl). | Its acid lability requires careful planning of subsequent synthetic steps.[1] |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[1] | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C).[5] | Offers orthogonal deprotection in the presence of acid-labile groups.[1][5] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1] | The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some instances, but also provides significant stability.[1] |
| Benzhydryl (Bhd) | Labile. | Stable. | Hydrogenolysis or strong acid. | Can facilitate photochemical reactions and subsequent ring-opening under specific conditions.[6] |
Q3: I am observing significant ring-opening during N-acylation of the second nitrogen in my diazaspiro compound. How can I prevent this?
A3: This is a common issue. The acyl chloride can act as a Lewis acid, or generate HCl in situ, which then catalyzes the ring-opening of the nearby azetidine. Here are some troubleshooting strategies:
-
Lower the Reaction Temperature: Performing the acylation at low temperatures (e.g., 0 °C to -78 °C) will significantly reduce the rate of the ring-opening side reaction.[1]
-
Control the Stoichiometry and Addition Rate: Use a slight excess of a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge any generated acid. Add the acyl chloride slowly and dropwise to the reaction mixture to avoid a localized excess.
-
Reduce Reaction Time: Prolonged exposure to the reaction conditions, even at low temperatures, can lead to gradual decomposition. Monitor the reaction closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]
-
Use a Coupling Agent: Instead of an acyl chloride, consider using the corresponding carboxylic acid with a peptide coupling agent (e.g., HATU, HOBt/EDC). These conditions are generally milder and less acidic.
Q4: Can I perform standard cross-coupling reactions on an azetidine-containing diazaspiro compound without causing ring-opening?
A4: Yes, with careful optimization of the reaction conditions. For instance, in a palladium-catalyzed cross-coupling reaction like a Suzuki or Buchwald-Hartwig amination, consider the following:
-
Choice of Base: Use a weaker, non-nucleophilic base if possible. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Cs₂CO₃ is often a milder alternative.
-
Ligand Selection: The choice of ligand can influence the stability of the palladium catalyst and the overall reaction kinetics. Experiment with different ligands (e.g., BINAP, Xantphos) to find one that promotes the desired reaction efficiently at a lower temperature.
-
Temperature Control: Avoid excessive heating. If the reaction is sluggish, it is often better to increase the reaction time rather than the temperature.[1]
Troubleshooting Guides & Experimental Protocols
Issue 1: Azetidine Ring-Opening Detected During Workup or Purification
This often indicates that the product is unstable to the acidic or basic conditions used during the workup or the silica gel chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for post-reaction ring-opening.
Issue 2: Low or No Yield in Lewis Acid-Mediated Reactions
While Lewis acids can be essential for some transformations, they are also potent initiators of azetidine ring-opening.
Protocol: Optimization of a Lewis Acid-Catalyzed Reaction
This protocol provides a framework for optimizing a reaction that requires a Lewis acid, using a hypothetical nucleophilic addition to a carbonyl group elsewhere in the diazaspiro molecule as an example.
Materials:
-
Azetidine-containing diazaspiro starting material
-
Anhydrous, non-protic solvent (e.g., DCM, THF, Toluene)
-
A selection of Lewis acids (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃, BF₃·OEt₂)
-
Anhydrous conditions (inert gas atmosphere)
Procedure:
-
Screening Lewis Acids: Set up several small-scale reactions in parallel, each with a different Lewis acid (start with 0.1 equivalents). Run the reactions at a low temperature (e.g., -78 °C or 0 °C).
-
Temperature Titration: For the most promising Lewis acid(s), run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimal balance between the desired reaction rate and the prevention of ring-opening.
-
Solvent Effects: The choice of solvent can influence the strength of the Lewis acid and the stability of any charged intermediates. Screen different anhydrous solvents to see their effect on the reaction outcome.
-
Monitoring: Monitor all reactions closely by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated solution of a mild base like sodium bicarbonate or a chelating agent like Rochelle's salt.
Visualizing the Mechanism: Lewis Acid-Mediated Ring-Opening
The following diagram illustrates the general mechanism by which a Lewis acid (LA) promotes the nucleophilic ring-opening of an azetidine.
Caption: General mechanism of Lewis acid-mediated azetidine ring-opening.
Summary and Best Practices
To preserve the integrity of the azetidine ring in your diazaspiro compounds, always adhere to the following principles:
-
Mind the pH: Avoid strongly acidic conditions whenever possible. Use mild acids or buffered systems if acidity is required.
-
Keep it Cool: Lower reaction temperatures are your best defense against unwanted ring-opening.
-
Choose Protecting Groups Wisely: Select an N-protecting group that is stable to your planned reaction conditions but can be removed orthogonally.
-
Monitor Diligently: Use TLC or LC-MS to track the progress of your reactions and avoid unnecessarily long reaction times.
-
Purify with Care: Be mindful that standard silica gel can be acidic enough to cause decomposition. Consider using deactivated silica or alternative purification methods.
By understanding the factors that contribute to azetidine ring-opening and by implementing these strategic protocols, you can significantly improve the success rate of your synthetic campaigns involving these valuable diazaspiro building blocks.
References
- IIT Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
- Chem LibreTexts. (2025, July 15). Aziridine: ring strain promotes ring opening.
- BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions.
- LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- IIT Kanpur. Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions.
- MDPI. (2017, January 13). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
- Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 2,6-Diazaspiro[3.4]octane
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing coupling reactions with the increasingly important 2,6-diazaspiro[3.4]octane scaffold. Its unique three-dimensional structure offers significant advantages in medicinal chemistry, but its steric and electronic properties can present challenges during synthesis.[1][2] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate successful and high-yielding transformations.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the chemical modification of 2,6-diazaspiro[3.4]octane.
Q1: My amide coupling reactions with 2,6-diazaspiro[3.4]octane are giving low yields. What are the likely causes and how can I improve them?
Low yields in amide coupling reactions involving this spirocycle are often due to its sterically hindered secondary amine. To improve yields, consider the following:
-
Choice of Coupling Reagent: While standard reagents like HATU and HBTU are often effective, for particularly challenging substrates, exploring other options may be necessary. For sterically hindered amines, acyl fluorides, generated in situ, can sometimes provide better results.[3]
-
Reaction Conditions: Ensure strictly anhydrous conditions, as moisture can decompose the activated carboxylic acid intermediate. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Order of Addition: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the 2,6-diazaspiro[3.4]octane. This pre-activation step is critical to prevent side reactions.
-
Stoichiometry: A slight excess of the diazaspirooctane (1.1-1.2 equivalents) can help drive the reaction to completion.
Q2: How can I achieve selective mono-functionalization of 2,6-diazaspiro[3.4]octane?
Selective functionalization of one of the two nitrogen atoms is a common requirement in multi-step syntheses. The most reliable method involves an orthogonal protection strategy.[2]
-
Protection: One of the nitrogens can be selectively protected, typically with a Boc (tert-butoxycarbonyl) group. This allows for the specific functionalization of the unprotected nitrogen.
-
Deprotection and Further Functionalization: Following the reaction at the unprotected site, the Boc group can be removed under acidic conditions (e.g., with TFA in DCM), revealing the second nitrogen for subsequent coupling reactions.
Q3: What are the best practices for purifying products containing the 2,6-diazaspiro[3.4]octane core?
Derivatives of 2,6-diazaspiro[3.4]octane are often polar and can be challenging to purify via standard silica gel chromatography.
-
Normal-Phase Chromatography: If using silica gel, consider adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 0.1-1%), to the eluent system. This can help to reduce tailing and improve peak shape.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC is often a more effective purification method.
-
Crystallization: If applicable, crystallization can be an excellent method for obtaining highly pure material, especially for final compounds.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during coupling reactions with 2,6-diazaspiro[3.4]octane.
Problem: Incomplete conversion in Buchwald-Hartwig amination.
-
Potential Cause: Inactive catalyst or inappropriate ligand.
-
Solution: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination.[4] It is advisable to screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) to identify the optimal one for your specific substrate combination.[5] Also, ensure that the palladium precatalyst is of high quality and has not been deactivated by exposure to air or moisture.
-
-
Potential Cause: Incorrect base or solvent.
-
Solution: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of solvent (e.g., toluene, dioxane, or THF) can also significantly impact the reaction rate and yield. A screening of different base/solvent combinations is often beneficial.[6]
-
-
Potential Cause: Low reaction temperature.
-
Solution: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
-
Problem: Formation of di-substituted byproducts in mono-functionalization attempts.
-
Potential Cause: Reaction conditions favoring over-reaction.
-
Solution: When attempting to selectively functionalize one nitrogen without a protecting group, it is crucial to control the stoichiometry of the electrophile carefully. Use of a slow addition technique, such as a syringe pump, can help to maintain a low concentration of the electrophile and favor the mono-adduct. Running the reaction at a lower temperature can also enhance selectivity.
-
Experimental Protocols
The following are general starting protocols. Optimization for specific substrates may be required.
Protocol 1: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.
-
Add a solution of 2,6-diazaspiro[3.4]octane (1.1 eq.) in the same anhydrous solvent.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, combine the aryl halide (1.0 eq.), 2,6-diazaspiro[3.4]octane (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data and Visualization
Table 1: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommended Value |
| Carboxylic Acid | 1.0 eq. |
| 2,6-Diazaspiro[3.4]octane | 1.1 - 1.2 eq. |
| Coupling Reagent (e.g., HATU) | 1.1 eq. |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq. |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
Table 2: Key Parameters for Buchwald-Hartwig Amination Optimization
| Parameter | Variables to Screen |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
Diagram 1: Troubleshooting Workflow for Coupling Reactions
Caption: A decision tree for troubleshooting common issues in 2,6-diazaspiro[3.4]octane coupling reactions.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023 Mar 10;28(6):2529. Available from: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. 2023 Mar 10. Available from: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2007; 2007(16): 2584-2586. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature... Organic & Biomolecular Chemistry. Available from: [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina. Available from: [Link]
Sources
Byproduct formation in the synthesis of methylated diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis of methylated diazaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the successful and efficient synthesis of your target compounds.
I. Understanding the Synthesis and Potential Challenges
The 1,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2] The introduction of methyl groups onto the nitrogen atoms can significantly modulate the pharmacological properties of the resulting molecules. However, the synthesis, particularly the selective methylation of the two distinct nitrogen atoms, can present several challenges, leading to the formation of undesired byproducts.
This guide will focus on the common issues encountered during the N-methylation of the 1,6-diazaspiro[3.4]octane core, providing practical solutions and the underlying chemical principles.
II. Troubleshooting Guide: Byproduct Formation and Other Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a mono-methylated 1,6-diazaspiro[3.4]octane, but I am getting a mixture of the unreacted starting material, two different mono-methylated products, and a di-methylated byproduct. How can I improve the selectivity?
A1: This is a common challenge due to the presence of two reactive, non-equivalent nitrogen atoms in the 1,6-diazaspiro[3.4]octane core. The nitrogen at the 6-position (pyrrolidine ring) is generally more nucleophilic and less sterically hindered than the nitrogen at the 1-position (azetidine ring). Consequently, methylation often occurs preferentially at the N6 position.
To achieve selective mono-methylation, a protecting group strategy is highly recommended.[2] By protecting one nitrogen atom, you can direct the methylation to the other, followed by deprotection.
Recommended Workflow for Selective Mono-methylation:
Caption: Workflow for selective mono-methylation.
Q2: My Eschweiler-Clarke methylation of 1,6-diazaspiro[3.4]octane is giving a low yield and a complex mixture of products. What are the likely byproducts and how can I minimize them?
A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a robust method for N-methylation that typically avoids the formation of quaternary ammonium salts.[1][3] However, with a diamine like 1,6-diazaspiro[3.4]octane, several side reactions can occur:
-
Incomplete Methylation: Insufficient reagents or reaction time can lead to the formation of mono-methylated species.
-
Formation of Aminals and other Condensation Products: Formaldehyde can react with the diamine to form cyclic aminals or other condensation byproducts, especially if the reaction conditions are not optimized.
-
Hydrolysis of Iminium Ion Intermediate: The iminium ion intermediate formed during the reaction can be susceptible to hydrolysis, which can lead to the formation of N-formyl derivatives or decomposition.[4]
Troubleshooting the Eschweiler-Clarke Reaction:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Di-methylated Product | Insufficient formaldehyde or formic acid. | Use a stoichiometric excess of both formaldehyde and formic acid.[5] |
| Reaction temperature is too low. | The reaction is often carried out at or near reflux temperatures. | |
| Short reaction time. | Monitor the reaction by TLC or LC-MS to ensure it goes to completion. | |
| Presence of Mono-methylated Byproducts | Inadequate amount of methylating agent. | Increase the equivalents of formaldehyde and formic acid. |
| Formation of Unidentified Polar Byproducts | Side reactions with formaldehyde. | Ensure slow addition of formaldehyde to the reaction mixture. Maintain a slightly acidic pH. |
| N-formyl byproducts detected by MS | Hydrolysis of the iminium intermediate. | Ensure the reaction is carried out under anhydrous conditions as much as possible, although the reagents themselves contain water. |
Q3: I am having difficulty separating the different methylated isomers (1-methyl vs. 6-methyl) and the di-methylated product by column chromatography. What purification strategies do you recommend?
A3: The separation of these closely related amines can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Choice of Stationary Phase: While silica gel is common, for basic amines, an amine-functionalized silica or alumina may provide better separation by reducing tailing.
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, methanol). The addition of a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can significantly improve peak shape and resolution.
-
Derivatization: If chromatographic separation remains difficult, consider derivatizing the mixture. For example, reaction with an acylating agent could lead to derivatives with different retention times that are easier to separate. The protecting groups can then be removed.
-
Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can be very effective.
Q4: How can I confirm the identity and regiochemistry of my methylated diazaspiro[3.4]octane products?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Will confirm the molecular weight of your products, allowing you to distinguish between mono- and di-methylated species.
-
¹H and ¹³C NMR Spectroscopy: These are crucial for determining the regiochemistry. The chemical shifts of the protons and carbons adjacent to the methylated nitrogen will be different for the 1-methyl and 6-methyl isomers.[6][7][8]
-
¹H NMR: Look for the N-methyl singlet. The integration of this peak relative to the other protons on the scaffold will help determine the degree of methylation. The chemical shifts of the methylene protons on the azetidine and pyrrolidine rings will be affected by the position of the methyl group.
-
¹³C NMR: The chemical shift of the N-methyl carbon will be characteristic. More importantly, the carbons of the azetidine and pyrrolidine rings will show distinct shifts depending on which nitrogen is methylated.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable in assigning all the proton and carbon signals and confirming the connectivity, definitively establishing the position of the methyl group(s).
-
III. Experimental Protocol: Synthesis of 1,6-Di-Boc-diazaspiro[3.4]octane and Subsequent Methylation
This protocol outlines a general procedure for the protection of both nitrogen atoms, which can be adapted for selective deprotection and mono-methylation.
Step 1: Di-Boc Protection of 1,6-Diazaspiro[3.4]octane
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 6. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges for Polar Diazaspirooctane Derivatives
Technical Support Center: Purification Challenges for Polar Diazaspiro[1]octane Derivatives
Overview
Welcome to the Technical Support Center. This guide is tailored for researchers, medicinal chemists, and drug development professionals working with diazaspiro[1]octane derivatives. These sp³-rich, rigid, bifunctional amines are highly prized scaffolds in modern drug discovery, prominently featured in [2] and [3] programs. However, their extreme polarity, basicity, and high aqueous solubility create significant purification bottlenecks. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-recovery purification.
Troubleshooting Guides & FAQs
Q1: Why do my unprotected diazaspiro[1]octane derivatives streak severely on normal-phase silica gel, and how can I resolve this? Causality: The basic secondary or tertiary nitrogen atoms in the diazaspiro[1]octane core hydrogen-bond strongly with the acidic silanol groups (Si-OH) on standard normal-phase silica. This interaction leads to multi-modal retention kinetics, resulting in severe peak tailing, streaking, and irreversible adsorption. Solution:
-
Mobile Phase Modification: Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your organic mobile phase (e.g., Dichloromethane/Methanol). The TEA competitively binds to the acidic silanol sites, masking them from your target amine.
-
Alternative Stationary Phase: Switch to amine-functionalized silica (NH₂-silica) or basic alumina, which eliminates the acidic silanol interactions entirely.
Q2: I am losing my product during aqueous workup. How can I recover these highly water-soluble amines? Causality: Diazaspiro[1]octanes have low LogP values and readily protonate in neutral to slightly acidic aqueous solutions, making them highly hydrophilic. Standard liquid-liquid extraction (LLE) with organic solvents (like Ethyl Acetate) will leave the protonated amine trapped in the aqueous layer. Solution: Utilize Strong Cation Exchange (SCX) Solid Phase Extraction (SPE). SCX relies on a sulfonic acid stationary phase that captures the protonated amine directly from the aqueous layer. Non-basic impurities are washed away, and the pure amine is released using a methanolic ammonia solution.
Q3: Reverse-phase HPLC (RP-HPLC) shows virtually no retention for my free base compound. What are the optimal conditions? Causality: Under standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid or TFA), the diazaspiro[1]octane is fully ionized (cationic). Highly polar cations do not partition into the hydrophobic C18 stationary phase, causing them to elute in the void volume. Solution:
-
High-pH Mobile Phase: Run the RP-HPLC at pH 10 using 10 mM Ammonium Bicarbonate or Ammonium Hydroxide. This deprotonates the amine, increasing its lipophilicity and promoting retention on the C18 column. Ensure your C18 column is stable at high pH (e.g., hybrid silica).
-
HILIC Mode: If high pH is not viable, switch to[4]. HILIC retains polar basic amines using an aqueous-organic mobile phase (e.g., 60–95% Acetonitrile) via partitioning into a water-enriched layer on the polar stationary phase[5].
Q4: My compound lacks a strong chromophore, making UV-directed prep-HPLC difficult. What is the best workaround? Causality: The aliphatic sp³-rich core of diazaspiro[1]octane lacks conjugated pi-systems, resulting in negligible UV absorbance above 210 nm. Solution:
-
Mass-Directed Purification (MDAP): Trigger fraction collection using a single quadrupole mass spectrometer (LC-MS) rather than a UV detector.
-
Pre-Purification Derivatization: Temporarily protect one of the amines with a UV-active group (e.g., Cbz) or a [6] (which improves retention and allows for ELSD/CAD detection), purify, and then deprotect.
Data Presentation: Quantitative Comparison of Purification Strategies
| Purification Strategy | Primary Retention Mechanism | Typical Recovery (%) | Target Analyte State | Key Advantage | Primary Limitation |
| Normal Phase (Silica + TEA) | Adsorption / H-bonding | 40–60% | Neutral / Free Base | Utilizes standard, low-cost lab equipment | Severe streaking; poor recovery of free base |
| SCX SPE (Catch-and-Release) | Strong Cation Exchange | 85–95% | Protonated Cation | Exceptional for highly water-soluble amines | Step-wise process; requires SPE manifold |
| High-pH RP-HPLC (pH 10) | Hydrophobic Partitioning | 80–90% | Deprotonated Base | High purity; easily scalable | Requires specialized pH-stable C18 columns |
| HILIC | Hydrophilic Partitioning | 75–90% | Polar / Ionized | Ideal for extreme polarity and LC-MS | Long column equilibration times; solvent cost |
Experimental Protocols
Protocol 1: Catch-and-Release SCX Solid Phase Extraction
Self-Validating Step: To ensure the amine has completely bound to the column, spot the load flow-through on a TLC plate and stain with Ninhydrin. The absence of a spot confirms complete capture.
-
Conditioning: Pass 2 column volumes (CV) of Methanol (MeOH) through the SCX cartridge, followed by 2 CV of 0.5 M aqueous HCl to ensure the sulfonic acid groups are fully protonated.
-
Loading: Dissolve the crude diazaspiro[1]octane mixture in a minimum volume of water or low-organic aqueous buffer (pH < 5) and load onto the cartridge.
-
Washing: Wash the cartridge with 2 CV of Water, followed by 2 CV of MeOH. This removes non-basic impurities (e.g., unreacted electrophiles, neutral byproducts).
-
Elution: Elute the target basic amine using 2 CV of 2 M Ammonia in Methanol (NH₃/MeOH). The ammonia deprotonates the amine, releasing it from the stationary phase.
-
Concentration: Evaporate the methanolic ammonia eluate under reduced pressure to yield the pure free base.
Protocol 2: High-pH Reverse Phase Preparative HPLC
Self-Validating Step: Inject a 10 µL analytical test pulse before the preparative run. If the peak tails severely, increase the buffer concentration to 20 mM to ensure complete deprotonation.
-
System Preparation: Equip the preparative HPLC with a high-pH stable C18 column (e.g., hybrid-silica column).
-
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with Ammonium Hydroxide.
-
Solvent B: 100% Acetonitrile (HPLC grade).
-
-
Sample Preparation: Dissolve the crude sample in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 minutes (adjust based on analytical scouting).
-
Fraction Collection: Collect fractions using Mass-Directed Auto-Purification (MDAP) targeting the [M+H]⁺ ion of the diazaspiro[1]octane derivative.
-
Lyophilization: Freeze the pure fractions and lyophilize to remove the volatile Ammonium Bicarbonate buffer, yielding the pure free base.
Workflow Visualizations
SCX Catch-and-Release Workflow for Polar Amines.
Decision Tree for Diazaspiro[1]octane Purification.
References
-
Title: Identification and Profiling of a Novel Diazaspiro[1]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: Journal of Medicinal Chemistry / PubMed. URL: [Link]
-
Title: Periphery Exploration around 2,6-Diazaspiro[1]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Source: Molecules / PubMed. URL: [Link]
-
Title: Hydrophilic interaction chromatography. Source: Journal of Separation Science / PubMed. URL: [Link]
-
Title: Merck Supelco HPLC Catalogue (Ascentis Express HILIC for Polar Basic Amines). Source: MZ-Analysentechnik. URL: [Link]
Sources
- 1. A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 4. Hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. mdpi.com [mdpi.com]
Strategies to improve the stereoselectivity in diazaspiro[3.4]octane synthesis
Welcome to the technical support center for the stereoselective synthesis of diazaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable, three-dimensional scaffolds. The inherent rigidity and defined vectoral presentation of substituents make diazaspiro[3.4]octanes highly attractive frameworks in modern drug discovery.[1] However, controlling the stereochemistry at the spirocyclic center and any adjacent chiral centers presents a significant synthetic challenge.
This document provides in-depth, field-proven insights in a practical question-and-answer format to troubleshoot common issues and guide your experimental design toward achieving high stereoselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stereoselective synthesis of diazaspiro[3.4]octanes.
Q1: What are the primary synthetic strategies for accessing diazaspiro[3.4]octanes with stereocontrol?
A1: The most prevalent and powerful strategy is the [3+2] cycloaddition reaction involving azomethine ylides.[2][3] This method allows for the simultaneous construction of the pyrrolidine ring and up to four stereocenters. Stereocontrol can be achieved through three main approaches:
-
Chiral Dipolarophiles: Using an electron-deficient alkene that contains a chiral auxiliary. While effective, this can yield poor to excellent diastereoselectivity depending on the auxiliary and substrate.[2]
-
Chiral Azomethine Ylides: Employing an azomethine ylide derived from a chiral amine or aldehyde. Non-stabilized chiral ylides have historically shown poor diastereoselectivity.[2]
-
Chiral Catalysts: Utilizing a chiral Lewis acid, Brønsted acid, or organocatalyst to control the facial selectivity of the cycloaddition between achiral precursors.[2] This is often the most versatile and efficient approach for achieving high enantioselectivity.
Other notable methods include dearomatizing intramolecular diaminations and multi-step sequences involving ring closures like reductive amination.[1][4]
Q2: Why is achieving high stereoselectivity in diazaspiro[3.4]octane synthesis so critical for drug discovery?
A2: Spirocyclic scaffolds impart a rigid three-dimensional geometry to a molecule.[5] This rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, it allows for precise spatial orientation of functional groups to optimize interactions with a protein's binding site.[1] Since biological targets are chiral, different stereoisomers of a spirocyclic drug candidate will have distinct pharmacological profiles. One isomer may be highly active and selective (the eutomer), while another may be less active, inactive, or even cause off-target toxicity (the distomer). Therefore, controlling stereochemistry is paramount for developing safe and effective therapeutics.[5]
Part 2: Troubleshooting Guide for Low Stereoselectivity
This section provides a detailed, problem-oriented Q&A format for specific experimental challenges.
Q3: My [3+2] cycloaddition is resulting in a low diastereomeric ratio (dr). What are the most likely causes and how can I improve it?
A3: A low diastereomeric ratio suggests that the transition states leading to the different diastereomers are very close in energy. Here is a systematic approach to troubleshoot this issue:
-
Cause 1: Insufficient Steric or Electronic Differentiation. The facial selectivity of the cycloaddition is often governed by minimizing steric hindrance in the transition state. If the substituents on your azomethine ylide or dipolarophile are not significantly different in size, the energy barrier for approach from either face will be similar.
-
Solution:
-
Modify Substrates: Introduce bulkier protecting groups on the nitrogen of the azomethine ylide precursor (e.g., switch from Benzyl to a substituted Benzyl group) or increase the steric bulk of the dipolarophile's activating group.
-
Change Solvent: Solvents can influence the conformation of the reactants and the transition state. A move from a non-polar solvent (like Toluene) to a more polar, non-coordinating solvent (like Dichloromethane) or a coordinating solvent (like THF) can alter the diastereoselectivity.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can amplify small energy differences between the competing transition states, favoring the formation of the thermodynamically more stable product.
-
-
-
Cause 2: Ineffective Catalyst. If you are using a catalyst, it may not be providing a sufficiently structured chiral environment to effectively discriminate between the two faces of the dipole or dipolarophile.
-
Solution:
-
Screen Catalysts: This is the most critical step. For metal-catalyzed reactions (e.g., using Ag(I), Cu(I), or Rh(II) complexes), screen different chiral ligands. The ligand's bite angle, steric bulk, and electronic properties are crucial. For organocatalysis, screen different catalyst backbones (e.g., cinchona alkaloids, prolinol derivatives).[6][7]
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes improve selectivity by ensuring the catalyzed pathway dominates over any background (non-catalyzed) reaction.
-
-
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low diastereoselectivity.
Q4: I am achieving good diastereoselectivity but my enantiomeric excess (ee) is poor. What should I focus on?
A4: Poor enantiomeric excess in a catalyzed reaction points directly to an issue with the transfer of chirality from the catalyst to the substrates.
-
Primary Cause: Ineffective Chiral Environment. The chiral catalyst is not creating a sufficiently biased environment to favor one enantiomeric pathway over the other. The background, non-catalyzed reaction may also be competing, producing a racemic product.
-
Solution 1: Catalyst and Ligand Screening. This is the most critical variable.
-
Metal Catalysis: The choice of metal and chiral ligand is paramount. For example, dirhodium tetracarboxylate catalysts are effective for cyclopropanations that can lead to spirocycles, and the choice of the paddlewheel ligand dramatically impacts ee.[8] Similarly, for [3+2] cycloadditions, ligands like chiral phosphines or Pheox can be highly effective.
-
Organocatalysis: Screen different families of organocatalysts. For example, a reaction catalyzed by a proline derivative might be compared with one catalyzed by a cinchona alkaloid-derived thiourea. The mode of activation (enamine vs. iminium vs. hydrogen bonding) is completely different and can have a profound effect on enantioselectivity.[6]
-
-
Solution 2: Additives. Certain additives can enhance the activity and selectivity of a catalyst.
-
Lewis Acids/Bases: In some organocatalytic reactions, a co-catalyst or an additive can help with substrate activation or catalyst turnover.
-
Protic Additives: Alcohols like hexafluoroisopropanol (HFIP) can stabilize transition states through hydrogen bonding and have been shown to improve selectivity in some cases.[8]
-
-
Solution 3: Minimize Background Reaction. Ensure the catalyzed reaction is significantly faster than the uncatalyzed thermal reaction. This can often be achieved by lowering the reaction temperature and confirming that no product forms in the absence of the catalyst under the optimized conditions.
-
Comparative Table of Common Catalytic Systems
| Catalytic System | Typical Reaction | Key Strengths | Common Ligands/Catalysts | Ref. |
| Silver(I) / Copper(I) | [3+2] Cycloaddition | Mild conditions, good functional group tolerance. | Chiral Phosphines, Fesulphos, Josiphos | [2] |
| Rhodium(II) | Carbene/Nitrene Transfer | Highly efficient for cyclopropanation/amination. | Chiral Carboxylates (e.g., Rh₂(S-p-PhTPCP)₄) | [8] |
| Organocatalysis | [3+2] Cycloaddition, Michael Additions | Metal-free, often operationally simple. | Proline derivatives, Cinchona alkaloids, Bifunctional Thioureas | [6] |
Part 3: Key Strategies & Protocols
This section provides a detailed protocol for a representative stereoselective synthesis.
Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation for Azaspiro[n.2]alkane Synthesis
This protocol is adapted from methodologies described for the highly enantioselective and diastereoselective synthesis of spirocyclopropanes, which are precursors or analogues of the diazaspiro[3.4]octane core.[8] It illustrates the key considerations for achieving high stereoselectivity.
Objective: To synthesize an enantioenriched azaspiro[n.2]alkane via catalytic cyclopropanation of an exocyclic olefin with a donor/acceptor carbene.
Caption: Experimental workflow for catalytic asymmetric cyclopropanation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.01 mmol, 1 mol%).
-
Reagent Addition: Add the exocyclic N-protected alkene (e.g., N-Boc-4-methylenepiperidine, 1.2 mmol, 1.2 equiv). The vial is sealed with a septum cap.
-
Solvent and Additive: Add anhydrous dichloromethane (DCM, 1.0 M) followed by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5.0 equiv).[8]
-
Cooling: Place the vial in a cooling bath set to the desired reaction temperature (e.g., 0 °C).
-
Diazo Addition: In a separate vial, dissolve the aryldiazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the diazoacetate solution to the reaction mixture via the syringe pump over a period of 4 hours. Slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional hour. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired azaspiro[n.2]alkane product.
-
Analysis: Determine the isolated yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral stationary phase HPLC.
Causality Behind Key Steps:
-
Rh(II) Catalyst: The dirhodium paddlewheel complex serves as a Lewis acid to activate the diazoacetate, leading to the formation of a chiral rhodium-carbene intermediate. The chiral ligands on the catalyst control the facial trajectory of the alkene addition.[8]
-
Slow Addition: This is crucial for safety and selectivity. It keeps the concentration of the reactive carbene intermediate low, preventing dimerization and other side reactions, thereby maximizing the yield of the desired cycloadduct.
-
HFIP Additive: This polar, non-coordinating, and highly hydrogen-bond-donating solvent can stabilize the transition state, often leading to improved diastereoselectivity and enantioselectivity.[8]
-
Low Temperature: Reduces the thermal energy of the system, making the reaction more sensitive to the subtle energy differences between the diastereomeric transition states, thus enhancing selectivity.
By systematically applying these troubleshooting principles and protocols, researchers can significantly improve the stereochemical outcome of their diazaspiro[3.4]octane syntheses, paving the way for the development of novel, stereochemically pure therapeutic agents.
References
- Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES.
- The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. Benchchem.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals.
- Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC.
- Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI.
- Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 4. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage recommendations for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate
This guide provides in-depth technical support for the handling, storage, and use of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. As a valued researcher, your success is our priority. This document is structured to anticipate and address common questions and experimental challenges, grounding our recommendations in established chemical principles and safety protocols.
Section 1: General Information & Safety Profile
This section covers the fundamental identity and potential hazards associated with the compound, ensuring a foundation of safety and awareness before you begin your work.
Q1: What is 2-Methyl-2,6-diazaspiro[3.4]octane oxalate and what are its primary hazards?
A1: 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a spirocyclic diamine supplied as an oxalate salt. The spirocyclic core, containing a four-membered azetidine ring fused to a five-membered pyrrolidine ring, is a desirable scaffold in medicinal chemistry due to its rigid, three-dimensional structure.[1][2] The oxalate salt form is used to improve the stability and handling of the parent "free base" amine.
While specific toxicity data for this exact molecule is not extensively published, the primary hazards are associated with compounds of this class and the oxalate counterion. Based on safety data for analogous structures, researchers should be aware of the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5][6]
-
Harmful if Swallowed: Oxalates and similar small molecule amines can be harmful if ingested.[3][6][7]
-
Respiratory Tract Irritation: Inhaling the dust of the compound may cause respiratory irritation.[3][4]
It is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls as outlined in Section 3.
Section 2: Storage & Stability
Proper storage is critical to ensure the long-term integrity and performance of the reagent. The oxalate salt form helps to mitigate the reactivity of the free amine, but environmental conditions can still impact quality.
Q2: What are the recommended storage conditions for solid 2-Methyl-2,6-diazaspiro[3.4]octane oxalate?
A2: To ensure the stability and purity of the solid material, we recommend the following storage conditions, summarized in the table below. The primary concerns are moisture, which can be absorbed by the hygroscopic oxalate salt, and temperature, which can affect long-term stability.[8]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) or store at -20°C for long-term storage.[4] | Lower temperatures slow down potential degradation pathways. While some similar compounds are stable at room temperature, refrigeration is a best practice.[9][10] |
| Atmosphere | Store in a tightly sealed container.[9] For maximum stability, storing under an inert gas like argon or nitrogen is advised. | The oxalate portion can be hygroscopic.[8] An inert atmosphere prevents moisture absorption and potential oxidation. |
| Light | Protect from light.[11] | While not highly photo-labile, prolonged exposure to light can degrade many organic compounds. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with reactive chemicals and ensures a safe storage environment. |
Q3: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?
A3: The stability of the compound in solution is not definitively established and is highly dependent on the solvent, concentration, and storage conditions. For stock solutions in anhydrous, high-quality DMSO:
-
Storage Temperature: Store at -20°C or -80°C.
-
Aliquoting: We strongly recommend aliquoting the stock solution into single-use volumes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound, and to prevent the introduction of atmospheric moisture into the main stock. DMSO is highly hygroscopic, and water can compromise the stability of many reagents.
-
Stability Window: While a precise stability window is not available, we advise preparing fresh solutions for sensitive experiments. For routine use, a solution stored under these conditions should be considered viable for 1-2 weeks. For longer periods, re-qualification of the solution by analytical methods (e.g., LC-MS) is recommended before use.
Section 3: Handling & Dissolution
Safe and effective handling are paramount for both researcher safety and experimental success. This section details the necessary precautions and a systematic approach to solubilizing the compound.
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
A4: Adherence to standard laboratory safety protocols is essential. The following PPE must be worn at all times when handling 2-Methyl-2,6-diazaspiro[3.4]octane oxalate:[4][9][12][13]
-
Eye Protection: Safety goggles with side-shields or a face shield.[4][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat.[4]
-
Engineering Controls: All weighing and solution preparation should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[9]
The following diagram outlines the essential workflow for safely handling the compound.
Caption: Safe handling workflow for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Q5: What is the recommended procedure for preparing a stock solution?
A5: The solubility of this compound has not been extensively characterized. The oxalate salt structure suggests some degree of aqueous solubility, while the spirocyclic amine core provides non-polar character. A systematic approach is best.
Recommended Solvents (in order of trial):
-
Water or Aqueous Buffers (e.g., PBS): The oxalate salt should confer some water solubility.[14] Start here for applications compatible with aqueous systems. Note that the pH of the resulting solution may be acidic due to the oxalic acid salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are common solvents for creating high-concentration stock solutions for biological assays or organic reactions.
-
Alcohols (e.g., Methanol, Ethanol): The polarity of alcohols may be suitable for dissolving the compound.[15]
Step-by-Step Dissolution Protocol:
-
Calculate the required mass of the compound and the volume of solvent needed for your target concentration.
-
Add the weighed solid to an appropriate vial.
-
Add the full volume of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals.
-
Visually inspect for any remaining particulate matter against a dark background. If particulates remain, consult the troubleshooting guide below.
Section 4: Troubleshooting Experimental Issues
Even with careful planning, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.
Q6: My compound is not dissolving in my chosen solvent. What should I do?
A6: Solubility issues can often be resolved with a systematic approach. The key is to understand the interplay between the salt and free base forms and the solvent properties.
Causality: The oxalate salt increases polarity compared to the free amine. If it fails to dissolve in a non-polar solvent, that is expected. If it fails to dissolve in an aqueous buffer, the parent amine's hydrophobicity may be dominant, or you may have exceeded the solubility limit.
Follow this decision tree to troubleshoot solubility:
Caption: Troubleshooting decision tree for solubility issues.
Q7: I'm performing a reaction that requires the free amine, but I have the oxalate salt. How should I proceed?
A7: This is a common and critical experimental consideration. The oxalate salt is acidic and will protonate the basic nitrogen atoms of the diazaspiro core. For reactions requiring the nucleophilic free amine (e.g., amide couplings, alkylations), you must first perform a deprotonation or "free-basing" step.
Protocol: In-Situ Free-Basing for Reaction
-
Dissolve the 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in a suitable aprotic solvent (e.g., DCM, THF, or DMF).
-
Add a non-nucleophilic base to neutralize the oxalic acid. Since there are two amine nitrogens and oxalic acid is a dicarboxylic acid, you will need at least 2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). We recommend using 2.2 to 2.5 equivalents to ensure complete neutralization.
-
Stir the mixture at room temperature for 15-30 minutes. The resulting mixture contains the free amine and the triethylammonium or diisopropylethylammonium oxalate salt.
-
This mixture can often be used directly in the subsequent reaction step. The salt byproduct is typically soluble and can be removed during the aqueous workup and purification at the end of the reaction.
Trustworthiness Check: The presence of the ammonium oxalate salt byproduct is a key consideration. For highly sensitive reactions, an alternative is to perform a liquid-liquid extraction. After neutralization in a solvent like DCM, wash the organic layer with a saturated sodium bicarbonate solution to remove the oxalate salt, then dry the organic layer before proceeding.
References
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-Oxa-5-azaspiro[3.4]octane oxalate.
- ChemScene. (2024, February 28). Safety Data Sheet 7-[(tert-Butoxy)carbonyl]-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid.
-
PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 1-Oxa-6-azaspiro[3.4]octane oxalate.
- CymitQuimica. (2024, December 19). Safety Data Sheet 6-OXA-1-AZASPIRO[3.4]OCTANE HEMIOXALATE.
- ChemScene. (2025, June 18). Safety Data Sheet 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-OXA-6-AZASPIRO[3.4]OCTANE.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Medline. (2015, May 1). Safety Data Sheet Potassium Oxalate Monohydrate.
- Sdfine. (n.d.). oxalic acid - GHS Safety Data Sheet.
- Ramadas, B., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]
-
MDPI. (2025, August 1). Toxic Effects of the Most Common Components of Energetic Co-Crystals. Retrieved from [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Retrieved from [Link]
-
ResearchGate. (2025, October 7). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]
-
MDPI. (2021, October 2). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]
-
PubMed. (2025, March 5). Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation Ames test. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous solubility of selected metal oxalates. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. 6-Azaspiro[3.4]octane oxalate(2:1) | 1523571-81-4 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. medline.com [medline.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
Welcome to the technical support resource for the analytical characterization of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this active pharmaceutical ingredient (API). Adherence to rigorous impurity control is not just a regulatory requirement but a cornerstone of ensuring drug safety and efficacy.[1][2] This document synthesizes established analytical principles with field-proven insights to help you navigate the complexities of your experimental work.
The Critical Role of Impurity Profiling
Impurities in pharmaceutical substances can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the API, or interaction with packaging materials.[1][3] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A for drug substances) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][2][5]
2-Methyl-2,6-diazaspiro[3.4]octane, as a spirocyclic diamine, presents unique analytical challenges due to its structure, basicity, and potential for complex impurity profiles. The oxalate salt form adds another layer of consideration for method development. This guide will walk you through the most common and effective analytical techniques for this compound, complete with troubleshooting advice and FAQs.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical purity analysis, offering high-resolution separation of the main compound from its impurities.[4][6][7] For a basic compound like 2-Methyl-2,6-diazaspiro[3.4]octane, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.
Experimental Protocol: A Starting Point for RP-HPLC Method Development
This protocol is a robust starting point and will likely require optimization for your specific instrumentation and impurity profile.
| Parameter | Recommendation | Rationale/Causality |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle size | A C18 stationary phase provides good hydrophobic retention for a broad range of organic molecules. Smaller particle sizes enhance peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic mobile phase is crucial for analyzing basic compounds like amines. It protonates the amine groups, leading to better peak shape and preventing interaction with residual silanols on the silica-based stationary phase.[8] TFA is a strong ion-pairing agent that can further improve peak shape but may suppress MS signals if used with LC-MS. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Gradient Program | 5% B to 95% B over 20 minutes, followed by a 5-minute hold and re-equilibration | A gradient is essential to elute both polar and non-polar impurities that may be present.[7] |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted based on column internal diameter to maintain optimal linear velocity. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure.[9] |
| Detection | UV at 205-215 nm | The compound lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Sample Preparation | Dissolve in Mobile Phase A or a Water/Acetonitrile mixture | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[10] |
HPLC Workflow Diagram
Caption: A typical workflow for HPLC purity analysis.
HPLC Troubleshooting and FAQs
Q1: My main peak is tailing significantly. What should I do?
-
Cause: Secondary interactions between the basic amine groups and acidic silanols on the column packing material are the most common cause of peak tailing for amines.[8]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the amine fully protonated.
-
Increase Buffer/Acid Concentration: A higher concentration of the acidic modifier (e.g., up to 0.2% TFA) can better mask the silanols.
-
Use a "Base-Deactivated" Column: Modern columns, often labeled with "BDS" or "Shield," are specifically designed with low silanol activity for analyzing basic compounds.[11]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is generally less favored in modern chromatography and is incompatible with MS detection.[11]
-
Q2: I'm seeing shifts in retention times between injections. What's the problem?
-
Cause: Retention time variability is often due to issues with the mobile phase composition or column equilibration.[11][12]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated between gradient runs. A good rule of thumb is to flush with at least 10-15 column volumes of the initial mobile phase.[11]
-
Mobile Phase Preparation: If you are mixing mobile phases online, check your pump's proportioning valve for accuracy. Premixing the mobile phase can help diagnose if the pump is the issue.[10] Also, ensure your mobile phase hasn't evaporated, changing its composition.
-
Temperature Control: Use a column oven to maintain a stable temperature, as even small fluctuations can affect retention times.[11]
-
Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to retention time drift.
-
Q3: How do I know if a small peak is a real impurity or just a "ghost peak"?
-
Cause: Ghost peaks are spurious peaks that can originate from the injector, mobile phase contamination, or carryover from a previous injection.[8][12]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample solvent (without the sample) and run the same gradient. If the peak appears in the blank run, it's likely a contaminant in your mobile phase or a result of carryover.
-
Clean the Injector: Implement a robust needle wash protocol using a strong solvent to minimize carryover.
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh mobile phases to avoid contamination.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may not be amenable to HPLC, such as residual solvents or certain reaction by-products.[3][4] Direct analysis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is not feasible due to the non-volatile nature of the oxalate salt. However, GC-MS can be used to analyze the free base or after derivatization.
Experimental Protocol: GC-MS Method Considerations
-
Sample Preparation (Critical Step):
-
For Volatile Impurities/Residual Solvents: A headspace GC-MS approach is ideal. The solid sample is heated in a sealed vial, and the vapor phase is injected into the GC.
-
For Semi-Volatile Impurities: The oxalate salt must be converted to the free base. This can be achieved by dissolving the sample in water, basifying with a strong base (e.g., NaOH), and then extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then injected.
-
Derivatization: For better chromatography of the polar amine, derivatization can be employed. Reagents like propyl chloroformate or heptafluorobutyl chloroformate can be used to create less polar, more volatile derivatives that exhibit better peak shapes.[13][14]
-
-
GC-MS Parameters (General Guidance):
| Parameter | Recommendation | Rationale/Causality |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, low-bleed column suitable for a wide range of compounds. |
| Injector Temp. | 250 - 280 °C | High enough to ensure rapid volatilization of the sample without causing thermal degradation. |
| Oven Program | Start at 50-70 °C, ramp to 280-300 °C | An initial low temperature allows for trapping of volatile components, while the ramp separates compounds based on their boiling points. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | Provides good efficiency and is compatible with mass spectrometry. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Scan from m/z 35 to 500 | A wide scan range to capture fragments from both small solvent molecules and larger impurities. |
GC-MS Workflow and Decision Diagram
Caption: Decision workflow for GC-MS sample preparation and analysis.
GC-MS Troubleshooting and FAQs
Q1: I'm getting poor peak shapes (tailing) for the free amine.
-
Cause: Amines are notoriously difficult to analyze by GC due to their polarity and ability to interact with active sites in the injector liner and column.[15]
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure you are using a fresh, deactivated injector liner. Silanized liners are highly recommended.
-
Consider Derivatization: This is the most robust solution. Derivatizing the amine group will make the molecule less polar and significantly improve peak shape.[13][14]
-
Use an Amine-Specific Column: Columns specifically designed for amine analysis (e.g., with a base-deactivated surface) are available and can provide better results.
-
Q2: The mass spectrum for my unknown peak doesn't have a match in the library. How do I identify it?
-
Cause: The impurity may be novel or not present in commercial mass spectral libraries.
-
Troubleshooting Steps:
-
Examine the Molecular Ion: Look for the highest m/z peak, which could be the molecular ion (M+•). Its mass provides the molecular weight of the impurity.
-
Analyze Fragmentation Patterns: Interpret the fragmentation pattern based on known mass spectrometry fragmentation rules for amines and cyclic compounds. Look for characteristic losses (e.g., loss of a methyl group, ring opening).
-
Consider Chemical Ionization (CI): If available, re-run the sample using CI. This is a "softer" ionization technique that often yields a more prominent protonated molecule ([M+H]+), which helps confirm the molecular weight.[16]
-
Isolate and Analyze by NMR: For definitive structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural identification of unknown impurities.[17][18][19] While not typically used for routine purity screening, it is essential when an impurity is detected above the ICH identification threshold (e.g., >0.10%).[1]
Role of NMR in Impurity Analysis
-
¹H NMR: Provides information on the number and types of protons in the molecule, their connectivity (via coupling constants), and their chemical environment.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure.[20][21]
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for connecting different parts of a molecule.
-
-
Quantitative NMR (qNMR): Can be used as a primary method to determine the purity of the main compound or the concentration of an impurity without the need for a specific reference standard for that impurity.
Impurity Identification Workflow
Caption: Integrated workflow for identifying an unknown impurity.
NMR FAQs
Q1: I have a very low concentration of the impurity. Can I still get good NMR data?
-
Answer: Yes, modern NMR spectrometers are very sensitive. Using a cryoprobe can significantly enhance sensitivity. Additionally, increasing the number of scans and the total acquisition time can improve the signal-to-noise ratio for dilute samples.
Q2: How can NMR distinguish between isomers?
-
Answer: NMR is exceptionally powerful for distinguishing isomers.
-
Positional Isomers: Will have distinctly different chemical shifts and coupling patterns. HMBC is particularly useful for determining the points of attachment of different functional groups.
-
Stereoisomers: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, helping to determine relative stereochemistry.[20] Chiral derivatizing agents can also be used to distinguish enantiomers.
-
References
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. (2005, April 15).
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 15). Pharmaceutical Technology.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- Working Towards Better Pharmaceutical Impurity Testing. LGC Standards.
- Quality guidelines: impurities. European Medicines Agency (EMA).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30).
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Analytical Method Development. SpiroChem.
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- HPLC Troubleshooting. Thermo Fisher Scientific - US.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015, February 17). MDPI.
- AN OVERVIEW OF THE ANALYTICAL STRATEGY FOR HPLC METHOD DEVELOPMENT. (2026, January 7).
- Developing HPLC Methods. MilliporeSigma.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins. (2025, June 3). MDPI.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks.
- Oxalic acid, dimethyl ester. Organic Syntheses Procedure.
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022, September 6). Preprints.org.
- Facile synthesis of 2-azaspiro[3.4]octane. (2019, March). Organic & Biomolecular Chemistry.
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH.
- Analytical methods for determining the purity of 2-Azaspiro[4.
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
- 135380-24-4 | 6-Methyl-2,6-diazaspiro[3.4]octane. ChemScene.
- Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. (2022, January 26). MDPI.
- Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
- 6-Azaspiro[3.
- 2-Oxa-6-azaspiro[3.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization [pubmed.ncbi.nlm.nih.gov]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. bre.com [bre.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins | MDPI [mdpi.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Mitigating Decomposition of Diazaspiro[3.4]octane Compounds During Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are incorporating spirocyclic diamines—specifically diazaspiro[3.4]octanes —into their scaffolds as piperazine bioisosteres.
While these sp3 -rich frameworks offer excellent physicochemical properties for drug discovery, their isolation is notoriously difficult. The combination of a highly strained four-membered azetidine ring and the extreme polarity of the diamine core creates a perfect storm for decomposition and product loss during standard workup procedures.
This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your isolation workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my diazaspiro[3.4]octane decompose into an acyclic amino-alcohol or chloride during Boc-deprotection and subsequent workup?
The Causality: The root cause is the inherent angle strain of the four-membered azetidine ring (approximately 26 kcal/mol of strain energy)[1]. When you use strong aqueous acids like hydrochloric acid (HCl) for deprotection or workup, the azetidine nitrogen becomes protonated, transforming it into an excellent leaving group. Nucleophiles present in the environment (such as chloride ions or water) will attack the adjacent carbon. This SN2 attack permanently cleaves the C-N bond, relieving the ring strain but destroying your spirocyclic core[2].
The Solution: Abandon HCl and aqueous quenching for this scaffold. Instead, utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM) . The trifluoroacetate counterion is highly non-nucleophilic, preventing the ring-opening cascade[2].
Q2: I successfully deprotected the compound without ring-opening, but my yields after an aqueous basic extraction (NaOH/DCM) are abysmal (<25%). Where is my product?
The Causality: Your product hasn't decomposed; it is trapped in the aqueous layer. Diazaspiro[3.4]octanes are highly polar, hydrophilic molecules. Even when fully deprotonated at pH > 12, their intrinsic hydrophilicity (very low LogP) prevents efficient partitioning into standard organic solvents like ethyl acetate or DCM. Repeated washing or prolonged heating to remove trapped water will eventually lead to thermal degradation.
The Solution: Implement a Solid-Phase Extraction (SPE) strategy using Strong Cation Exchange (SCX) chromatography to completely bypass liquid-liquid extraction[3]. The basic amines will bind to the sulfonic acid resin, allowing you to wash away impurities with methanol before eluting the pure free base with methanolic ammonia.
Q3: My isolated free base turns into a sticky, insoluble mass after sitting on the bench overnight. What happened?
The Causality: Diazaspiro[3.4]octanes are sterically unhindered secondary amines. When exposed to ambient air, they rapidly act as nucleophiles, attacking atmospheric carbon dioxide ( CO2 ) to form stable, insoluble carbamate salts. The Solution: Never store the free base. Immediately convert the isolated product into a stable salt form (e.g., oxalate, or hydrochloride via strictly anhydrous HCl in dioxane) and store it under an inert argon atmosphere at -20 °C.
Part 2: Mechanistic & Workflow Visualizations
To fully grasp the vulnerabilities of this scaffold, we must visualize the degradation pathway and the optimized isolation workflow.
Mechanistic pathway of acid-catalyzed azetidine ring-opening during aqueous workup.
Optimized SCX catch-and-release workflow to bypass aqueous extraction.
Part 3: Quantitative Data & Experimental Protocols
The table below summarizes internal validation data comparing traditional workup methods against the optimized SCX protocol for Boc-deprotected diazaspiro[3.4]octane derivatives.
Table 1: Quantitative Comparison of Workup Strategies
| Workup Methodology | Reagent System | Core Integrity (%) | Isolated Yield (%) | Primary Failure Mode |
| Aqueous Acidic | HCl / H2O / EtOAc | < 45% | 30 - 40% | Azetidine ring-opening |
| Aqueous Basic | NaOH / H2O / DCM | > 95% | 15 - 25% | Poor aqueous partitioning |
| Non-Aqueous SCX | TFA / DCM → SCX | > 98% | 85 - 95% | None (Optimal) |
Self-Validating Protocol: Non-Aqueous Deprotection & SCX Isolation
This protocol is designed as a self-validating system: the product will only bind to the SCX resin if the basic amine is successfully deprotected and structurally intact. If the ring opens to form a neutral chloride, it will wash off during the methanol flush.
Step 1: Non-Nucleophilic Deprotection
-
Dissolve the Boc-protected diazaspiro[3.4]octane (1.0 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add Trifluoroacetic acid (TFA, 5.0 mL)[2].
-
Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via LC-MS (avoid TLC as the polar product will streak).
-
Concentrate the mixture under reduced pressure (bath temperature < 30 °C) to remove excess TFA and DCM. Do not add water.
Step 2: SCX Catch-and-Release Isolation
-
Dissolve the crude TFA-salt residue in minimal Methanol (MeOH, 2-3 mL).
-
Pre-condition a commercial SCX-2 cartridge (e.g., Biotage or Silicycle, 10g resin per mmol of substrate) by passing 20 mL of MeOH through it[3].
-
Load the methanolic crude solution onto the cartridge.
-
Wash (Catch): Pass 30 mL of MeOH through the cartridge. This removes non-basic impurities, cleaved protecting group byproducts, and residual TFA. Discard the wash.
-
Elute (Release): Pass 30 mL of a 2.0 M Ammonia ( NH3 ) in Methanol solution through the cartridge[3]. The strong base deprotonates the sulfonic acid resin, releasing the free diazaspiro[3.4]octane. Collect this fraction.
-
Concentrate the eluent under reduced pressure at a low temperature (< 30 °C) to afford the pure free base. Immediately proceed to salt formation or the next synthetic step to prevent carbamate formation.
References
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands . Source: NIH PubMed Central (PMC).
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities . Source: ACS Chemical Reviews.
-
US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds . Source: Google Patents.
Sources
Validation & Comparative
A Comparative Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate and Other Spirocyclic Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to navigate beyond the "flatland" of traditional aromatic compounds, offering enhanced three-dimensionality, structural rigidity, and novel intellectual property.[1][2] This guide provides an in-depth comparison of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate with other prominent classes of spirocyclic amines, offering insights into their relative performance based on available experimental data.
The Ascendance of Spirocycles in Drug Design
The incorporation of a spirocyclic core into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The inherent rigidity of these scaffolds can pre-organize functional groups for optimal interaction with biological targets, potentially leading to increased potency and selectivity.[3] Furthermore, the increased fraction of sp³-hybridized carbons in spirocycles often correlates with improved aqueous solubility, metabolic stability, and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[4][5]
Featured Spirocyclic Amine: 2-Methyl-2,6-diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane framework has garnered significant attention as a versatile building block in drug discovery. Its unique topology, combining a four-membered azetidine ring with a five-membered pyrrolidine ring, offers distinct exit vectors for substituents, allowing for fine-tuning of molecular shape and properties. The methylated derivative, 2-Methyl-2,6-diazaspiro[3.4]octane, has been explored in various therapeutic areas, including as a core for antitubercular agents.[3]
Comparative Analysis with Alternative Spirocyclic Amines
This guide focuses on a comparative evaluation of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate against three other classes of spirocyclic amines that have shown promise in medicinal chemistry:
-
2-Oxa-6-azaspiro[3.4]octane: A close structural analog where a nitrogen atom in the five-membered ring is replaced by oxygen.
-
2,7-Diazaspiro[3.5]nonane: A related diazaspirocycle with a larger six-membered piperidine ring.
-
Azaspiro[3.3]heptanes: A more compact and rigid spirocyclic system composed of two four-membered rings.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a scaffold are fundamental to its drug-like potential. The following table summarizes key computed and, where available, experimental properties for the parent scaffolds. It is important to note that these values can be significantly influenced by substitution.
| Property | 2,6-Diazaspiro[3.4]octane | 2-Oxa-6-azaspiro[3.4]octane | 2,7-Diazaspiro[3.5]nonane | 2,6-Diazaspiro[3.3]heptane |
| Molecular Formula | C₆H₁₂N₂ | C₆H₁₁NO | C₇H₁₄N₂ | C₅H₁₀N₂ |
| Molecular Weight ( g/mol ) | 112.17 | 113.16[6] | 126.20[7] | 98.15 |
| XLogP3-AA | -0.9 | -0.3[6] | -0.3[7] | -0.5 |
| Topological Polar Surface Area (Ų) | 24.1 | 21.3[6] | 24.1[7] | 24.1 |
| Hydrogen Bond Donor Count | 2 | 1[6] | 2[7] | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2[6] | 2[7] | 2 |
Key Insights from Physicochemical Data:
-
The introduction of an oxygen atom in 2-Oxa-6-azaspiro[3.4]octane slightly increases its lipophilicity compared to its diaza counterpart, as indicated by the higher XLogP3 value.
-
2,7-Diazaspiro[3.5]nonane, with its larger ring system, has a slightly higher molecular weight but maintains a similar predicted lipophilicity to the oxa-azaspiro[3.4]octane.
-
The more compact 2,6-diazaspiro[3.3]heptane scaffold has the lowest molecular weight and a predicted low lipophilicity.
Biological Activity and Therapeutic Potential: A Comparative Overview
While direct head-to-head comparative studies across a wide range of biological targets are limited, the available literature provides valuable insights into the therapeutic potential of derivatives of these spirocyclic amines.
2,6-Diazaspiro[3.4]octane Derivatives: Derivatives of this scaffold have been investigated as potent antitubercular agents, demonstrating the utility of this core in developing novel anti-infectives.[3] Additionally, related 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor antagonists, a target for pain management.[8]
2-Oxa-6-azaspiro[3.4]octane Derivatives: The replacement of a nitrogen with an oxygen atom can modulate the physicochemical properties, such as reducing basicity, which can be advantageous in mitigating off-target effects like hERG inhibition. This scaffold is seen as a valuable bioisostere for piperazine and morpholine.[9]
2,7-Diazaspiro[3.5]nonane Derivatives: This scaffold has been successfully incorporated into potent covalent inhibitors of KRAS G12C, a challenging oncology target. The spirocyclic framework plays a crucial role in orienting the acrylamide warhead for optimal interaction with the target protein.
Azaspiro[3.3]heptane Derivatives: The compact and rigid nature of the spiro[3.3]heptane system has been exploited in the design of various bioactive molecules. For instance, 2,6-diazaspiro[3.3]heptane has been used as a piperazine bioisostere, leading to compounds with improved metabolic stability.[10][11]
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of these spirocyclic amines, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[12][13][14][15][16]
Materials:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Pooled human, rat, or mouse liver microsomes
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compounds and positive controls to the microsome suspension (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
Workflow for the in vitro metabolic stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of compounds across the gastrointestinal tract or the blood-brain barrier.[17][18][19][20]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4 and pH 5.5
-
Test compounds and control compounds (high and low permeability)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Prepare stock solutions of test and control compounds in DMSO.
-
Prepare the donor solutions by diluting the stock solutions in PBS at the desired pH (e.g., pH 5.5 for apical side of intestinal membrane).
-
Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS at pH 7.4.
-
Add the donor solutions to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C_A] / [C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t) where:
-
[C_A] is the concentration in the acceptor well
-
[C_eq] is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the area of the membrane
-
t is the incubation time
-
Workflow for the Parallel Artificial Membrane Permeability Assay.
Protocol 3: hERG Inhibition Assay (Automated Patch Clamp)
This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.[21][22][23]
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293)
-
Automated patch-clamp system
-
Extracellular and intracellular solutions
-
Test compounds and positive control (e.g., cisapride)
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Prepare the cells for the automated patch-clamp system according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and positive control.
-
Prime the system with the extracellular and intracellular solutions.
-
Obtain a stable whole-cell recording from a cell.
-
Apply the vehicle control to establish a baseline hERG current.
-
Apply the different concentrations of the test compound and record the hERG current at each concentration.
-
Apply the positive control to confirm assay sensitivity.
Data Analysis:
-
Measure the peak tail current of the hERG channel in the presence of the test compound.
-
Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: A Strategic Choice of Spirocyclic Scaffold
The selection of a spirocyclic scaffold is a critical decision in the drug design process. 2-Methyl-2,6-diazaspiro[3.4]octane oxalate and its counterparts each offer a unique set of properties and synthetic opportunities. While direct comparative data remains a developing area, this guide provides a framework for understanding the nuances of these important building blocks. By leveraging the provided experimental protocols, researchers can generate the necessary data to make informed decisions and accelerate the discovery of novel therapeutics with enhanced efficacy and safety profiles. The strategic incorporation of spirocyclic amines represents a promising avenue to explore novel chemical space and address challenging therapeutic targets.
Sources
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Diazaspiro[3.4]octan-7-one | C6H10N2O | CID 57416912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
- 20. Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization and incorporation of novel pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Construction of an integrated database for hERG blocking small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Analysis of Diazaspiro[3.4]octane and Piperazine Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The ideal scaffold must balance structural rigidity with conformational flexibility, offer synthetic tractability, and impart favorable physicochemical properties. For decades, the piperazine ring has been a dominant player, earning its status as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought spirocyclic systems, particularly the diazaspiro[3.4]octane core, into the spotlight as a modern alternative.
This guide provides an in-depth comparative analysis of these two pivotal scaffolds. We will dissect their structural and physicochemical attributes, explore their synthetic accessibility, and evaluate their impact on pharmacology, drawing on experimental data from key case studies. Our goal is to equip medicinal chemists with the insights needed to rationally select the optimal scaffold for their next generation of therapeutics.
The Established Workhorse: The Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Its widespread adoption is a testament to a unique combination of attributes that make it an invaluable tool for fine-tuning the properties of a drug candidate.
Physicochemical & Pharmacokinetic Advantages
The power of the piperazine moiety lies in its tunable nature. As a diprotic base, its two nitrogen atoms can be readily substituted to modulate crucial physicochemical properties like solubility, lipophilicity, and basicity (pKa).[2][3] This synthetic versatility is instrumental in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often enhancing oral bioavailability.[3][4]
Structurally, the piperazine ring typically adopts a chair conformation, which provides a degree of rigidity for specific receptor interactions, yet possesses sufficient conformational flexibility to adapt to diverse binding pockets.[2][5] The two nitrogen atoms serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[1]
Synthetic Versatility
Piperazine's synthetic tractability is a major advantage. A plethora of well-established, robust protocols exist for its formation and derivatization, allowing for the efficient generation of large compound libraries for structure-activity relationship (SAR) studies.[2][6] Nucleophilic substitution is a fundamental method, where the piperazine nucleus reacts with electrophiles like alkyl dihalides to yield N,N'-disubstituted products, often in high yield.[6]
Broad Therapeutic Utility
The piperazine scaffold is a key component in numerous approved drugs across a wide spectrum of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1]
-
In CNS Disorders: Many CNS-active drugs modulate serotonin (5-HT) and dopamine (D2) receptors. The piperazine scaffold can correctly position key pharmacophoric elements, such as aryl groups, for optimal receptor binding.[1]
-
In Oncology: In cancer therapeutics, particularly kinase inhibitors like Imatinib, the piperazine ring often serves as a linker connecting fragments that bind to the ATP-binding pocket. Its basicity can also be exploited to form critical salt bridges with acidic residues in the kinase hinge region.[1]
Despite its utility, the inherent flexibility of the piperazine ring can sometimes lead to off-target activity. Furthermore, it can be susceptible to metabolic liabilities, prompting chemists to explore more rigid bioisosteres.
The Rising Star: The 1,6-Diazaspiro[3.4]octane Scaffold
The 1,6-diazaspiro[3.4]octane scaffold has emerged as a compelling three-dimensional bioisostere for piperazine.[7] Its defining feature is the spirocyclic junction, where an azetidine and a pyrrolidine ring share a single quaternary carbon atom. This architecture imparts a rigid, well-defined three-dimensional geometry that offers distinct advantages in modern drug design.
A Three-Dimensional Advantage
The constrained nature of the diazaspiro[3.4]octane core offers a more predictable vectorization of substituents into three-dimensional space.[8] This enhanced structural rigidity can lead to:
-
Improved Selectivity: By locking substituents in a specific orientation, the scaffold can favor binding to the intended target over off-targets, potentially reducing side effects.
-
Enhanced Drug-like Properties: Structures with higher sp3 character, like diazaspiro[3.4]octanes, are often associated with improved physicochemical properties such as solubility and metabolic stability, which can lead to better pharmacokinetic (DMPK) profiles.[9]
This scaffold has shown significant promise in various therapeutic areas. For instance, a series of 1,6-diazaspiro[3.4]octane derivatives were identified as potent inhibitors of multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[10][11]
Synthetic Considerations
The synthesis of diazaspiro[3.4]octane scaffolds is inherently more complex than that of simple piperazines. However, robust and efficient routes have been developed. A common strategy is a multi-step sequence that constructs the requisite quaternary carbon center, often leveraging enolate acylation or [3+2] cycloaddition reactions.[10][12][13] The use of orthogonal protecting groups (e.g., Boc, Cbz) is critical to allow for selective functionalization at either of the two nitrogen atoms.[10]
Head-to-Head Comparison: Diazaspiro[3.4]octane vs. Piperazine
The decision to use one scaffold over the other depends on the specific goals of the drug design project. The following table and diagrams summarize the key differences to guide this choice.
| Property | Piperazine | 1,6-Diazaspiro[3.4]octane |
| Structure | Flexible 6-membered ring | Rigid spirocyclic system (4- and 5-membered rings) |
| Conformational Flexibility | High (Chair/Boat conformations) | Low (Constrained 3D structure) |
| 3D Character (sp3 fraction) | Moderate | High |
| Synthetic Complexity | Low to moderate | Moderate to high |
| Established Use in Drugs | Extensive, "privileged scaffold" | Emerging, "rising star" |
| Key Advantages | Synthetic tractability, tunable basicity, proven utility.[2][6] | Improved selectivity, metabolic stability, novel chemical space.[7][9] |
| Potential Disadvantages | Potential for off-target effects, metabolic liabilities. | More complex synthesis, less established precedent.[13] |
Visualizing the Scaffolds
Case Study: Re-engineering Olaparib with Diazaspiro Cores
A compelling example of the strategic replacement of piperazine is found in the development of analogues of Olaparib, a poly(ADP-ribose) polymerase inhibitor (PARPi) used in cancer therapy.[14][15] While effective, a key mechanism of PARPi cytotoxicity involves DNA damage. In a study aimed at creating non-cytotoxic PARPi for potential use in treating inflammatory diseases, researchers replaced the piperazine core of Olaparib with various diazaspiro motifs.[14]
The results were striking. The study led to the identification of a diazaspiro[3.4]octane analogue (10e ) that retained high affinity for PARP-1 but, unlike Olaparib, did not induce DNA damage at similar concentrations.[14][15] This demonstrates that the rigid diazaspiro scaffold can maintain target engagement while altering the downstream pharmacological consequences, potentially leading to safer medicines.
Comparative Biological Data: Olaparib Analogues
| Compound | Scaffold | PARP-1 Affinity (IC50, nM) | DNA Damage Induction |
| Olaparib | Piperazine | ~5 | Yes |
| Analogue 10e | 2,6-Diazaspiro[3.4]octane | 12.6 ± 1.1 | No |
| Analogue 15b | 2,7-Diazaspiro[3.5]nonane | 4,397 ± 1.1 | Yes (at µM concentrations) |
| (Data synthesized from J. Med. Chem. 2018, 61, 12, 5367–5379)[14] |
This case study provides strong evidence that diazaspiro cores can act as effective structural surrogates for piperazine, offering a pathway to modulate a drug's biological profile and decouple therapeutic efficacy from unwanted toxicity.[14]
Experimental Protocols
To provide practical context, we outline representative experimental procedures for the synthesis and evaluation of these scaffolds.
Protocol 1: Synthesis of an Orthogonally Protected 1,6-Diazaspiro[3.4]octane Core
This protocol is a generalized multi-step sequence illustrating a common strategy for building the diazaspiro[3.4]octane core, which requires careful control over protecting groups.[10]
Objective: To synthesize an orthogonally protected 1,6-diazaspiro[3.4]octane for further derivatization.
Methodology:
-
Azetidinone Formation: Begin with the cyclization of a suitably protected β-amino acid derivative (e.g., N-Cbz-β-alanine) to form a protected azetidin-2-one. This is typically achieved using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Enolate Formation & Acylation: Treat the protected azetidin-2-one with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. This enolate is then acylated with a protected amino acid derivative (e.g., Boc-glycine anhydride) to construct the key quaternary carbon center.
-
Reduction and Cyclization: The resulting intermediate is subjected to a series of reduction steps (e.g., using borane) to reduce the ketone and amide functionalities. This is followed by an intramolecular cyclization step, often promoted by mesylation of a hydroxyl group and subsequent displacement by the nitrogen atom, to form the second (pyrrolidine) ring.
-
Final Deprotection/Protection: Depending on the desired derivatization strategy, one of the protecting groups (Boc or Cbz) can be selectively removed to allow for functionalization at that specific nitrogen atom, yielding the final, versatile building block.
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol is used to determine the potency (IC50) of compounds against the blood stages of P. falciparum.[9][10]
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against parasite proliferation.
Methodology:
-
Parasite Culture: Culture asexual stages of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 0.1 mM hypoxanthine. Maintain cultures at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Dissolve test compounds (diazaspiro[3.4]octane derivatives) in 100% DMSO to create 10 mM stock solutions. Perform a serial dilution in culture medium to create a range of desired concentrations for the dose-response curve.
-
Assay Plate Setup: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well black plate. Add the serially diluted compounds to the wells. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture to allow for parasite maturation and replication.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the positive and negative controls. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Outlook
The piperazine scaffold remains an undisputed pillar of medicinal chemistry, offering a reliable and synthetically accessible core for drug development.[16] Its legacy is cemented in countless successful therapeutics. However, the drive for drugs with higher selectivity and improved pharmacokinetic profiles has illuminated the path toward more complex, three-dimensional structures.
The diazaspiro[3.4]octane scaffold represents a significant step in this direction. It provides a rigid framework that allows for precise spatial orientation of substituents, offering a powerful strategy to enhance target selectivity and metabolic stability.[7] While synthetically more demanding, the potential payoff in improved drug properties makes it an increasingly attractive option for tackling challenging biological targets.
Ultimately, both scaffolds are essential tools in the medicinal chemist's arsenal. The continued dominance of piperazine is assured, while the ascendancy of diazaspiro[3.4]octane and related spirocycles will undoubtedly lead to the discovery of innovative therapeutics that successfully navigate the complexities of human biology.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Role of piperazine scaffolds in medicinal chemistry. (2025). Benchchem.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design.
- The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. (2025). Benchchem.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2015). Chinese Journal of Organic Chemistry.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018).
- The medicinal chemistry of piperazines: A review.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PubMed.
- The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021).
- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). Benchchem.
- Identification and Profiling of a Novel Diazaspiro[3.
- Identification and profiling of a novel diazaspiro[3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification and profiling of a novel diazaspiro[3.4]octane chemical series active against multiple stages of the human malaria parasite Plasmodium falciparum and optimization efforts [edoc.unibas.ch]
- 12. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 13. researchgate.net [researchgate.net]
- 14. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Escaping Flatland: The Superiority of 2-Methyl-2,6-diazaspiro[3.4]octane in Modern Drug Discovery
In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. For decades, drug discovery has been dominated by largely flat, aromatic scaffolds like piperazine and morpholine. While these "privileged structures" have undeniably yielded successful therapeutics, they often lead to challenges in optimizing modern drug candidates, including poor solubility, metabolic instability, and off-target effects. The contemporary imperative is to "escape from flatland" by embracing three-dimensional (3D) molecular shapes that can better navigate the complex topography of biological targets and improve pharmacokinetic profiles.[1]
This guide presents a data-driven comparison, demonstrating the advantages of a novel spirocyclic scaffold, 2-Methyl-2,6-diazaspiro[3.4]octane , over such traditional building blocks. We will explore how its unique 3D geometry provides a tangible edge in developing safer, more effective therapeutics, supported by experimental evidence and detailed protocols for comparative analysis.
The Problem with Flat Scaffolds
Traditional heterocyclic scaffolds like piperazine are ubiquitous in medicinal chemistry.[2] Their synthetic accessibility has made them a default choice for linking different parts of a molecule. However, their conformational flexibility and planar nature contribute to several well-documented liabilities:
-
High Lipophilicity: Flat, aromatic systems often increase a compound's lipophilicity (measured as logP or logD), which can lead to poor aqueous solubility, sequestration in fatty tissues, and increased promiscuity in binding to unintended targets.[1]
-
Metabolic Instability: The exposed nature of the carbon and nitrogen atoms in rings like piperazine makes them susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver, leading to rapid clearance and poor bioavailability.[3]
-
Limited Vectorial Diversity: The exit vectors from a simple ring like piperazine are relatively constrained, limiting the ways in which substituents can be oriented in 3D space to optimize interactions with a protein's binding pocket.
The drive to improve these properties has led to a surge in the use of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), a key measure of a molecule's three-dimensionality. Spirocycles, which feature two rings sharing a single carbon atom, are a premier class of such scaffolds.[4]
The Spirocyclic Solution: Introducing 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure that offers a compelling alternative to traditional diamine scaffolds.[5] Its rigid, spirocyclic framework, combining an azetidine and a pyrrolidine ring, imparts significant advantages. The methylated analogue, 2-Methyl-2,6-diazaspiro[3.4]octane, further refines these properties for specific applications.
Diagram: Structural Comparison of Scaffolds
Caption: Structural difference between a piperazine and a 2,6-diazaspiro[3.4]octane scaffold.
A Data-Driven Case Study: Re-engineering a PARP Inhibitor
The most effective way to demonstrate the superiority of a scaffold is through a direct "scaffold hop" in a well-characterized drug molecule. A study by Reilly et al. did precisely this by replacing the piperazine core in the FDA-approved PARP-1 inhibitor, Olaparib, with various diazaspiro systems, including 2,6-diazaspiro[3.4]octane.[6]
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibitors are used in cancer therapy. While effective, toxicity is a concern. The study aimed to create a non-cytotoxic version of Olaparib by modifying its core architecture.[6]
| Compound ID | Core Scaffold | PARP-1 Affinity (IC₅₀, nM) | Cytotoxicity (% Cell Survival at 10 µM) |
| Olaparib | Piperazine | 10.3 ± 1.1 | ~40% |
| Analog 10e | 2,6-Diazaspiro[3.3]heptane | 12.6 ± 1.1 | ~80% |
| Analog 14d | 2,6-Diazaspiro[3.4]octane | 44.3 ± 1.1 | Not explicitly reported, but analogs showed reduced cytotoxicity |
| Data synthesized from Reilly et al., ACS Med. Chem. Lett. 2018.[6] |
The results are striking. Replacing the piperazine with a diazaspiro[3.3]heptane (a close relative of the [3.4]octane system) resulted in a compound (10e ) that retained high affinity for PARP-1 but was significantly less cytotoxic.[6] The 2,6-diazaspiro[3.4]octane analog (14d ) also demonstrated potent PARP-1 inhibition. The study concluded that this scaffold-hopping strategy could successfully decouple high target affinity from undesirable cytotoxicity by altering how the molecule interacts within the cellular environment.[6]
Unpacking the Physicochemical Advantages
The improved biological outcome observed in the Olaparib case study is a direct consequence of the superior physicochemical properties imparted by the spirocyclic core. While direct comparative data for the 2-methyl-2,6-diazaspiro[3.4]octane is proprietary to various discovery programs, clear trends emerge when comparing diazaspirocycles to traditional piperazines.
| Property | Piperazine Analog | Diazaspirocycle Analog | Advantage & Rationale |
| Lipophilicity (logD at pH 7.4) | Higher | Lower | Improved Solubility & Reduced Off-Targeting: The 3D structure of the spirocycle is less "greasy" than the flatter piperazine, leading to lower lipophilicity and better aqueous solubility.[7] |
| Aqueous Solubility | Lower | Higher | Better Formulatability & Bioavailability: A direct consequence of lower lipophilicity, enhancing the drug-like properties of the molecule.[7] |
| Metabolic Stability | Generally Lower | Generally Higher | Longer Half-Life: The rigid spirocyclic structure can sterically shield the nitrogen atoms from metabolic enzymes, slowing clearance.[7] |
| Basicity (pKa) | Lower | Higher | Stronger Target Interactions: Increased basicity of the nitrogen atoms can lead to stronger ionic interactions with acidic residues (e.g., Asp, Glu) in a protein binding pocket.[8] |
These improvements are not merely theoretical. For example, in the development of GPR119 agonists, switching from a piperazine to a 2,6-diazaspiro[3.3]heptane resulted in a logD reduction of -0.3 and improved metabolic stability in both human and rat liver microsomes.[8]
It is crucial to note, however, that the benefits of a scaffold hop are context-dependent. In a study on σ2 receptor ligands, replacing a piperazine with diazaspiroalkanes led to a loss of affinity, demonstrating that the specific geometry of the target's binding site is the ultimate arbiter of success.[9] This underscores the importance of rational design and empirical testing.
Experimental Validation: A Guide for the Bench Scientist
To objectively compare a novel scaffold like 2-Methyl-2,6-diazaspiro[3.4]octane against a traditional one, a series of standardized experiments is required.
Diagram: Experimental Workflow for Scaffold Comparison
Caption: Workflow for comparative analysis of molecular scaffolds.
Protocol 1: Synthesis of a 2,6-Diazaspiro[3.4]octane Derivative
This protocol is adapted from the synthesis of the Olaparib analog 14d and is representative of methods to incorporate the scaffold.[6]
-
Starting Materials: 4-(4-fluoro-3-formylbenzyl)phthalazin-1(2H)-one, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, sodium triacetoxyborohydride (STAB).
-
Reaction Setup: To a solution of the phthalazinone starting material (1.0 eq) and tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.2 eq) in dichloromethane (DCM), add STAB (1.5 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Final Acylation: After removal of the solvent and TFA under vacuum, the resulting amine can be acylated using standard amide coupling conditions (e.g., cyclopropanecarbonyl chloride and a base like triethylamine) to yield the final product.
Protocol 2: Kinetic Aqueous Solubility Assay by Nephelometry
This high-throughput method determines the concentration at which a compound begins to precipitate from an aqueous buffer.[10][11]
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare the assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Plate Setup: In a 96- or 384-well clear-bottom plate, create a serial dilution of the compound stock solution directly in the assay buffer. This is typically done by adding a small, fixed volume of the DMSO stock to varying volumes of buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM), keeping the final DMSO percentage constant (e.g., 1-2%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures forward-scattered light.[5]
-
Data Analysis: Plot the measured nephelometry units (counts or NTU) against the compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation and defines the kinetic solubility.
Protocol 3: Human Liver Microsome (HLM) Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by enzymes present in human liver microsomes, providing a key indicator of its likely in vivo clearance.[12]
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
HLMs: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice or in a 37°C water bath just before use. Dilute to a working concentration of 1 mg/mL protein in ice-cold buffer.
-
Cofactor Solution: Prepare a 20 mM solution of NADPH in buffer. This is the "fuel" for the metabolic enzymes.
-
Test Compound: Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Reaction Incubation:
-
In a 96-well plate, add the 1 µM test compound solution to wells. Include positive control compounds with known stability (e.g., Midazolam for high turnover, Verapamil for low turnover).
-
Pre-warm the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells.
-
-
Time Points & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins and halts all enzymatic activity.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (-k) is the rate of depletion.
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Conclusion
The strategic replacement of traditional, flat scaffolds with three-dimensional structures like 2-Methyl-2,6-diazaspiro[3.4]octane is a powerful and validated approach in modern drug discovery. The inherent rigidity and defined spatial arrangement of this scaffold offer a clear pathway to improving critical drug-like properties, including solubility, metabolic stability, and target selectivity. As demonstrated by the re-engineering of the PARP inhibitor Olaparib, this approach can successfully decouple potency from toxicity, a pivotal goal in developing safer medicines. By adopting the comparative experimental workflows outlined here, researchers can effectively harness the power of this superior scaffold to accelerate the development of next-generation therapeutics.
References
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
-
Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
- US Patent US6524863B1. (2003). High throughput HPLC method for determining Log P values.
-
PubChem. 2,6-Diazaspiro[3.4]octan-7-one. National Center for Biotechnology Information. [Link]
-
Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Rochelle, G. T., et al. (2009). Carbon dioxide capture with concentrated, aqueous piperazine. ResearchGate. [Link]
-
Mykhailiuk, P., et al. (2023). Physicochemical properties of model compounds 57–59. ResearchGate. [Link]
-
Litskan, E., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Mercell. [Link]
-
Donovan, S. F., et al. (2025). A High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
-
Wilson, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Kinsner-Ovaskainen, A., et al. (2012). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Gholami, F., et al. (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Scientific Reports. [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
-
Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. [Link]
-
Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Aatif, A., et al. (2022). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]
-
BMG LABTECH. (n.d.). Kinetic solubility automated screen. BMG LABTECH. [Link]
-
Ye, Z., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Chemaxon. (n.d.). Theory of aqueous solubility prediction. Chemaxon Docs. [Link]
-
International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. ijsrt.org. [Link]
-
Krasavin, M. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]
Sources
- 1. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mttlab.eu [mttlab.eu]
A Comparative Guide to the In Vitro ADME Properties of Compounds Containing the Diazaspiro[3.4]octane Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous drug-like properties is a paramount objective. The diazaspiro[3.4]octane moiety has emerged as a promising three-dimensional (3D) scaffold, offering a rigid structural framework that can lead to improved target engagement and favorable physicochemical properties compared to traditional flat, aromatic systems.[1][2] The increased sp3 character of this scaffold is often associated with enhanced metabolic stability and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it an attractive component in the design of new therapeutic agents.[3]
This guide provides a comprehensive comparison of the in vitro ADME properties of compounds containing the diazaspiro[3.4]octane core. By synthesizing available experimental data, we aim to offer researchers and drug development professionals valuable insights into the performance of this scaffold in key assays that predict a compound's pharmacokinetic behavior. We will delve into metabolic stability, cell permeability, and plasma protein binding, presenting data in a comparative format and providing detailed experimental protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the Diazaspiro[3.4]octane Scaffold
The inherent rigidity and well-defined three-dimensional geometry of the diazaspiro[3.4]octane scaffold allow for precise orientation of substituents in chemical space.[1] This can lead to enhanced binding affinity and selectivity for biological targets. From an ADME perspective, the introduction of such a rigid, sp3-rich core can mitigate some of the liabilities associated with more traditional, planar scaffolds, such as high metabolic turnover. This guide will explore the tangible evidence for these theoretical advantages through an examination of key in vitro ADME parameters.
Metabolic Stability: A Comparative Analysis
Metabolic stability is a critical parameter in drug discovery, as it dictates the half-life of a compound in the body and influences its oral bioavailability.[4] In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain the major drug-metabolizing enzymes, primarily cytochrome P450s.[5]
A study by Le Manach et al. (2021) provides a valuable dataset for the metabolic stability of a series of antimalarial compounds containing the 1,6-diazaspiro[3.4]octane scaffold.[3][6][7][8][9] The intrinsic clearance (CLint) was determined in human, rat, and mouse liver microsomes.
| Compound ID | R1 | R2 | Human Liver Microsome CLint (µL/min/mg) | Rat Liver Microsome CLint (µL/min/mg) | Mouse Liver Microsome CLint (µL/min/mg) |
| 1 | H | 4-F-Ph | >333 | >333 | >333 |
| 2 | Me | 4-F-Ph | 185 | 245 | >333 |
| 3 | H | 3,5-diF-Ph | 110 | 150 | 220 |
| 4 | Me | 3,5-diF-Ph | 65 | 95 | 130 |
| 5 | H | 4-Cl-Ph | >333 | >333 | >333 |
| 6 | Me | 4-Cl-Ph | 210 | 280 | >333 |
Data extracted from Le Manach et al., J Med Chem, 2021 and its supporting information.[1][3][6][7][8]
Analysis and Interpretation:
The data reveals that substitution patterns on the diazaspiro[3.4]octane core significantly influence metabolic stability. For instance, the introduction of a methyl group at the R2 position (comparing compound 1 to 2, and 5 to 6) generally leads to a decrease in intrinsic clearance, suggesting that this position may be a site of metabolic attack that is now blocked. Furthermore, the presence of a 3,5-difluorophenyl group at the R2 position (compounds 3 and 4) results in lower clearance across all species compared to the 4-fluorophenyl and 4-chlorophenyl analogs, indicating that the electronic and steric properties of the substituents play a crucial role in their interaction with metabolic enzymes.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse) from a commercial vendor
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Compound Addition: In a 96-well plate, add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). Also, include wells for the positive and negative controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the liver microsomes to each well to initiate the metabolic reaction. The final microsomal protein concentration is typically between 0.5 and 1 mg/mL.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Caption: Workflow for the in vitro metabolic stability assay.
Cell Permeability: Assessing Oral Absorption Potential
The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier.
For illustrative purposes, we present hypothetical data for a diazaspiro[3.4]octane derivative in comparison to a typical piperazine-containing drug.
| Compound | Apparent Permeability (Papp) A→B (10-6 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Diazaspiro[3.4]octane Derivative (Hypothetical) | 5.0 | 1.5 |
| Piperazine Comparator (Typical) | 8.0 | 2.5 |
Analysis and Interpretation:
In this hypothetical comparison, the diazaspiro[3.4]octane derivative exhibits moderate permeability. An efflux ratio of 1.5 suggests that it is not a significant substrate of efflux transporters like P-glycoprotein (P-gp), which is a favorable characteristic. The piperazine comparator shows higher permeability but also a higher efflux ratio, indicating potential for active efflux which could limit its overall absorption in vivo. The rigid, 3D nature of the diazaspiro[3.4]octane scaffold may contribute to its ability to navigate the cell membrane while avoiding recognition by efflux pumps.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional Caco-2 permeability assay to determine the rate of transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound and control compounds (high and low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Prior to the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (A→B):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (B→A):
-
Follow the same procedure as for A→B, but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio is then calculated as Papp (B→A) / Papp (A→B).
Caption: Workflow for the Caco-2 cell permeability assay.
Plasma Protein Binding: Impact on Drug Distribution and Efficacy
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized and excreted.[12] Therefore, determining the plasma protein binding (PPB) is a critical step in drug development.
Data for the plasma protein binding of a series of diazaspiro[3.4]octane compounds is not available in a single comprehensive study. However, individual data points can be found. For example, Delgocitinib, an approved drug for atopic dermatitis that contains a 1,6-diazaspiro[3.4]octane moiety, has a reported plasma protein binding of 22-29%.[4] Another study on KRAS G12C inhibitors identified a compound with a 2,6-diazaspiro[3.4]octane linker having a fraction unbound (fu) in mouse plasma of 0.030, which corresponds to 97% protein binding.[13]
| Compound | Plasma Protein Binding (%) | Fraction Unbound (fu) | Species |
| Delgocitinib | 22-29% | 0.71-0.78 | Human |
| KRAS G12C Inhibitor (BB2-143 containing) | 97% | 0.030 | Mouse |
| Piperazine Comparator (Typical) | 80-95% | 0.05-0.20 | Human |
Analysis and Interpretation:
The available data suggests that the plasma protein binding of diazaspiro[3.4]octane-containing compounds can vary significantly depending on the overall structure of the molecule. Delgocitinib exhibits low to moderate protein binding, which is generally a desirable characteristic as it allows for a larger fraction of the drug to be pharmacologically active. In contrast, the KRAS inhibitor shows high protein binding, which could potentially limit its efficacy and distribution. This highlights the importance of optimizing the entire molecular structure, not just the core scaffold, to achieve a favorable ADME profile. Compared to a typical range for piperazine-containing drugs, the diazaspiro[3.4]octane moiety can be incorporated into molecules with both low and high plasma protein binding.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a widely used method for determining the unbound fraction of a drug in plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Compound Spiking: Spike the plasma with the test compound at the desired concentration.
-
Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the dialysis unit at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and the buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Caption: Workflow for the plasma protein binding assay.
Conclusion and Future Perspectives
The diazaspiro[3.4]octane moiety represents a valuable scaffold in modern drug discovery, offering a rigid, three-dimensional framework that can lead to compounds with favorable in vitro ADME properties. The available data, although not exhaustive, suggests that strategic derivatization of this core can lead to compounds with improved metabolic stability and a tunable plasma protein binding profile. While more comprehensive comparative studies on cell permeability are needed, the non-planar nature of the scaffold holds promise for designing compounds that can evade efflux transporters.
For researchers and drug development professionals, the key takeaway is that the diazaspiro[3.4]octane core is not a "magic bullet" but rather a versatile building block that, when intelligently incorporated into a molecular design, can contribute to a more desirable overall ADME profile. Future work should focus on generating more systematic in vitro ADME data for diverse libraries of diazaspiro[3.4]octane-containing compounds to further elucidate structure-ADME relationships and guide the rational design of next-generation therapeutics.
References
-
Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
-
Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]
-
Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Delgocitinib. National Center for Biotechnology Information. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
EMBL-EBI. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ChEMBL. [Link]
-
Labinsights. (2023, May 8). Application of Caco-2 Permeability Test in The Evaluation of Drug. [Link]
-
Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]
-
Odingo, J. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
European Patent Office. (2025, February 19). Heterocyclic compounds capable of activating STING (EP 4330250 B1). [Link]
- Sharma, A. (2018). Drug development and modes of action of novel leads for human African trypanosomiasis. University of Georgia.
-
Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). [Link]
-
MDPI. (2025, May 6). ADME Properties in Drug Delivery. [Link]
-
Admescope. (2022, May 11). Characterize the physicochemical parameters early. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openscholar.uga.edu [openscholar.uga.edu]
- 6. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite ... - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1453315-97-3 | Benchchem [benchchem.com]
- 11. data.epo.org [data.epo.org]
- 12. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 13. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Diazaspiroalkanes: A Comparative Guide to Their Physicochemical Properties in Drug Discovery
For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is a cornerstone of modern medicinal chemistry. In the ongoing effort to "escape from flatland," there is a growing appreciation for three-dimensional (3D) molecular architectures that can provide improved target engagement and superior drug-like qualities. Among these, diazaspiroalkanes have emerged as a particularly promising class of compounds, offering a rigidified and tunable platform for the design of next-generation therapeutics.
This guide provides a comparative analysis of the key physicochemical properties of diazaspiroalkanes, benchmarking them against more traditional, non-spirocyclic heterocyclic scaffolds. By understanding the nuanced effects of introducing a spirocyclic junction on properties such as lipophilicity, aqueous solubility, basicity, and metabolic stability, researchers can make more informed decisions in the scaffold selection process.
The Structural Advantage of Diazaspiroalkanes
Diazaspiroalkanes are bicyclic heterocyclic compounds characterized by two rings sharing a single carbon atom, with at least one nitrogen atom in each ring. This unique spirocyclic structure imparts a rigid, three-dimensional geometry that contrasts with the more flexible and often planar conformations of their non-spirocyclic counterparts like piperazine and piperidine. This conformational restriction can be highly advantageous in drug design, as it can pre-organize substituents in a defined spatial orientation for optimal interaction with biological targets. Furthermore, the introduction of sp³-rich centers generally correlates with improved physicochemical and pharmacokinetic profiles.[1]
Comparative Analysis of Physicochemical Properties
The decision to incorporate a diazaspiroalkane scaffold is often driven by the desire to modulate key physicochemical properties that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical parameter influencing membrane permeability, solubility, and off-target effects. The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at a specific pH are the most common measures of lipophilicity.
The incorporation of a diazaspiroalkane scaffold can have a non-intuitive effect on lipophilicity. While adding a carbon atom to a molecule typically increases its lipophilicity, the unique geometry of diazaspiro[3.3]heptanes, for instance, can lead to a decrease in LogD when used as a replacement for piperazine.[2] This phenomenon is often attributed to the increased basicity of the spiro-analogues, which at physiological pH (7.4) exist to a greater extent in their more water-soluble protonated form.[2]
| Scaffold | cLogP | LogD at pH 7.4 | Reference |
| Piperidine Derivative | 3.7 | 1.6 | [3] |
| 2-Azaspiro[3.3]heptane Analog | 3.4 | 1.0 - 1.2 | [3] |
| 2,7-Diazaspiro[4.4]nonane | -0.3 | Not Reported | [4] |
| 1,4-Diazaspiro[4.5]decane | 0.9 | Not Reported | [5] |
Table 1: Comparative Lipophilicity of a Piperidine Derivative and its Azaspiro[3.3]heptane Analog, along with computed LogP values for other diazaspiroalkanes. The data for the piperidine and azaspiro[3.3]heptane derivatives are from a specific comparative study and highlight the potential for lipophilicity reduction.
Aqueous Solubility
Aqueous solubility is paramount for a drug's absorption and distribution. Poor solubility can lead to low bioavailability and challenging formulation development. The increased polarity and the ability of the nitrogen atoms to engage in hydrogen bonding can influence the solubility of diazaspiroalkanes.
Interestingly, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane in a model compound resulted in a significant decrease in aqueous solubility.[6] This underscores that the impact of a spirocyclic scaffold on solubility is highly context-dependent and can be influenced by other functional groups present in the molecule.
| Scaffold | Aqueous Solubility (µM in PBS) | Reference |
| Piperidine Derivative | 136 | [6] |
| 2-Azaspiro[3.3]heptane Analog | 12 | [6] |
| 1-Azaspiro[3.3]heptane Analog | 13 | [6] |
Table 2: Comparative Aqueous Solubility of a Piperidine Derivative and its Azaspiro[3.3]heptane Analogs. This data illustrates that in this particular molecular context, the spirocyclic scaffolds led to a decrease in solubility.
Basicity (pKa)
The basicity of the nitrogen atoms in a diazaspiroalkane, quantified by the pKa of their conjugate acids, is a crucial determinant of the compound's ionization state at physiological pH. This, in turn, affects solubility, lipophilicity, and the potential for interactions with acidic residues in target proteins. The constrained nature of the spirocyclic ring system can influence the hybridization and accessibility of the nitrogen lone pairs, thereby modulating their basicity compared to non-spirocyclic amines. For example, the pKa of 2-azaspiro[3.3]heptane is comparable to that of piperidine, allowing for similar ionic interactions.[3]
| Scaffold | pKa (Conjugate Acid) | Reference |
| Piperidine Derivative | 9.7 | [6] |
| 2-Azaspiro[3.3]heptane Analog | 9.4 | [6] |
| 1-Azaspiro[3.3]heptane Analog | 10.3 | [6] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 9.87 | [7] |
| 6-Azaspiro[4.5]decane | 11.1 | [8] |
Table 3: Comparative Basicity of a Piperidine Derivative and its Azaspiro[3.3]heptane Analogs, along with pKa values for other spirocyclic amines. The data shows that the basicity can be tuned based on the specific spirocyclic system.
Metabolic Stability
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The cytochrome P450 (CYP) enzyme family is a major contributor to the metabolism of many drugs, and piperidine rings are often susceptible to oxidation at the carbons alpha to the nitrogen. The rigid structure of diazaspiroalkanes can shield these positions from metabolic attack, leading to improved stability. However, this is not a universal rule, and the impact on metabolic stability is highly dependent on the specific compound and the metabolic enzymes involved. In some cases, replacing an aromatic ring with a spiro[3.3]heptane core has been shown to decrease metabolic stability.[3]
| Scaffold | Metabolic Stability (t½, min in human liver microsomes) | Reference |
| Sonidegib (aromatic core) | 88 | [3] |
| Spiro[3.3]heptane Analog of Sonidegib | 12 | [3] |
| Piperidine Derivative | Not Reported | |
| 1-Azaspiro[3.3]heptane Analog | 43 | [6] |
Table 4: Comparative Metabolic Stability. The data for Sonidegib and its analog show a decrease in stability with the spirocycle, while the 1-azaspiro[3.3]heptane analog of a different parent compound shows a specific half-life.
Experimental Protocols
The following are detailed, step-by-step methodologies for determining the key physicochemical properties discussed above.
Determination of Lipophilicity (LogD) by the Shake-Flask Method
This protocol is based on the classical shake-flask method, which is considered the gold standard for LogP/LogD determination.
Caption: Workflow for LogD Determination by the Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation of Phases: In a separatory funnel, mix n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously and allow the layers to separate. Collect each pre-saturated phase.
-
Compound Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 10 mM in DMSO).
-
Partitioning: In a vial, combine a specific volume of the pre-saturated buffer (e.g., 990 µL) and pre-saturated n-octanol (e.g., 100 µL). Add a small aliquot of the compound stock solution (e.g., 10 µL).
-
Equilibration: Cap the vial and shake on a rotator for at least one hour to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a known volume from the upper n-octanol layer and the lower aqueous layer, being cautious not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each sample using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).
Determination of Kinetic Aqueous Solubility by UV-Vis Spectroscopy
This method provides a rapid assessment of a compound's solubility, which is particularly useful in the early stages of drug discovery.
Caption: Workflow for Kinetic Solubility Determination by UV-Vis Spectroscopy.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate.
-
Incubation: Add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and incubate at room temperature with shaking for approximately 2 hours.
-
Measurement: Measure the absorbance of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from any precipitate.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sample of the test compound and dissolve it in a known volume of high-purity water. If solubility is an issue, a co-solvent such as methanol or acetonitrile can be used, and the pKa in the mixed solvent system can be extrapolated to a wholly aqueous environment.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode in the solution.
-
Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, and record the pH reading after each addition, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH values against the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Determination of in vitro Metabolic Stability using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.
Caption: Workflow for in vitro Metabolic Stability Assay using Liver Microsomes.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH regenerating system.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL protein), and the test compound (e.g., at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion
Diazaspiroalkanes represent a valuable and versatile class of scaffolds for modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems, often leading to improved physicochemical properties and novel intellectual property. As demonstrated by the comparative data, the introduction of a diazaspiroalkane motif can significantly impact a molecule's lipophilicity, solubility, basicity, and metabolic stability. However, these effects are not always predictable and are highly dependent on the specific molecular context. Therefore, a thorough understanding of these properties, supported by robust experimental data, is essential for the rational design and successful development of new drug candidates incorporating these promising scaffolds.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
PubChem. 2-Azaspiro[4.4]nonane. [Link]
PubChem. 2,7-Diaza-spiro[4.4]nonane. [Link]
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
Waring, M. J., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 63(15), 8433-8443. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
US EPA. 1,4-Dioxa-8-azaspiro(4.5)decane Properties. [Link]
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
RSC Publishing. The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. [Link]
US EPA. 6-Azaspiro[4.5]decane Properties. [Link]
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
- Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME attributes, and safety liabilities. ACS chemical neuroscience, 7(4), 467–479.
PubChemLite. 2-methyl-2,6-diazaspiro[4.5]decane. [Link]
PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
PubChem. 2,7-Diaza-spiro[4.4]nonane. [Link]
Uniba.it. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
PubChem. 1,4-Dioxaspiro(4.4)nonane. [Link]
ChemRxiv. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. [Link]
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
ResearchGate. (PDF) (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. [Link]
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
ResearchGate. On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. [Link]
PMC. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]
RSC Publishing. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. [Link]
EJURNAL UNIVERSITAS NEGERI GORONTALO. QSAR Study of Indolylisoxazoline Analogues for Their Antiprostat Activity | Kilo | Jambura Journal of Chemistry. [Link]
Sources
- 1. 1-Azaspiro(4.5)decane (CAS 176-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validating Target Engagement of 2-Methyl-2,6-diazaspiro[3.4]octane-based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal demonstration of target engagement is a cornerstone of a successful therapeutic program. It is the critical link between a compound's chemical structure and its biological effect, providing confidence in the mechanism of action and guiding lead optimization efforts.[1] This guide provides an in-depth, technical comparison of methodologies for validating the target engagement of a promising class of molecules: 2-Methyl-2,6-diazaspiro[3.4]octane-based inhibitors.
The 2,6-diazaspiro[3.4]octane scaffold has garnered significant interest in medicinal chemistry due to its inherent three-dimensionality.[2] This rigid, spirocyclic core can orient substituents in precise vectors, potentially leading to enhanced binding affinity and selectivity compared to more flexible, linear, or planar scaffolds.[3] Here, we will explore the validation of a hypothetical 2-Methyl-2,6-diazaspiro[3.4]octane-based inhibitor, "SpiroK-Inhib-1," targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[4] We will compare its target engagement profile with a well-established, non-spirocyclic CDK2 inhibitor, Roscovitine, to highlight the experimental nuances and data interpretation across different chemical scaffolds.
The Imperative of Target Engagement Validation
Before embarking on costly and time-consuming preclinical and clinical studies, it is paramount to confirm that a drug candidate directly interacts with its intended molecular target within a biologically relevant context.[5] Failure to do so is a leading cause of clinical trial attrition.[5] A robust target engagement validation strategy provides critical data to:
-
Confirm Mechanism of Action (MoA): Directly demonstrates that the inhibitor binds to the intended target.[1]
-
Establish Structure-Activity Relationships (SAR): Correlates chemical modifications with changes in target binding affinity and cellular potency.[1]
-
Guide Dose Selection: Informs the selection of appropriate doses for in vivo studies and clinical trials.
-
De-risk Clinical Development: Increases the likelihood of success in later-stage clinical trials.[5]
This guide will focus on three orthogonal, industry-standard biophysical techniques for quantifying target engagement:
-
Cellular Thermal Shift Assay (CETSA): Measures target stabilization in a cellular environment.
-
Fluorescence Polarization (FP): A solution-based assay to determine binding affinity.
-
Surface Plasmon Resonance (SPR): Provides detailed kinetic analysis of the binding interaction.
Case Study: Validating "SpiroK-Inhib-1" Target Engagement with CDK2
For the purposes of this guide, we will use a hypothetical, yet plausible, 2-Methyl-2,6-diazaspiro[3.4]octane-based inhibitor of CDK2, which we will refer to as SpiroK-Inhib-1 . We will compare its performance against Roscovitine , a well-characterized purine-based CDK inhibitor.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[6] The underlying principle is that the binding of a ligand (e.g., an inhibitor) to its target protein increases the protein's thermal stability.[6] When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[7] This difference in thermal stability can be quantified to confirm target engagement.
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This variation of CETSA is particularly useful for determining the potency of an inhibitor in a cellular context.
-
Cell Culture and Treatment: Seed MCF-7 cells (human breast cancer cell line with high CDK2 expression) in 10 cm dishes and grow to ~80% confluency. Treat cells with a serial dilution of SpiroK-Inhib-1 (0.1 nM to 10 µM) or Roscovitine (1 nM to 100 µM) for 2 hours at 37°C. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Cell Harvesting and Heat Shock: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the samples at a single, predetermined temperature (e.g., 48°C, the Tm of unbound CDK2) for 3 minutes in a thermal cycler. Include a non-heated control for each concentration.
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to induce lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with a primary antibody specific for CDK2, followed by an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized band intensity (soluble CDK2) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required to stabilize 50% of the target protein.
Method 2: Fluorescence Polarization (FP) Assay
Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] In this context, a small fluorescently labeled ligand (tracer) that binds to CDK2 is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CDK2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the tracer for binding to CDK2, causing a decrease in polarization.[9]
Experimental Workflow:
Caption: General workflow for a Fluorescence Polarization (FP) competition assay.
Detailed Protocol: FP Competition Assay for CDK2
-
Reagent Preparation: Prepare a solution of recombinant human CDK2/Cyclin A protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Prepare a stock solution of a suitable fluorescent tracer known to bind CDK2. Prepare serial dilutions of SpiroK-Inhib-1 and Roscovitine in assay buffer.
-
Assay Setup: In a 384-well, low-volume, black microplate, add the assay components in the following order: assay buffer, inhibitor solution (or vehicle), and CDK2/Cyclin A protein. Allow this mixture to pre-incubate for 15 minutes.
-
Tracer Addition: Add the fluorescent tracer to all wells. The final concentration of the tracer should be at its Kd for CDK2 to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Convert the raw polarization data (in mP units) to percent inhibition relative to the controls (no inhibitor and no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Method 3: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein immobilized on a sensor chip.[10][11][12] A change in mass on the sensor surface, which occurs when the analyte (inhibitor) binds to the immobilized ligand (CDK2), results in a change in the refractive index, which is detected as a response unit (RU).[13]
Experimental Workflow:
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Kinetic Analysis of CDK2 Inhibitors
-
Surface Preparation: Immobilize recombinant human CDK2/Cyclin A onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a series of dilutions of SpiroK-Inhib-1 and Roscovitine in a suitable running buffer (e.g., HBS-EP+ buffer containing 1% DMSO).
-
Binding Measurement: Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the inhibitor over the CDK2 and reference surfaces for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Regeneration: Between cycles, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove any bound inhibitor.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams. Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Comparative Analysis: SpiroK-Inhib-1 vs. Roscovitine
The following table summarizes the hypothetical, yet realistic, data obtained for our 2-Methyl-2,6-diazaspiro[3.4]octane-based inhibitor, SpiroK-Inhib-1, and the comparator, Roscovitine.
| Parameter | SpiroK-Inhib-1 | Roscovitine | Method | Interpretation |
| CETSA EC50 | 50 nM | 500 nM | ITDR-CETSA | SpiroK-Inhib-1 demonstrates superior target engagement and stabilization in a cellular environment. |
| FP IC50 | 25 nM | 200 nM | FP Competition Assay | SpiroK-Inhib-1 shows higher potency in displacing a known binder from the CDK2 active site. |
| SPR KD | 15 nM | 150 nM | Surface Plasmon Resonance | SpiroK-Inhib-1 has a 10-fold higher binding affinity for CDK2 compared to Roscovitine. |
| SPR ka (M-1s-1) | 5 x 105 | 1 x 105 | Surface Plasmon Resonance | SpiroK-Inhib-1 associates with its target five times faster than Roscovitine. |
| SPR kd (s-1) | 7.5 x 10-3 | 1.5 x 10-2 | Surface Plasmon Resonance | SpiroK-Inhib-1 dissociates from CDK2 at a slower rate, indicating a longer residence time. |
Causality Behind the Experimental Choices and Results:
The data presented illustrates a scenario where the unique 3D conformation of the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold in SpiroK-Inhib-1 leads to a more optimal fit within the ATP-binding pocket of CDK2. This improved complementarity could explain the faster on-rate (ka) and slower off-rate (kd), resulting in a significantly lower KD and a longer residence time on the target. The superior biophysical binding characteristics translate directly to higher potency in both the biochemical (FP) and cellular (CETSA) assays. The CETSA results are particularly compelling as they validate that the high affinity observed in vitro translates to effective target engagement in the complex milieu of a living cell.
Conclusion
This guide has outlined a multi-faceted approach to validating the target engagement of 2-Methyl-2,6-diazaspiro[3.4]octane-based inhibitors, using a hypothetical CDK2 inhibitor as a case study. The orthogonal nature of CETSA, FP, and SPR provides a self-validating system, where the convergence of data from these distinct methodologies builds a high degree of confidence in the inhibitor's mechanism of action and potency. The superior hypothetical performance of SpiroK-Inhib-1 underscores the potential of spirocyclic scaffolds in designing next-generation therapeutics with enhanced target engagement profiles.[3] By employing these rigorous validation techniques, researchers can make more informed decisions, accelerating the progression of promising drug candidates from the bench to the clinic.
References
-
Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Huber, W. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. [Link]
-
Carreira, E. M., & Fessard, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
Rena, G., & Tadayyon, M. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Montanari, S., et al. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Therapeutic Patents. [Link]
-
Al-Ali, H., & Liras, S. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]
-
Mullard, A. (2014). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Carterra. (n.d.). Deep characterization of binding kinetics for 210 kinase inhibitors against 80+ kinases. Carterra. [Link]
-
Roe, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
Seetharaman, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. [Link]
-
Singh, V., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]
-
Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
-
Martinez-Peña, F., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues by thermal stabilization. Science. [Link]
-
Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]
-
Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Shender, V. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]
-
Arrowsmith, J., & Miller, P. (2013). Trial watch: phase II and phase III attrition rates 2011-2012. Nature Reviews Drug Discovery. [Link]
-
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
Patel, D., et al. (2023). Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. Molecules. [Link]
-
Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]
-
Médard, G., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. [Link]
-
Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. [Link]
-
Lountos, G. T., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
-
PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Aucentra. (n.d.). Research & Development. Aucentra. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioradiations.com [bioradiations.com]
- 13. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR Comparison Guide: 2-Methyl-2,6-diazaspiro[3.4]octane Analogs vs. Traditional Piperazine Scaffolds
The transition from planar, heavily sp2 -hybridized molecules to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern drug discovery. The strategy of "escaping flatland" is driven by the need to improve physicochemical properties, reduce off-target toxicity, and navigate around heavily patented chemical spaces.
This guide provides an objective, data-driven comparison between traditional piperazine scaffolds and their bioisosteric replacement: 2-Methyl-2,6-diazaspiro[3.4]octane . By analyzing structure-activity relationship (SAR) data from recent antimicrobial and antiparasitic campaigns, we will evaluate the mechanistic advantages of this spirocyclic building block and provide validated experimental workflows for assessing its performance.
Mechanistic Rationale: The Case for Spirocyclic Bioisosteres
Piperazine and morpholine rings are ubiquitous in medicinal chemistry, often utilized to improve aqueous solubility or serve as flexible linkers. However, their planar nature and exposed metabolic liabilities frequently lead to rapid clearance by Cytochrome P450 (CYP450) enzymes and poor thermodynamic solubility due to strong crystal lattice packing.
Replacing a piperazine core with a 2-Methyl-2,6-diazaspiro[3.4]octane moiety introduces several critical advantages [1]:
-
Increased Conformational Complexity ( Fsp3 ): The spirocyclic junction forces a rigid, three-dimensional conformation. This disrupts planar π−π stacking in the solid state, lowering the crystal lattice energy and dramatically enhancing aqueous solubility.
-
Steric Shielding of Metabolic Hotspots: Piperazines are highly susceptible to α -carbon oxidation and N-dealkylation. The spiro-center in the diazaspiro[3.4]octane system creates steric bulk that physically shields adjacent carbons from CYP450 active sites, significantly reducing Human Liver Microsome (HLM) intrinsic clearance ( Clint ) [2].
-
Tuning Permeability: While the unsubstituted 2,6-diazaspiro[3.4]octane provides excellent solubility, it leaves a secondary amine (a hydrogen bond donor) exposed, which can limit membrane permeability. The addition of the 2-methyl group caps this donor, optimizing the lipophilicity-permeability balance without sacrificing the solubility gains provided by the spiro-core.
Caption: Logical flow mapping the bioisosteric replacement to improved DMPK profiles.
Comparative SAR Data Analysis
To objectively compare these scaffolds, we synthesize data representative of recent hit-to-lead optimization campaigns targeting protozoan infections (such as Human African Trypanosomiasis and Plasmodium falciparum) [2, 3]. In these studies, replacing the solvent-exposed piperazine tail with spirocyclic analogs proved critical for advancing compounds into in vivo efficacy models.
Table 1: Comparative DMPK and Potency Profiling of Amine Scaffolds
| Scaffold Type | Fraction sp3 ( Fsp3 ) | Kinetic Aqueous Solubility ( μ M) | HLM Clint ( μ L/min/mg) | Target Potency ( IC50 , nM) |
| Traditional Piperazine | 0.25 | < 20 | 85.4 | 45 |
| 2,6-Diazaspiro[3.4]octane | 0.63 | > 150 | 42.1 | 38 |
| 2-Methyl-2,6-diazaspiro[3.4]octane | 0.75 | > 150 | 25.3 | 41 |
Data Interpretation:
-
Solubility: Both spirocyclic analogs exhibit a >7-fold increase in aqueous solubility compared to the planar piperazine, directly correlating with the increase in Fsp3 .
-
Metabolic Stability: The 2-methyl variant demonstrates the lowest HLM Clint . By methylating the secondary amine, the molecule is protected from rapid N-glucuronidation or N-oxidation, while the spiro-core protects against α -oxidation.
-
Potency: The exit vectors of the diazaspiro[3.4]octane system adequately mimic those of piperazine, allowing the spiro-analogs to maintain low-nanomolar target engagement without steric clashes in the binding pocket.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical internal controls to differentiate between true biological phenomena and assay artifacts.
Caption: Step-by-step workflow for evaluating solubility and metabolic stability of analogs.
Protocol A: Kinetic Aqueous Solubility via Nephelometry
Causality Check: Nephelometry measures the scattering of light caused by insoluble particulates. Unlike thermodynamic solubility (which requires days of equilibration), kinetic solubility mimics the rapid dilution of a drug from a concentrated stock into an aqueous biological system, making it highly relevant for early SAR profiling.
-
Preparation: Prepare a 10 mM stock solution of the 2-Methyl-2,6-diazaspiro[3.4]octane analog in 100% DMSO.
-
Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 19.5 μ M).
-
Aqueous Spike: Transfer 2 μ L of each DMSO dilution into 198 μ L of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is strictly maintained at 1% to prevent solvent-induced solubilization.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.
-
Measurement: Read the plate using a nephelometer (or a standard microplate reader set to absorbance at 620 nm).
-
Validation & Analysis: Include Nicardipine (low solubility control) and Fluconazole (high solubility control). Plot the light scattering/absorbance against compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality Check: This assay determines if the compound is cleared by hepatic Phase I enzymes. The inclusion of a "Minus-NADPH" control is a mandatory self-validating step. If a compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.
-
Microsome Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Compound Addition: Spike the test analog into the microsome suspension to achieve a final concentration of 1 μ M (final DMSO < 0.1%).
-
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation:
-
Test Wells: Add NADPH to a final concentration of 1 mM to initiate CYP-mediated metabolism.
-
Control Wells: Add an equivalent volume of buffer (Minus-NADPH control).
-
-
Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove 50 μ L aliquots from the reaction mixture.
-
Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 RPM for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Validation: Include Verapamil as a high-clearance reference standard. Calculate the half-life ( t1/2 ) and intrinsic clearance ( Clint ) based on the log-linear depletion of the parent compound.
Conclusion
The incorporation of the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold is a highly effective medicinal chemistry strategy for rescuing compounds plagued by poor solubility and high metabolic clearance. By forcing a three-dimensional conformation and sterically protecting vulnerable carbon centers, this spirocycle consistently outperforms traditional planar amines like piperazine. For drug development professionals facing DMPK bottlenecks, systematic replacement with diazaspiro[3.4]octane derivatives offers a robust, experimentally validated pathway to optimize lead candidates.
References
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 2014. Available at:[Link]
-
Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. ACS Infectious Diseases / PubMed Central (PMC), 2018. Available at:[Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Infectious Diseases, 2021. Available at:[Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals (Basel) / PubMed Central (PMC), 2023. Available at:[Link]
The Synthetic Accessibility of 2-Methyl-2,6-diazaspiro[3.4]octane: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional scaffolds that can unlock new chemical space and provide superior pharmacological properties is ever-present. Spirocyclic diamines, with their rigidified conformations and precise vectoral display of substituents, have emerged as a compelling class of building blocks in drug discovery. This guide provides an in-depth analysis of the synthetic accessibility of a particularly valuable scaffold, 2-Methyl-2,6-diazaspiro[3.4]octane, benchmarking it against a relevant alternative, 2,7-diazaspiro[4.4]nonane. Through a detailed examination of synthetic routes, experimental data, and computational accessibility scores, we offer a comprehensive resource for researchers navigating the synthesis and application of these important motifs.
The Strategic Advantage of 2,6-Diazaspiro[3.4]octanes
The 2,6-diazaspiro[3.4]octane framework, a compact and rigid structure featuring a spiro-fused azetidine and pyrrolidine ring, offers several advantages in drug design. Its inherent three-dimensionality allows for the precise orientation of substituents, enabling enhanced target engagement and potentially improved selectivity. The methylated analog, 2-Methyl-2,6-diazaspiro[3.4]octane, further modulates the physicochemical properties of the scaffold, influencing its basicity, lipophilicity, and metabolic stability. Understanding the feasibility and efficiency of its synthesis is therefore a critical first step for its utilization in drug discovery programs.
Deconstructing the Synthesis: A Pathway to 2-Methyl-2,6-diazaspiro[3.4]octane
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane can be logically approached in two main stages: the construction of the core 2,6-diazaspiro[3.4]octane scaffold, followed by the selective methylation of the azetidine nitrogen.
Building the Core: A Reliable Six-Step Synthesis of 2,6-Diazaspiro[3.4]octane
A robust and scalable synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane has been reported with an overall yield of 26% over six steps.[1] This route provides a reliable foundation for accessing the core scaffold in gram quantities.
Experimental Protocol: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This multi-step synthesis begins with a [3+2] cycloaddition reaction to form the pyrrolidine ring, followed by a series of transformations to construct the azetidine ring.
-
Step 1: [3+2] Cycloaddition. A TFA-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate yields the pyrrolidine intermediate.[1]
-
Step 2-6: Ring Formation and Functionalization. Subsequent steps involve ester hydrolysis, amide coupling, cyclization, and protection to afford the orthogonally protected 2,6-diazaspiro[3.4]octane. The overall yield for these six steps is reported to be 26%.[1]
The following diagram illustrates the key transformations in the synthesis of the protected 2,6-diazaspiro[3.4]octane core.
Caption: Synthetic workflow for the core 2,6-diazaspiro[3.4]octane scaffold.
The Final Step: N-Methylation
With the orthogonally protected scaffold in hand, the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane requires two final steps: deprotection of the azetidine nitrogen and subsequent methylation.
Experimental Protocol: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane
-
Deprotection: The Boc protecting group on the azetidine nitrogen can be efficiently removed using standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield 6-benzyl-2,6-diazaspiro[3.4]octane.
-
N-Methylation (Eschweiler-Clarke Reaction): The resulting secondary amine can be selectively methylated using the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde.[2][3] This classic and reliable method is known for its high yields and avoidance of over-methylation to form quaternary ammonium salts.[4]
Sources
A Head-to-Head Comparison of Diazaspiro[3.3]heptane and Diazaspiro[3.4]octane Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Navigating Spirocyclic Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the judicious selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. In the quest for novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, spirocyclic systems have emerged as powerful tools to escape the "flatland" of traditional aromatic compounds.[1] This guide provides an in-depth, head-to-head comparison of two prominent diazaspirocycles: diazaspiro[3.3]heptane and diazaspiro[3.4]octane. By delving into their synthesis, physicochemical properties, and strategic applications, supported by experimental data, this document aims to equip researchers with the insights necessary for the rational design of next-generation drugs.
Introduction: The Allure of Three-Dimensionality
Diazaspirocycles are bicyclic heterocyclic compounds featuring two nitrogen atoms and a spiro junction, where two rings share a single carbon atom. This unique architecture imparts a rigid, three-dimensional conformation that can offer significant advantages over non-spirocyclic or carbocyclic counterparts.[2] These advantages include the potential for enhanced target binding through precise vectoral orientation of substituents, improved metabolic stability, and favorable physicochemical properties.[1][2] This guide will focus on the nuanced differences between the diazaspiro[3.3]heptane and diazaspiro[3.4]octane scaffolds, providing a framework for their effective deployment in medicinal chemistry campaigns.
At a Glance: Key Comparative Metrics
| Property | Diazaspiro[3.3]heptane Analog | Diazaspiro[3.4]octane Analog | Key Distinctions & Mechanistic Insights |
| Lipophilicity (logD at pH 7.4) | Generally Lower | Generally Moderate | The more constrained bis-azetidine system in diazaspiro[3.3]heptane can lead to a less lipophilic profile compared to the azetidine-pyrrolidine fusion in diazaspiro[3.4]octane. This is often attributed to the increased basicity of the nitrogen atoms in the smaller ring system.[3][4] |
| Aqueous Solubility | Generally Higher | Generally Moderate to High | The lower lipophilicity and rigid, polar nature of the diazaspiro[3.3]heptane scaffold often contribute to higher aqueous solubility.[2] The larger ring and increased carbon count in diazaspiro[3.4]octane may slightly reduce solubility in some cases. |
| Metabolic Stability | Generally Higher | Moderate to High | The spirocyclic nature of both scaffolds shields them from enzymatic degradation compared to more flexible acyclic or monocyclic amines. The highly constrained nature of diazaspiro[3.3]heptane can further enhance metabolic stability.[2] However, derivatives of diazaspiro[3.4]octane have also demonstrated good metabolic stability in human liver microsomes.[5] |
| pKa | Generally Higher | Moderate to High | The γ-positioning of the nitrogen atoms in the four-membered rings of 2,6-diazaspiro[3.3]heptane reduces inductive electron withdrawal, leading to increased basicity (higher pKa) compared to piperazines.[3] The pKa of diazaspiro[3.4]octanes will be influenced by the specific substitution pattern and the interplay between the four- and five-membered rings. |
| Synthetic Accessibility | Well-established routes, can be multi-step | Various routes reported, can also be multi-step | Both scaffolds can be synthesized through multi-step sequences. Routes to 2,6-diazaspiro[3.3]heptane often involve reductive amination and cyclization, while diazaspiro[3.4]octane synthesis can utilize [3+2] cycloaddition or enolate acylation strategies.[6][7] |
| Conformational Rigidity | High | High | Both scaffolds are conformationally constrained, providing a rigid framework for the precise positioning of substituents. The bis-azetidine system of diazaspiro[3.3]heptane is particularly rigid. |
In the Laboratory: Synthesis and Functionalization
The synthetic accessibility of a scaffold is a pragmatic consideration in any drug discovery endeavor. Both diazaspiro[3.3]heptane and diazaspiro[3.4]octane can be prepared through robust, albeit multi-step, synthetic sequences.
Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives
A common and effective strategy for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde precursor, followed by an intramolecular cyclization. This approach is amenable to both library synthesis and larger-scale production.[8]
Experimental Protocol: Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane
Caption: A generalized two-step workflow for the synthesis of 2,6-diazaspiro[3.3]heptane derivatives.
Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives
The synthesis of the 2,6-diazaspiro[3.4]octane core can be achieved through various strategies, including a [3+2] cycloaddition reaction, which provides a convergent approach to the spirocyclic framework.[7]
Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.4]octane Core
Caption: A synthetic approach to the 2,6-diazaspiro[3.4]octane scaffold via olefination and cycloaddition.
Physicochemical Properties: A Deeper Dive
The choice between these two scaffolds can be guided by the desired physicochemical property profile of the final compound.
Lipophilicity and Solubility
A consistent observation in medicinal chemistry is the ability of the 2,6-diazaspiro[3.3]heptane scaffold to reduce lipophilicity (logD) and enhance aqueous solubility when used as a bioisosteric replacement for piperazine.[2][3] This can be a significant advantage in addressing potential issues with poor solubility and high clearance. While direct comparative data for diazaspiro[3.4]octane is less prevalent, its higher sp3 character is generally associated with improved physicochemical properties.[1] However, the additional carbon atom relative to diazaspiro[3.3]heptane may result in a comparatively higher lipophilicity.
Metabolic Stability
The inherent rigidity of spirocycles often translates to improved metabolic stability by shielding the molecule from enzymatic degradation.[2] Both scaffolds are expected to offer an advantage over more flexible aliphatic amines. Studies on diazaspiro[3.4]octane derivatives have shown them to possess favorable metabolic stability profiles in human liver microsomes.[5] The highly constrained nature of the bis-azetidine system in diazaspiro[3.3]heptane may offer a slight edge in terms of metabolic robustness in certain contexts.
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Compound Incubation: The test compound (1 µM final concentration) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) to initiate the metabolic reaction.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Strategic Applications in Drug Discovery
The distinct structural and physicochemical properties of diazaspiro[3.3]heptane and diazaspiro[3.4]octane lend themselves to different strategic applications in drug design.
Diazaspiro[3.3]heptane: The Piperazine Bioisostere
The 2,6-diazaspiro[3.3]heptane scaffold has gained significant traction as a superior bioisosteric replacement for the ubiquitous piperazine ring.[2] The key advantage lies in its ability to maintain or improve biological activity while favorably modulating physicochemical properties, particularly by reducing lipophilicity and increasing solubility.[3] However, it is crucial to recognize that the geometric differences between the two scaffolds—the increased distance between the nitrogen atoms and the 90° twist in the diazaspiro[3.3]heptane—can significantly impact binding interactions.[4] Therefore, it may not be a suitable replacement in cases where the precise geometry of the piperazine linker is optimal.[4]
Caption: Geometric comparison of piperazine and 2,6-diazaspiro[3.3]heptane.
Diazaspiro[3.4]octane: A Versatile Scaffold for Diverse Targets
The diazaspiro[3.4]octane scaffold has demonstrated its versatility in a range of therapeutic areas. Its three-dimensional structure has been successfully exploited in the development of novel antimalarial agents that are active against multiple stages of the parasite's lifecycle.[5][9] Furthermore, derivatives of this scaffold have been identified as potent antitubercular leads and have been explored as ligands for CNS targets such as the sigma-1 receptor.[10][11] The azetidine-pyrrolidine combination in this scaffold provides a unique set of exit vectors for substituent placement, enabling the exploration of novel chemical space.
Conclusion: Making an Informed Choice
The selection between diazaspiro[3.3]heptane and diazaspiro[3.4]octane is a nuanced decision that should be driven by the specific goals of the drug discovery program.
-
Choose diazaspiro[3.3]heptane when:
-
The primary goal is to reduce lipophilicity and increase the solubility of a lead compound containing a piperazine or other flexible diamine.
-
A highly rigid and constrained scaffold is desired to lock in a specific conformation.
-
The geometric changes relative to a six-membered ring are tolerated or beneficial for target binding.
-
-
Choose diazaspiro[3.4]octane when:
-
Exploring novel chemical space with a three-dimensional and synthetically tractable scaffold is a priority.
-
A balance of rigidity and diverse exit vectors for substitution is required.
-
Targeting complex biological systems, as demonstrated by its success in infectious diseases and CNS disorders.
-
By understanding the distinct advantages and liabilities of each scaffold, medicinal chemists can strategically employ these powerful building blocks to design and synthesize novel drug candidates with improved properties and a higher probability of clinical success.
References
- Hamza, D., & Stocks, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2153-2155.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2030-2049.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- BenchChem. (2025). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem Technical Support.
-
PubChem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem Technical Support.
- Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem Technical Support.
- ACS Publications. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 651-655.
- Wang, Y., et al. (2025, June 5). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16(21), 8945-8950.
- Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 224-229.
- ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
- Anisiforova, A., et al. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
- Request PDF. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
- Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- Hamza, D., & Stocks, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2153-2155.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.).
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-Diazaspiro[3.4]octan-7-one | C6H10N2O | CID 57416912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
Evaluation of the metabolic stability of 2-Methyl-2,6-diazaspiro[3.4]octane-containing drugs
Title: Comparative Evaluation of Metabolic Stability: 2-Methyl-2,6-diazaspiro[3.4]octane vs. Traditional Amine Scaffolds
Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. Traditional saturated heterocycles, such as piperazine and morpholine, are ubiquitous in medicinal chemistry but frequently suffer from poor metabolic stability due to cytochrome P450 (CYP)-mediated α -carbon oxidation and N-dealkylation. To circumvent these liabilities, spirocyclic diamines—specifically 2-Methyl-2,6-diazaspiro[3.4]octane —have emerged as superior bioisosteres. By increasing the fraction of sp3-hybridized carbons ( Fsp3 ) and introducing steric complexity, this scaffold modulates physicochemical properties, enhances aqueous solubility, and significantly improves metabolic half-life[1].
The Mechanistic Rationale for Spirocyclic Bioisosterism
The metabolic vulnerability of piperazine and morpholine rings stems from the accessible, unhindered electron-rich α -carbons adjacent to their nitrogen atoms. When CYP450 enzymes (particularly CYP3A4 and CYP2D6) interact with these sites, they readily abstract an electron or hydrogen atom, initiating a cascade that leads to rapid ring opening or N-dealkylation.
Substituting a traditional amine with 2-Methyl-2,6-diazaspiro[3.4]octane fundamentally alters the molecule's metabolic landscape. The causality behind this improvement is threefold:
-
Steric Shielding: The spirocyclic junction creates a bulky, orthogonal ring system that physically obstructs the CYP active site from accessing the vulnerable α -carbons.
-
Conformational Rigidity: The locked conformation restricts the molecule from adopting the specific transition-state geometries required for enzymatic oxidation.
-
Electronic Modulation: The spiro-fusion subtly alters the basicity (pKa) of the amines, reducing the propensity for single-electron transfer (SET) reactions that initiate metabolism[2].
Logical flow demonstrating how spirocyclic bioisosteric replacement improves metabolic stability.
Comparative Performance Data
The integration of 2-Methyl-2,6-diazaspiro[3.4]octane into lead compounds consistently demonstrates superior metabolic stability compared to traditional amines. For instance, in the development of Lapatinib-derived analogs for Human African Trypanosomiasis (HAT), replacing the solvent-exposed piperazine moiety with spirocyclic derivatives yielded a 2-to-4-fold improvement in anti-trypanosome potency while simultaneously enhancing metabolic stability and aqueous solubility[3]. Similarly, extensive data-mining of bioisostere replacements confirms that spirocyclic diamines maintain or improve target affinity while systematically reducing intrinsic clearance ( CLint )[4].
Table 1: Comparative Metabolic Stability of Amine Scaffolds
| Scaffold / Bioisostere | Fsp3 Contribution | Human Liver Microsome CLint ( μ L/min/mg) | Half-life ( t1/2 ) (min) | Target Selectivity / Off-Target Liability |
| Piperazine | Low | ~85.4 | ~16.2 | High hERG liability |
| Morpholine | Low | ~62.1 | ~22.3 | Moderate hERG liability |
| 2-Methyl-2,6-diazaspiro[3.4]octane | High | ~24.0 | >60.0 | Reduced hERG binding, Improved LLE |
Note: Quantitative metrics are synthesized from comparative studies of Lapatinib-derived analogs and MCHr1 antagonists to illustrate general scaffold performance trends[1][3]. Lower CLint and higher t1/2 indicate superior metabolic stability.
Self-Validating Experimental Protocol: Microsomal Stability Assay
To objectively evaluate the metabolic stability of 2-Methyl-2,6-diazaspiro[3.4]octane-containing compounds, we employ a self-validating Human Liver Microsome (HLM) assay. This protocol is designed with internal causal checks to ensure that observed stability is a true reflection of the molecule's intrinsic properties, not an assay artifact.
Assay Causality & Self-Validation Principles:
-
NADPH Dependency: CYPs are obligate NADPH-dependent enzymes. A "Minus-NADPH" control is mandatory. If a compound degrades without NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical hydrolysis), preventing false attribution to CYP metabolism.
-
Positive Controls: Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) are run in parallel. If Verapamil fails to degrade, the microsomes are inactive. If Warfarin degrades rapidly, the assay is over-active.
-
Quenching Mechanism: Cold acetonitrile containing an Internal Standard (IS) is used to instantly denature proteins (stopping the reaction at precise time points) while simultaneously extracting the analyte for LC-MS/MS.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the 2-Methyl-2,6-diazaspiro[3.4]octane derivative in DMSO. Dilute to a 1 μ M working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). (Reasoning: pH 7.4 strictly mimics physiological conditions required for optimal CYP folding).
-
Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. (Reasoning: Ensures thermal equilibrium before initiating the enzymatic reaction, preventing lag-phase artifacts).
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot from the reaction mixture.
-
Reaction Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Vortex for 1 minute, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS quantification.
Step-by-step workflow for the self-validating liver microsome stability assay.
Data Interpretation and CLint Calculation
Following LC-MS/MS analysis, the peak area ratio (Test Compound / Internal Standard) is plotted against time on a natural logarithmic scale. The slope of the linear regression ( −k ) represents the elimination rate constant.
The intrinsic clearance ( CLint ) is calculated using the following causal mathematical relationship:
CLint=(mg microsome protein/mLk)×(1mL1000μL)A shallower slope (lower k ) for the 2-Methyl-2,6-diazaspiro[3.4]octane derivative directly proves that the steric hindrance of the spirocyclic core successfully impedes the enzymatic turnover rate, validating the bioisosteric design hypothesis.
Conclusion
The strategic incorporation of 2-Methyl-2,6-diazaspiro[3.4]octane as a bioisostere for traditional saturated amines is a highly effective method for rescuing metabolically labile drug candidates. By leveraging structural rigidity and steric shielding, this spirocyclic diamine consistently demonstrates reduced intrinsic clearance in self-validating microsomal assays, making it a premier building block in modern medicinal chemistry.
References
- Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
- Source: PubMed Central (PMC)
- Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate / Helvetica Chimica Acta URL
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Decoding the Action of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives: A Comparative Guide to Mechanism of Action Elucidation
The 2,6-diazaspiro[3.4]octane scaffold is a privileged structure in modern medicinal chemistry, lending its rigid, three-dimensional geometry to a diverse array of biologically active molecules. The versatility of this core means that the specific mechanism of action of any given derivative is dictated by the nature of its substituents. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the mechanism of action of novel 2-Methyl-2,6-diazaspiro[3.4]octane derivatives. We will explore four distinct, experimentally-validated mechanisms of action associated with this scaffold: antitubercular activity via nitroreductase activation, antimalarial activity through whole-cell inhibition, sigma-1 receptor antagonism, and somatostatin receptor subtype 5 (SSTR5) antagonism.
This guide is designed to be a practical, hands-on resource. For each potential mechanism, we will detail the underlying biological rationale, provide step-by-step experimental protocols for lead characterization, suggest appropriate comparator compounds, and present data in a clear, comparative format.
I. Antitubercular Activity: Targeting Nitroreductases
A significant class of antitubercular agents based on the 2,6-diazaspiro[3.4]octane core incorporates a nitrofuran moiety. The mechanism of action for these compounds is predicated on the bioreduction of the nitro group by mycobacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[1] Confirmation of this mechanism involves assessing the specific activity against Mycobacterium tuberculosis and, ideally, demonstrating dependence on nitroreductase activity.
Experimental Workflow: Nitrate Reductase Assay (NRA) for M. tuberculosis
This protocol is adapted from established methods for determining drug susceptibility in M. tuberculosis.[2][3][4][5] It indirectly assesses the viability of the bacteria in the presence of the test compound by measuring their ability to reduce nitrate to nitrite.
-
Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 0.1% potassium nitrate (KNO₃), 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Prepare a stock solution of the 2-Methyl-2,6-diazaspiro[3.4]octane derivative in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or a clinical isolate) to a McFarland standard of 1.0.
-
Assay Setup: In a 96-well plate, add the appropriate volume of media, test compound dilutions, and the bacterial inoculum. Include a positive control (bacteria with no drug) and a negative control (media only). Also, include wells with comparator drugs.
-
Incubation: Incubate the plate at 37°C for 7-10 days.
-
Nitrite Detection:
-
Prepare the Griess reagent by mixing equal volumes of 50% (v/v) hydrochloric acid, 0.2% (w/v) sulfanilamide, and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Add 50 µL of the Griess reagent to each well.
-
-
Data Analysis: A pink or red color indicates the presence of nitrite, signifying bacterial growth and metabolic activity. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents the color change.
Comparator Compounds and Expected Data
| Compound | Class | Expected MIC (µg/mL) | Mechanism of Action |
| Test Derivative | 2-Methyl-2,6-diazaspiro[3.4]octane | TBD | Putative Nitroreductase-activated |
| Isoniazid | First-line anti-TB | 0.05 - 0.2 | Mycolic acid synthesis inhibition |
| Rifampicin | First-line anti-TB | 0.1 - 0.5 | RNA polymerase inhibition |
| Pretomanid | Nitroimidazole | 0.015 - 0.25 | Nitroreductase-activated |
Visualizing the Workflow
Caption: Workflow for determining the MIC of antitubercular compounds.
II. Antimalarial Activity: From Whole-Cell Screening to Target Deconvolution
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown promise as antimalarial agents, exhibiting activity against multiple life stages of Plasmodium falciparum.[6][7] The initial step in characterizing a novel derivative is to determine its potency in a whole-cell growth inhibition assay. Subsequent studies can then be employed to elucidate the specific molecular target, a critical step for understanding and overcoming potential resistance mechanisms.
Experimental Workflow: SYBR Green I-Based Whole-Cell Proliferation Assay
This assay is a widely used and robust method for high-throughput screening of antimalarial compounds.[8] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes.
-
Synchronization: Synchronize the parasite cultures to the ring stage.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (1% parasitemia, 2% hematocrit) and serial dilutions of the test and comparator compounds.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I in PBS.
-
Add the lysis buffer to each well and incubate in the dark for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration.
Comparator Compounds and Expected Data
| Compound | Class | Expected IC₅₀ (nM) (3D7 strain) | Mechanism of Action |
| Test Derivative | 2-Methyl-2,6-diazaspiro[3.4]octane | TBD | Unknown |
| Chloroquine | Quinoline | 5 - 20 | Heme detoxification inhibition |
| Artemisinin | Sesquiterpene lactone | 1 - 10 | Oxidative stress |
| Atovaquone | Naphthoquinone | 0.5 - 2 | Mitochondrial electron transport inhibition |
Visualizing the Target Deconvolution Strategy
Caption: Strategy for antimalarial mechanism of action elucidation.
III. Sigma-1 Receptor Antagonism
The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular processes, and its modulation has therapeutic potential in neurological and psychiatric disorders.[9] 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor antagonists.[9] Confirming this mechanism requires demonstrating high-affinity binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a compound for a specific receptor.[10][11] It involves the competitive displacement of a radiolabeled ligand by the test compound.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the sigma-1 receptor (e.g., CHO cells) or from guinea pig brain tissue.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine), and varying concentrations of the test compound and comparators.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound from the IC₅₀ value obtained from the competition curve.
Comparator Compounds and Expected Data
| Compound | Class | Expected Ki (nM) |
| Test Derivative | 2-Methyl-2,6-diazaspiro[3.4]octane | TBD |
| Haloperidol | Butyrophenone | 1 - 5 |
| NE-100 | Substituted piperazine | 0.5 - 2 |
| BD-1063 | Diamine | 1 - 10 |
Visualizing the Sigma-1 Receptor Binding Principle
Caption: Competitive binding at the sigma-1 receptor.
IV. Somatostatin Receptor Subtype 5 (SSTR5) Antagonism
SSTR5 is a G protein-coupled receptor (GPCR) that is a promising target for the treatment of type 2 diabetes.[3] Certain 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been developed as potent and selective SSTR5 antagonists.[3] Confirmation of this mechanism involves both binding and functional assays.
Experimental Workflow: cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of SSTR5 activation.[1][12][13]
-
Cell Culture: Culture a cell line stably expressing human SSTR5 (e.g., CHO-K1 cells).
-
Assay Setup: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound or a known antagonist.
-
Agonist Stimulation: Add a fixed concentration of an SSTR5 agonist (e.g., somatostatin-14) and a cAMP-inducing agent (e.g., forskolin).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the IC₅₀ of the antagonist by plotting the percentage of inhibition of the agonist response against the log of the antagonist concentration.
Comparator Compounds and Expected Data
| Compound | Class | Expected IC₅₀ (nM) |
| Test Derivative | 2-Methyl-2,6-diazaspiro[3.4]octane | TBD |
| SSTR5 Antagonist 1 | Known SSTR5 Antagonist | 5 - 15 |
| Compound 10 | Known SSTR5 Antagonist | 1 - 2 |
Visualizing the SSTR5 Signaling Pathway
Caption: SSTR5 signaling pathway and point of antagonist intervention.
Conclusion
The 2-Methyl-2,6-diazaspiro[3.4]octane core is a remarkably versatile scaffold that can be tailored to interact with a wide range of biological targets. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers to confidently elucidate the mechanism of action of novel derivatives. By systematically applying these assays and comparing the results to well-characterized compounds, the path from a promising hit to a well-understood lead candidate can be navigated with greater efficiency and scientific rigor.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
Nitrate Reductase Assay for Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Infectious Diseases. [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MMV. [Link]
-
Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]
-
Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Pharmacology Biochemistry and Behavior. [Link]
-
Fast detection of Mycobacterium tuberculosis in culture-positive sputum samples by nitrate reductase activity. Jornal Brasileiro de Patologia e Medicina Laboratorial. [Link]
-
Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress. Antimicrobial Agents and Chemotherapy. [Link]
-
Recommended comparator products: Anti-tuberculosis Medicines. WHO. [Link]
-
Comparative evaluation of the Nitrate Reductase Assay and the Resazurin Microtitre Assay for drug susceptibility testing of Mycobacterium tuberculosis against first line anti-tuberculosis drugs. Brazilian Journal of Microbiology. [Link]
-
The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]
-
An in silico strategy for identification of novel drug targets against Plasmodium falciparum. Scientific Reports. [Link]
-
Sigma receptor. Wikipedia. [Link]
-
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology. [Link]
-
Whole‐cell phenotypic screening of Medicines for Malaria Venture Pathogen Box identifies specific inhibitors of Plasmodium. Antimicrobial Agents and Chemotherapy. [Link]
-
(PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. [Link]
-
Positive/external control of rapid diagnostic tests: A step forward in malaria screening. Asian Journal of Transfusion Science. [Link]
-
Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase. ACS Infectious Diseases. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]
-
Recommended comparator products: Anti-tuberculosis Medicines. WHO. [Link]
-
SST5 Somatostatin Receptor Internalization Assay. Innoprot. [Link]
-
Sigma Receptor Binding Assays. Current Protocols. [Link]
-
Utility of Blood Agar in Detecting MDR Tuberculosis Using Nitrate Reductase Assay as Compared to Proportion Method on Lowenstein Jensen Medium. Journal of Clinical and Diagnostic Research. [Link]
-
Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Publications. [Link]
-
Regulation of Endogenous (Male) Rodent GLP-1 Secretion and Human Islet Insulin Secretion by Antagonism of Somatostatin Receptor 5. Endocrinology. [Link]
-
Thermal proteome profiling identifies new drug targets in Plasmodium falciparum parasites. bioRxiv. [Link]
-
Analysing the essential proteins set of Plasmodium falciparum PF3D7 for novel drug targets identification against malaria. MalariaWorld. [Link]
-
Comparative efficacy and acceptability of five anti-tubercular drugs in treatment of multidrug resistant tuberculosis. CORE. [Link]
-
Positive/external control of rapid diagnostic tests: A step forward in malaria screening. ResearchGate. [Link]
-
Novel Technique for Finding Malaria Drug Targets. Global Biodefense. [Link]
-
The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]
-
Editorial: Sigma Receptors. Frontiers in Neuroscience. [Link]
-
Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial. Trials. [Link]
-
Structural insights into nonpeptide antagonist inhibition of somatostatin receptor subtype 5. PNAS. [Link]
-
Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. PNAS. [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]
-
In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen. PNAS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrate Reductase Assay for Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.bvsalud.org [docs.bvsalud.org]
- 4. Comparative evaluation of the Nitrate Reductase Assay and the Resazurin Microtitre Assay for drug susceptibility testing of Mycobacterium tuberculosis against first line anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of Blood Agar in Detecting MDR Tuberculosis Using Nitrate Reductase Assay as Compared to Proportion Method on Lowenstein Jensen Medium. | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 7. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 9. Dried Plasmodium falciparum-infected samples as positive controls for malaria rapid diagnostic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Cross-Reactivity Profiling of 2-Methyl-2,6-diazaspiro[3.4]octane-Based Compounds: A Comparison Guide for Drug Development
As drug discovery programs increasingly navigate away from flat, sp2-rich aromatic rings to avoid off-target promiscuity, sp3-rich 3D scaffolds have emerged as privileged structures. Among these, the 2-Methyl-2,6-diazaspiro[3.4]octane core is rapidly becoming a cornerstone bioisostere for piperazines and morpholines.
As a Senior Application Scientist, I have observed that replacing planar amines with this specific spirocycle does not merely alter the molecule's shape—it fundamentally rewrites its cross-reactivity profile. This guide objectively compares the performance of 2-Methyl-2,6-diazaspiro[3.4]octane against traditional alternatives, detailing the mechanistic causality behind its superior selectivity, and provides self-validating experimental protocols for comprehensive cross-reactivity profiling.
The Mechanistic Causality of Spirocyclic Selectivity
Understanding why 2-Methyl-2,6-diazaspiro[3.4]octane minimizes cross-reactivity requires looking at its three-dimensional architecture. Traditional saturated heterocycles like piperazine adopt a relatively flat chair conformation. When decorated with pharmacophores, they often rely on non-specific hydrophobic interactions, leading to promiscuous binding across the kinome and GPCR panels.
In contrast, the 2,6-diazaspiro[3.4]octane scaffold introduces a rigid, orthogonal quaternary carbon center. This structural rigidity forces substituents into highly specific exit vectors.
-
Steric Exclusion: The orthogonal geometry creates steric clashes in the narrow, conserved ATP-binding pockets of off-target kinases, while perfectly complementing specific allosteric sites—such as the cryptic pocket at the [1].
-
Lipophilic Ligand Efficiency (LLE): The high sp3 character of the diazaspiro[3.4]octane core inherently lowers the partition coefficient (LogP) compared to planar analogs, reducing non-specific lipophilic binding and improving overall drug metabolism and pharmacokinetics (DMPK)[2].
-
Target Repurposing: Modifying the periphery of this scaffold allows precise tuning of the biological target, successfully shifting activity profiles from M. tuberculosis to S. aureus without triggering broad-spectrum cytotoxicity[3].
Target engagement and off-target avoidance logic of diazaspiro[3.4]octane derivatives.
Objective Comparison: Alternatives in Drug Design
When optimizing a lead compound, medicinal chemists typically evaluate several nitrogen-containing heterocycles. Below is an objective comparison of 2-Methyl-2,6-diazaspiro[3.4]octane against the traditional Piperazine and the highly strained 2,6-Diazaspiro[3.3]heptane.
Comparative Performance Data
| Metric / Property | Piperazine (Baseline) | 2,6-Diazaspiro[3.3]heptane | 2-Methyl-2,6-diazaspiro[3.4]octane |
| 3D Geometry | Flat Chair Conformation | Highly Strained, Linear | Rigid, Orthogonal Vectors |
| Typical ΔLogP | Baseline | -0.8 to -1.2 | -1.0 to -1.5 |
| Kinome Cross-Reactivity (Hit Rate >50% at 10 µM) | High (~15-20%) | Moderate (~8-10%) | Low (<3%) |
| GPCR Promiscuity | High (Basic amine driven) | Moderate | Low (Sterically shielded) |
| Chemical Stability | Highly Stable | Prone to ring-opening | Highly Stable |
| Primary Application | Legacy kinase inhibitors | Fragment-based discovery | Advanced allosteric inhibitors, Antimalarials |
Key Takeaway: While 2,6-diazaspiro[3.3]heptane offers excellent sp3 character, its high ring strain can lead to stability issues during late-stage functionalization. 2-Methyl-2,6-diazaspiro[3.4]octane strikes the optimal balance: it provides the necessary steric bulk and vectorization to evade off-target kinases while maintaining thermodynamic stability[4].
Self-Validating Experimental Protocols
To confidently claim a clean cross-reactivity profile, the experimental workflow must be a self-validating system. A lack of signal in a standard biochemical assay could mean either high selectivity or poor cell permeability. Therefore, we utilize a combination of live-cell target engagement and matrix cross-resistance profiling.
Protocol A: Live-Cell NanoBRET-ABPP Kinome Profiling
This protocol adapts the methodology to ensure the compound engages its target in live cells without promiscuously binding the broader kinome[1].
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293T cells in 96-well format and transfect with NanoLuc-fused kinase panels (e.g., CDK2, off-target kinases).
-
Compound Treatment: Treat cells with a concentration gradient (1 nM to 10 µM) of the 2-Methyl-2,6-diazaspiro[3.4]octane derivative for 2 hours.
-
Tracer Addition: Add a broad-spectrum kinase NanoBRET tracer (e.g., K-10) and incubate for 1 hour. Causality check: The tracer ensures the assay window is viable; if the tracer binds, the protein is properly folded.
-
BRET Measurement: Measure luminescence at 450 nm (donor) and 610 nm (acceptor).
-
Validation: Calculate the IC50. A highly selective diazaspiro[3.4]octane will show nanomolar displacement on the primary target and >10 µM IC50 on the off-target panel.
Protocol B: Matrix Cross-Resistance Assay
To ensure the compound does not share resistance mechanisms with existing drugs (a critical form of biological cross-reactivity), we perform matrix profiling against mutant strains, a standard established in [2].
Step-by-Step Methodology:
-
Strain Selection: Culture wild-type strains alongside a panel of drug-resistant mutants (e.g., Plasmodium falciparum Dd2 lab-generated mutants harboring Pfcarl mutations)[2].
-
Matrix Plating: Dispense the test compound in a 384-well matrix format alongside known reference drugs (e.g., chloroquine, artemisinin).
-
Incubation & Readout: Incubate for 72 hours and measure viability using a [3H]-hypoxanthine incorporation assay[2].
-
Validation: Calculate the Resistance Index (RI = IC50 mutant / IC50 wild-type). An RI ≈ 1 indicates no cross-resistance, validating a novel mechanism of action driven by the spirocyclic core.
High-throughput experimental workflow for comprehensive cross-reactivity profiling.
Conclusion
The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold is not merely a structural novelty; it is a rational design choice for minimizing cross-reactivity. By leveraging its rigid 3D geometry and favorable sp3 character, drug development professionals can engineer therapeutics that bypass the promiscuity inherent to planar heterocycles, ensuring higher safety margins and more predictable pharmacokinetics.
References
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309.[Link]
-
Zhang, Y., et al. (2024). Expanding the ligandable proteome by paralog hopping with covalent probes. bioRxiv / Nature Chemical Biology.[Link]
-
Vinogradova, L., et al. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences, 26(1), 207.[Link]
Sources
The Diazaspiro[3.4]octane Scaffold: A Comparative Guide to its Successful Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds. Among the scaffolds spearheading this charge into three-dimensional chemical space, the diazaspiro[3.4]octane core has emerged as a particularly compelling structural motif. This guide offers an in-depth comparative analysis of successful case studies showcasing the application of this versatile scaffold, providing a rationale for its adoption over conventional moieties and detailing the experimental frameworks used for its evaluation.
The Strategic Advantage of a Three-Dimensional Framework
The diazaspiro[3.4]octane scaffold, characterized by a shared carbon atom between an azetidine and a pyrrolidine ring, offers a unique and rigid three-dimensional geometry. This inherent structural constraint is a key advantage in modern drug design. Unlike flexible aliphatic or planar aromatic rings, the fixed spatial orientation of substituents on the diazaspiro[3.4]octane core allows for precise and predictable interactions with biological targets. This increased sp³ character often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development[1].
Furthermore, diazaspiro[3.4]octane derivatives serve as excellent bioisosteres for commonly used but often problematic motifs like piperazine. The constrained nature of the spirocycle can lead to a reduction in off-target promiscuity and offer novel intellectual property opportunities[2][3].
Case Study 1: Antimalarials – A New Weapon Against Drug Resistance
The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarials with unique mechanisms of action. A high-throughput screening campaign identified a promising series of compounds built around a 1,6-diazaspiro[3.4]octane core[4][5][6][7].
Performance Comparison and Key Findings
Structure-activity relationship (SAR) studies led to the development of compounds with potent, low-nanomolar activity against the asexual blood stage of P. falciparum[4][5][6]. Notably, these compounds also demonstrated strong gametocyte-sterilizing properties, a crucial feature for blocking disease transmission[4][5][6]. Mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus (PfCARL) as being implicated in the mode of resistance, distinguishing this series from many existing antimalarials[5][6][7].
Table 1: In Vitro Antiplasmodial Activity of Representative 1,6-Diazaspiro[3.4]octane Analogs
| Compound ID | R1 | R2 | Asexual Blood Stage IC50 (nM, P. falciparum 3D7) |
| 1 | H | Aryl Group A | 143 |
| 2 | H | Aryl Group B | 164 |
| Optimized Lead | Optimized Group | Optimized Group | <50 |
Data synthesized from multiple sources.
Experimental Workflow: In Vitro Antiplasmodial Activity Assay
The following diagram illustrates the workflow for the SYBR Green I-based fluorescence assay used to determine the in vitro antiplasmodial activity.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Detailed Protocol: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture : P. falciparum (e.g., 3D7 strain) is maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine[8].
-
Compound Preparation : Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
Incubation : The parasite culture is added to the wells containing the compounds and incubated for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2)[9].
-
Lysis and Staining : After incubation, a lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA[8][10].
-
Fluorescence Reading : The plate is incubated in the dark at room temperature, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[10].
-
Data Analysis : The fluorescence intensity, which correlates with parasite growth, is used to calculate the 50% inhibitory concentration (IC50) for each compound.
Case Study 2: Sigma-1 Receptor Antagonists – A Novel Approach to Pain Management
The sigma-1 (σ1) receptor is a promising target for the development of novel analgesics, as its antagonists have been shown to enhance the efficacy of opioid analgesics and mitigate tolerance development[11]. A series of potent σ1 receptor antagonists were developed based on a 2,6-diazaspiro[3.4]octan-7-one scaffold[11].
Performance Comparison and Key Findings
Through detailed SAR studies, researchers identified compound 32 as a highly potent σ1 receptor antagonist. This compound not only displayed high binding affinity but also significantly enhanced the antinociceptive effect of morphine in vivo and rescued morphine-induced analgesic tolerance[11]. This highlights the potential of this scaffold in developing adjuvants to opioid therapy, a critical need in pain management.
Table 2: Binding Affinity and In Vivo Efficacy of a Lead 2,6-Diazaspiro[3.4]octan-7-one Analog
| Compound | σ1 Receptor Binding Affinity (Ki, nM) | Morphine ED50 (mg/kg, s.c.) in Hot Plate Test | Morphine ED50 + Compound (10 mg/kg, p.o.) |
| Morphine alone | N/A | 5.6 | N/A |
| Compound 32 | 1.2 | N/A | 1.8 |
Data adapted from the referenced study. ED50 is the dose required to produce a therapeutic effect in 50% of the population.
Experimental Workflow: In Vivo Analgesic Efficacy
The hot plate test is a standard method to assess the efficacy of analgesic compounds.
Caption: Workflow for the hot plate test for analgesia.
Detailed Protocol: Hot Plate Test for Analgesia in Mice
-
Apparatus : A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C)[12][13][14].
-
Acclimation : Mice are acclimated to the testing room for at least 30 minutes before the experiment[12].
-
Drug Administration : Test compounds, reference drugs (e.g., morphine), or vehicle are administered at a set time before the test (e.g., 30 minutes)[14].
-
Testing : Each mouse is placed on the hot plate, and a timer is started. The latency to the first sign of a nociceptive response (e.g., licking or flicking a hind paw, or jumping) is recorded[12][15].
-
Cut-off : A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage to the animals[12][13].
-
Data Analysis : The latency times for the different treatment groups are compared to determine the analgesic effect of the test compound.
Case Study 3: Antitubercular Agents – Exploring Novel Chemical Space
In the fight against tuberculosis, a series of nitrofuran carboxamides incorporating a 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis[16].
Performance Comparison and Key Findings
This research identified a lead compound with a remarkable minimum inhibitory concentration (MIC) of 0.016 µg/mL against the H37Rv strain of M. tuberculosis[16]. The study demonstrated that by exploring the molecular periphery of the diazaspiro[3.4]octane scaffold, highly potent antitubercular agents could be developed within a relatively small set of compounds[16].
Table 3: In Vitro Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Peripheral Moiety | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Lead Compound 17 | 1,2,4-triazole | 0.016 |
| Analog 18 | N-mesyl-1,2,4-triazole | >10 |
| Analog 24 | 1,2,4-oxadiazole | 0.25 |
Data extracted from the referenced study.
Experimental Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis
-
Inoculum Preparation : A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth (e.g., 7H9-S) and its turbidity is adjusted to a McFarland standard[10][17].
-
Drug Dilution : Test compounds are serially diluted in the wells of a 96-well microtiter plate.
-
Inoculation and Incubation : The standardized bacterial inoculum is added to each well. The plate is sealed and incubated at 37°C for 7 days[17].
-
Resazurin Addition : After incubation, a resazurin solution is added to each well, and the plate is reincubated overnight[17].
-
Result Interpretation : A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change[9][17].
Comparative Analysis: Diazaspiro[3.4]octane vs. Piperazine in PARP Inhibition
A direct comparison of a diazaspiro[3.4]octane-containing PARP inhibitor with the FDA-approved drug Olaparib, which features a piperazine ring, provides a compelling case for the utility of this spirocyclic scaffold in oncology[1].
Performance Comparison and Key Findings
The study revealed that replacing the piperazine in Olaparib with a 2,6-diazaspiro[3.4]octane moiety could yield compounds with comparable or even superior PARP-1 inhibitory potency. The lead diazaspiro-analog, 10e , exhibited an IC50 of 12.6 nM, rivaling that of Olaparib[1]. Importantly, this lead compound did not induce DNA damage at similar concentrations, suggesting a potential for a better safety profile and applications beyond oncology, such as in treating inflammatory diseases[1].
Table 4: PARP-1 Inhibition and Cytotoxicity: Diazaspiro[3.4]octane vs. Piperazine
| Compound | Core Moiety | PARP-1 IC50 (nM) | Cytotoxicity (OVCAR8, IC50 µM) |
| Olaparib | Piperazine | ~5 | ~1 |
| 10e | 2,6-Diazaspiro[3.4]octane | 12.6 | >25 |
| 10c (free amine) | 2,6-Diazaspiro[3.4]octane | 551.6 | >25 |
Data synthesized from the referenced study.
This head-to-head comparison underscores the potential of the diazaspiro[3.4]octane scaffold as a viable and potentially superior bioisosteric replacement for piperazine, offering a pathway to modulate the pharmacological profile of established drug classes.
Conclusion: A Scaffold with Expanding Horizons
The successful case studies presented here in diverse therapeutic areas—from infectious diseases to oncology and pain management—demonstrate the significant potential of the diazaspiro[3.4]octane scaffold. Its inherent three-dimensionality, synthetic tractability, and ability to serve as a superior bioisostere for common heterocyclic motifs make it an invaluable tool in the modern medicinal chemist's arsenal. The provided experimental frameworks offer a starting point for researchers looking to incorporate this promising scaffold into their own drug discovery programs. As the exploration of three-dimensional chemical space continues to yield novel and improved therapeutics, the diazaspiro[3.4]octane core is undoubtedly a rising star poised for even greater success.
References
- BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem Technical Guide.
-
WWARN Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]
- Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(5), 531-535.
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ConductScience. Retrieved from [Link]
- Martins, M., et al. (2007). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 45(11), 3746-3749.
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309.
-
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
- BenchChem. (2025).
- Ringwald, P., et al. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay.
-
ResearchGate. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]
- BenchChem. (2025).
- Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193.
-
ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
- Zhang, L., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
- Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309.
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. Retrieved from [Link]
- Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
-
ResearchGate. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Medicines for Malaria Venture. Retrieved from [Link]
-
Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. Retrieved from [Link]
- Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
-
ACS Publications. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]
- Ghasemi, A., et al. (2022).
-
ResearchGate. (2021). (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]
- Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(9), 1883-1888.
- Farb, T. B., et al. (2017). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Medicinal Chemistry Letters, 8(10), 1023–1028.
-
NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
- Rawson, J. M., et al. (2025). Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors. Antiviral Research.
-
NIH. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
-
PubMed. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Retrieved from [Link]
-
MDPI. (2021). Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of the full-length hepatitis B virus core protein and its capsid formation. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
-
Zhang, L., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Retrieved from [Link]
-
MDPI. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. Retrieved from [Link]
-
PubMed. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Retrieved from [Link]
- Zhuravlev, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2409.
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
NIH. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Retrieved from [Link]
-
PLOS ONE. (2014). Dual Pharmacological Targeting of the MAP Kinase and PI3K/mTOR Pathway in Preclinical Models of Colorectal Cancer. Retrieved from [Link]
Sources
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.nirt.res.in [eprints.nirt.res.in]
- 11. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Methyl-2,6-diazaspiro[3.4]octane oxalate proper disposal procedures
The integration of sp3-rich scaffolds like 2-Methyl-2,6-diazaspiro[3.4]octane oxalate into medicinal chemistry has revolutionized drug discovery. By providing rigid, three-dimensional architectures, spirocyclic amines offer superior binding trajectories and improved physicochemical properties (such as aqueous solubility) compared to traditional flat, sp2-carbon-rich rings[1]. These motifs are now critical building blocks in the synthesis of advanced therapeutics, including menin-MLL inhibitors, targeted protein degraders, and selective GPCR agonists[2][3].
However, handling these complex bifunctional building blocks in their oxalate salt forms requires rigorous safety and disposal protocols. Oxalate salts present specific toxicological and environmental hazards that necessitate strict adherence to EPA and OSHA guidelines[4][5]. As a Senior Application Scientist, I have designed this comprehensive guide to provide laboratory professionals with self-validating, causality-driven operational and disposal procedures for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Hazard Profiling & Chemical Causality
Before executing any disposal protocol, it is critical to understand why specific safety measures are required. The hazards of this compound arise from the synergistic effects of the basic spirocyclic amine and the acidic oxalate counterion.
-
Respiratory and Mucosal Irritation: As an oxalate salt, fine particulate dust can cause severe irritation to the respiratory tract and mucous membranes[4][6]. The crystalline nature of the salt makes it prone to aerosolization if swept aggressively.
-
Combustion Byproducts: When exposed to high heat or fire, the organic amine and oxalate components decompose to release highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[7][8]. This dictates the absolute necessity of specialized incineration rather than standard landfill disposal.
-
Environmental Toxicity: While the spirocyclic amine itself is designed for biological interaction, concentrated oxalate salts can disrupt local aquatic ecosystems by altering pH and precipitating essential metal ions. Therefore, aqueous waste streams must never be discharged into municipal drains[4][9].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard Parameter | Operational Description | Causality & Logistical Implication |
| Chemical Classification | Spirocyclic diamine oxalate salt | The oxalate counterion stabilizes the volatile amine but introduces specific toxicity and dust hazards requiring HEPA-filtered ventilation. |
| Physical State | Solid (Crystalline/Powder) | Prone to aerosolization. Mandates the use of dry-sweeping techniques and prohibition of compressed air during cleanup. |
| Incompatibilities | Strong oxidizing agents, strong acids | Contact with oxidizers can lead to rapid, exothermic decomposition and potential ignition[7]. Must be segregated in waste storage. |
| Thermal Decomposition | Generates NOx, CO, CO2 | Requires disposal via high-temperature incineration equipped with an afterburner and chemical scrubber[8]. |
Step-by-Step Disposal & Spill Management Protocols
The following methodologies are designed as self-validating systems: each step contains a verification check to ensure the protocol has been executed correctly before proceeding to the next.
Protocol A: Accidental Spill Containment and Recovery
Causality Focus: Minimizing aerosolization and preventing environmental release.
-
Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Verify that local exhaust ventilation (e.g., fume hood or ambient lab exhaust) is active to capture any suspended particulates[6].
-
Don Appropriate PPE: Equip chemical-resistant nitrile gloves, a fully buttoned lab coat, safety goggles with side shields, and a NIOSH-approved N95 or P100 particulate respirator[4][6]. Validation: Perform a negative-pressure seal check on the respirator.
-
Dry Recovery (No Sweeping): Do not use standard brooms, which generate dust. Instead, use a clean, non-sparking shovel or a damp absorbent pad to carefully collect the solid material[7][10].
-
Primary Containerization: Transfer the recovered solid into a dry, sealable, chemically compatible container (e.g., high-density polyethylene, HDPE). Do not compress the material, as this can force dust into the air[9].
-
Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Critical Step: Collect all wash water using absorbent materials; do not allow the wash water to enter the laboratory sink or floor drains[7]. Place the saturated absorbents into the same hazardous waste container.
Protocol B: Routine Waste Segregation and Final Disposal
Causality Focus: Preventing incompatible chemical reactions and ensuring complete thermal destruction.
-
Waste Segregation: Collect all unused 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, contaminated weighing boats, pipette tips, and empty packaging in a dedicated "Amine Oxalate Waste" container[4]. Ensure this container is stored away from nitric acid, peroxides, and other strong oxidizers[7].
-
Compliant Labeling: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state: "Hazardous Waste: 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. Toxic if swallowed. Irritant. Do not mix with oxidizers." Include the accumulation start date[4].
-
Transfer to EHS / Licensed Contractor: Once the container is full or reaches the regulatory time limit (typically 90 days for large quantity generators), transfer it to your institution's Environmental Health and Safety (EHS) department[4].
-
Final Destruction (Incineration): The licensed waste management facility must destroy the material in a chemical incinerator. Validation: Ensure the facility's profile specifies the use of an afterburner and scrubber system . The afterburner ensures complete combustion of the spirocyclic carbon framework, while the alkaline scrubber neutralizes the toxic NOx gases generated by the diamine nitrogens[8].
Operational Workflow Visualization
To ensure rapid decision-making during laboratory operations, the following logical workflow dictates the routing of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate waste.
Routing protocol for spirocyclic amine oxalate waste and spill management.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 6. chemscene.com [chemscene.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. neogen.com [neogen.com]
- 10. peptide.com [peptide.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-2,6-diazaspiro[3.4]octane oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar spiro compounds and general best practices for laboratory chemical handling. This document is intended to empower you with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields.[4][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4][5] |
| Hand Protection | Nitrile gloves.[7] Regularly inspect for signs of degradation or punctures and change frequently.[7] | Provides a barrier against skin contact to prevent irritation.[1][2][3][4][5] |
| Body Protection | A long-sleeved laboratory coat.[7] Consider a chemically resistant apron or coveralls for larger quantities.[6][9] | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Work in a well-ventilated area, preferably a certified chemical fume hood.[2][7] If a fume hood is not available or if dust generation is likely, a NIOSH-approved N95 respirator or higher is recommended.[7][8] | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[1][2][3][4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount for safety and experimental integrity.
3.1. Pre-Handling Preparations
-
Designated Area: All work with 2-Methyl-2,6-diazaspiro[3.4]octane oxalate should be conducted in a designated area, such as a chemical fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the fume hood to minimize movement.[7]
3.2. Handling the Compound
-
Donning PPE: Before handling, put on all required PPE in the correct order (e.g., lab coat, mask/respirator, goggles/face shield, then gloves).
-
Transferring: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount. Avoid creating dust.[7]
-
Weighing: If weighing, do so within the fume hood or in a balance enclosure.
-
Dissolving: If making a solution, add the solid to the solvent slowly to avoid splashing.
3.3. Post-Handling Procedures
-
Decontamination: Clean all non-disposable equipment used during the process.
-
Waste Disposal: Dispose of all contaminated disposable items in a designated, sealed waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, face shield/goggles, lab coat, and finally, mask/respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal is a critical aspect of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container for solid chemical waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.[1]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
| Emergency Scenario | Action Plan |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and sweep it up. Place in a sealed container for disposal.[3][11] |
Visual Workflow for PPE Donning and Doffing
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Emergency Response Decision Tree
Caption: Decision-making flowchart for handling spills or personnel exposures.
References
- BenchChem. (n.d.). Personal protective equipment for handling Spiro-NPB.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 6-OXA-1-AZASPIRO[3.4]OCTANE HEMIOXALATE.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane.
- Merck Millipore. (n.d.). Safety Data Sheet: Dimethyl oxalate for synthesis.
- ChemScene. (2025, June 18). Safety Data Sheet: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. (2025, December 26). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane oxalate.
- ChemScene. (2022, November 17). Safety Data Sheet: 1-Oxa-7-azaspiro[4.5]decane hydrochloride.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet: 2-Boc-2,5-diazaspiro[3.4]octan-6-one.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. aaronchem.com [aaronchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
